Product packaging for Octamylamine sulfamate(Cat. No.:CAS No. 96296-56-9)

Octamylamine sulfamate

Cat. No.: B15189938
CAS No.: 96296-56-9
M. Wt: 296.47 g/mol
InChI Key: FDRZMEIDDOWJER-UHFFFAOYSA-N
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Description

Octamylamine sulfamate is a useful research compound. Its molecular formula is C13H32N2O3S and its molecular weight is 296.47 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H32N2O3S B15189938 Octamylamine sulfamate CAS No. 96296-56-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96296-56-9

Molecular Formula

C13H32N2O3S

Molecular Weight

296.47 g/mol

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid

InChI

InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4)

InChI Key

FDRZMEIDDOWJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Hypothetical Compound: Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Octamylamine sulfamate" is not a recognized chemical entity in scientific literature or chemical databases. This technical guide, therefore, provides a hypothetical analysis based on the known properties of its constituent components: Octamylamine (also known as Octodrine) and the sulfamate functional group. The information presented herein is for theoretical and educational purposes only.

Introduction to the Constituent Components

To understand the potential properties of this compound, it is essential to first analyze its two constituent parts: the base, Octamylamine, and the acidic counter-ion, sulfamate.

Octamylamine, also known as Octodrine or 2-amino-6-methylheptane, is a sympathomimetic amine. Historically, it has been used as a nasal decongestant and has appeared in some dietary supplements as a stimulant. Due to its stimulant properties, Octodrine is listed as a prohibited substance by the World Anti-Doping Agency (WADA)[1].

Chemical Structure:

  • IUPAC Name: 6-methylheptan-2-amine

  • Molecular Formula: C₈H₁₉N

  • Key Feature: A primary amine group which gives it basic properties, allowing it to form salts with acids.

The sulfamate group (-O-SO₂NH₂) is a functional moiety used in drug design to modify the properties of a parent molecule. It is derived from sulfamic acid (H₃NSO₃). The incorporation of a sulfamate group can influence a compound's solubility, metabolic stability, and biological activity.

Sulfamates are present in a variety of therapeutic agents and are known to target several biological molecules[2][3]:

  • Carbonic Anhydrase Inhibition: The sulfamate group is a potent inhibitor of carbonic anhydrases, an enzyme family involved in various physiological processes. This is the mechanism of action for the anticonvulsant drug topiramate[2][4].

  • Steroid Sulfatase Inhibition: Some sulfamate-containing compounds are potent inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers[3].

  • Other Applications: Sulfamates have been investigated for their potential in treating obesity, glaucoma, and certain viral infections[2][3].

Hypothetical Formation and Properties of this compound

If "this compound" were to be synthesized, it would most likely be an acid-base salt formed by the reaction of the basic amine group of Octamylamine with the acidic sulfamic acid.

Hypothetical Reaction:

G Octamylamine Octamylamine (Base) Octamylamine_Sulfamate This compound (Salt) Octamylamine->Octamylamine_Sulfamate Sulfamic_Acid Sulfamic Acid (Acid) Sulfamic_Acid->Octamylamine_Sulfamate

Caption: Hypothetical acid-base reaction to form this compound.

Expected Properties:

  • Physical State: Likely a crystalline solid at room temperature, typical of organic salts.

  • Solubility: The salt form would be expected to have higher aqueous solubility compared to the freebase form of Octamylamine.

  • Pharmacological Profile: The pharmacological activity would be a combination of the effects of its two components. The primary effect would likely be the stimulant action of the Octamylamine cation. The sulfamate anion would be pharmacologically active in its own right, potentially exhibiting inhibitory effects on enzymes like carbonic anhydrase.

Potential (Hypothetical) Therapeutic Applications and Research Directions

While purely speculative, a compound like this compound could be investigated for multi-target therapeutic strategies. For instance, the stimulant properties of Octamylamine could be paired with the neurological effects of a sulfamate (akin to topiramate) for conditions where both pathways are relevant. However, the stimulant nature of Octamylamine would likely pose significant safety and regulatory challenges.

Limitations and Lack of Experimental Data

As "this compound" is not a known compound, there is a complete absence of experimental data. Therefore, the following sections, which are standard in a technical guide for a known substance, cannot be provided:

  • Quantitative Data: There are no available data on physicochemical properties (e.g., melting point, pKa), pharmacokinetic parameters (ADME), or pharmacodynamic measurements (e.g., IC₅₀, EC₅₀).

  • Experimental Protocols: No synthesis, analytical, or biological assay protocols exist for this hypothetical compound.

Conceptual Visualization of the Sulfamate Group's Role in Drug Design

To illustrate the established role of the sulfamate functional group in medicinal chemistry, the following diagram conceptualizes how a sulfamate-containing drug can inhibit a target enzyme.

G cluster_drug Sulfamate-Containing Drug cluster_enzyme Target Enzyme (e.g., Carbonic Anhydrase) Drug Drug Molecule Sulfamate Sulfamate Group (-OSO2NH2) Drug->Sulfamate possesses Active_Site Active Site Sulfamate->Active_Site binds to & inhibits Enzyme Enzyme Enzyme->Active_Site contains

Caption: General mechanism of enzyme inhibition by a sulfamate-containing drug.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis of Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for N-octylsulfamate, herein referred to as Octamylamine sulfamate. As no direct literature for the synthesis of a compound explicitly named "this compound" has been identified, this guide provides a robust, proposed methodology based on established principles of sulfamate ester synthesis. The proposed pathway leverages the reaction of octylamine with a suitable sulfamoylating agent. This guide furnishes detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow to support researchers in the potential synthesis of this compound.

Introduction

Sulfamate-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. While a direct synthesis of "this compound" is not documented in publicly available literature, its constituent parts, octylamine and the sulfamate moiety, are well-characterized. Octylamine, also known as 1-aminooctane, is a primary aliphatic amine.[1][2] The sulfamate group, a bioisostere of the sulfonamide group, is a key functional group in several therapeutic agents.[3]

This guide proposes a feasible and efficient synthetic route to N-octylsulfamate. The proposed pathway is based on modern and reliable methods for the synthesis of N-substituted sulfamates.

Proposed Synthesis Pathway

The proposed synthesis of this compound (N-octylsulfamate) involves the reaction of octylamine with a sulfamoylating agent. A common and effective method for the synthesis of N-alkylsulfamates is the reaction of a primary amine with a pre-formed sulfamoyl chloride or by utilizing a coupling reagent to activate sulfamic acid.

A plausible and efficient approach involves the use of sulfamoyl chloride. The overall reaction is as follows:

CH₃(CH₂)₇NH₂ + ClSO₂NH₂ → CH₃(CH₂)₇NHSO₃H + HCl

This reaction proceeds via a nucleophilic substitution where the amino group of octylamine attacks the sulfur atom of sulfamoyl chloride, leading to the formation of the N-octylsulfamic acid and hydrochloric acid as a byproduct.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of N-substituted sulfamates.

Materials:

  • Octylamine (≥99.0%)

  • Sulfamoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with octylamine (1 equivalent) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.1 equivalents) is added to the solution to act as a scavenger for the HCl byproduct.

  • Addition of Sulfamoylating Agent: A solution of sulfamoyl chloride (1.05 equivalents) in anhydrous DCM is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-octylsulfamate.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of N-substituted sulfamates.[4][5]

ParameterValueReference
Reactants
Octylamine1.0 eq
Sulfamoyl Chloride1.05 eq[5]
Triethylamine1.1 eq[5]
Reaction Conditions
SolventAnhydrous Dichloromethane[5]
Temperature0 °C to Room Temperature[5]
Reaction Time12 - 18 hours[5]
Expected Yield
Yield of N-octylsulfamate70-85%[4][5]

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Octamylamine_Sulfamate_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Octylamine Octylamine CH₃(CH₂)₇NH₂ Reaction_Step Nucleophilic Substitution Octylamine->Reaction_Step Sulfamoyl_Chloride Sulfamoyl Chloride ClSO₂NH₂ Sulfamoyl_Chloride->Reaction_Step Conditions Solvent: Dichloromethane Base: Triethylamine Temp: 0°C to RT Octamylamine_Sulfamate This compound (N-octylsulfamate) CH₃(CH₂)₇NHSO₃H Reaction_Step->Octamylamine_Sulfamate

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound (N-octylsulfamate). By leveraging established methodologies for the synthesis of N-substituted sulfamates, this document offers a detailed experimental protocol, expected quantitative outcomes, and a clear visual representation of the synthetic route. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to explore the synthesis and potential applications of this novel compound.

References

physical and chemical properties of Octamylamine sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Octamylamine sulfamate" is not found in the reviewed chemical literature. This guide, therefore, infers its properties from the constituent components: octylamine and sulfamic acid. All data presented pertains to these precursors, and the properties of the resulting salt are predicted based on established chemical principles.

Introduction

This compound is presumed to be an amine salt formed through the acid-base reaction between octylamine and sulfamic acid. Octylamine, an eight-carbon primary aliphatic amine, can exist as various isomers, with n-octylamine (octan-1-amine) being a common form.[1][2][3] Sulfamic acid is a moderately strong inorganic acid. The resulting salt, this compound, would be an octylammonium sulfamate. This guide provides a comprehensive overview of the known physical and chemical properties of n-octylamine and the anticipated characteristics of its sulfamate salt.

Physical and Chemical Properties

The physical and chemical properties of n-octylamine are well-documented. These properties provide a foundational understanding of the octylamine moiety within the sulfamate salt.

Physical Properties of n-Octylamine
PropertyValueReference
Molecular Formula C₈H₁₉N[1][2][3]
Molecular Weight 129.24 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][5]
Odor Ammonia-like[1]
Boiling Point 177 °C[6]
Melting Point -1 to 0 °C[3][6]
Density 0.782 g/mL[6]
Solubility Insoluble in water, soluble in organic solvents like ethanol and ether.[1][5]
Refractive Index 1.429[6]
Chemical Properties of n-Octylamine

n-Octylamine exhibits typical reactivity for a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.[7]

PropertyDescription
Basicity As a weak base, it reacts with acids to form ammonium salts.
Nucleophilicity The nitrogen atom can act as a nucleophile in various organic reactions.
CAS Number 111-86-4

Synthesis and Formation

Synthesis of n-Octylamine

Several methods for the industrial synthesis of n-octylamine have been reported, primarily involving the amination of n-octanol. One common method involves the reaction of n-octanol with ammonia and hydrogen over a catalyst in a fixed-bed reactor.[8][9] Another approach involves the reduction of caprylic nitrile, which is formed from n-caprylic acid and ammonia.[8][9] A laboratory-scale synthesis of deuterated n-octylamine from an amide has also been described.[10]

Formation of this compound

The formation of this compound is a straightforward acid-base neutralization reaction. The amine group of octylamine acts as a Brønsted-Lowry base, accepting a proton from sulfamic acid.[7]

Reaction:

CH₃(CH₂)₇NH₂ (Octylamine) + H₂NSO₃H (Sulfamic Acid) → [CH₃(CH₂)₇NH₃]⁺[H₂NSO₃]⁻ (Octylammonium Sulfamate)

Experimental Protocols

While no specific experimental protocols for "this compound" exist, a general procedure for the synthesis of an amine sulfamate salt can be outlined based on the reaction of sulfamic acid with an amine.

Protocol: Synthesis of Octylammonium Sulfamate

  • Dissolution: Dissolve n-octylamine in a suitable organic solvent, such as isopropanol or ethanol.

  • Acid Addition: Slowly add an equimolar amount of sulfamic acid, also dissolved in a suitable solvent, to the octylamine solution with constant stirring. The reaction is exothermic, and cooling may be necessary.

  • Precipitation: The octylammonium sulfamate salt is expected to be less soluble in the organic solvent than the reactants and should precipitate out of the solution.

  • Isolation: The precipitate can be collected by filtration.

  • Purification: The collected salt can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum.

Mandatory Visualizations

Formation of this compound

formation Octylamine Octylamine (Base) Octamylamine_Sulfamate Octylammonium Sulfamate (Salt) Octylamine->Octamylamine_Sulfamate + Sulfamic_Acid Sulfamic Acid (Acid) Sulfamic_Acid->Octamylamine_Sulfamate +

Caption: Formation of Octylammonium Sulfamate from Octylamine and Sulfamic Acid.

Synthetic Workflow for n-Octylamine

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products n_Octanol n-Octanol Fixed_Bed_Reactor Fixed-Bed Reactor (with Catalyst and Hydrogen) n_Octanol->Fixed_Bed_Reactor Ammonia Ammonia Ammonia->Fixed_Bed_Reactor Crude_n_Octylamine Crude n-Octylamine Fixed_Bed_Reactor->Crude_n_Octylamine Ammonification Purified_n_Octylamine Purified n-Octylamine Crude_n_Octylamine->Purified_n_Octylamine Purification

Caption: General Synthetic Workflow for n-Octylamine Production.

References

An In-depth Technical Guide to Octamylamine and its Potential Sulfamate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Octamylamine sulfamate" is not a commercially available or widely studied substance. As such, a specific CAS number for this salt is not available in public databases. This guide provides a comprehensive overview of Octamylamine, including its known properties and biological activities. It further presents a hypothetical synthesis and potential characteristics of its sulfamate derivative based on established chemical principles and the known properties of sulfamate compounds. This information is intended for research and development professionals in the pharmaceutical and chemical sciences.

Introduction to Octamylamine

Octamylamine is a secondary amine with the chemical name 6-methyl-N-(3-methylbutyl)heptan-2-amine[1]. It is recognized for its anticholinergic and antispasmodic properties[2][3]. These properties stem from its ability to act as a muscarinic acetylcholine receptor antagonist, thereby inhibiting the effects of the neurotransmitter acetylcholine. This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by smooth muscle spasms and excessive glandular secretions[2].

Table 1: Physicochemical Properties of Octamylamine

PropertyValueReference
CAS Number 502-59-0[1][3]
Molecular Formula C13H29N[1]
Molecular Weight 199.38 g/mol [1][2]
Appearance Oily liquid, colorless to pale yellow[2]
Odor Ammonia-like[2]
Boiling Point 100-101°C (at 0.93 kPa)[3]
Solubility Practically insoluble in water; miscible with alcohol and chloroform[3]
IUPAC Name 6-methyl-N-(3-methylbutyl)heptan-2-amine[1]

The Potential of this compound

The formation of a sulfamate salt of Octamylamine could potentially modify its physicochemical and pharmacokinetic properties. Sulfamate salts are known to influence properties such as solubility, stability, and bioavailability. The sulfamate moiety can also introduce or enhance biological activity, as seen in various carbonic anhydrase inhibitors and other therapeutic agents[4][5].

Table 2: Hypothetical Comparative Properties of Octamylamine and this compound

PropertyOctamylamine (Known)This compound (Hypothetical)
Form LiquidSolid
Aqueous Solubility Practically insolublePotentially increased
Bioavailability ModeratePotentially enhanced
Biological Activity Anticholinergic, AntispasmodicAnticholinergic, Antispasmodic, Potential for additional activities (e.g., carbonic anhydrase inhibition)

Experimental Protocols

The synthesis of this compound can be proposed based on established methods for sulfamate synthesis from amines. One common approach involves the reaction of the amine with a sulfamoylating agent.

Objective: To synthesize this compound from Octamylamine.

Materials:

  • Octamylamine (CAS: 502-59-0)

  • Sulfamoyl chloride or a suitable sulfamoylating agent

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve Octamylamine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a stoichiometric equivalent of the sulfamoylating agent to the cooled solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 12-24 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry).

  • Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the final this compound.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow reagents Octamylamine + Sulfamoylating Agent dissolution Dissolution in Anhydrous Solvent reagents->dissolution reaction Reaction under Inert Atmosphere dissolution->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways

Octamylamine exerts its effects by antagonizing muscarinic acetylcholine receptors. The diagram below illustrates the general mechanism of cholinergic signaling at a neuromuscular junction or a synapse involving smooth muscle, and how an antagonist like Octamylamine would interfere with this process.

G cluster_cholinergic Cholinergic Signaling Pathway ACh_release Acetylcholine (ACh) Release receptor Muscarinic ACh Receptor ACh_release->receptor binds G_protein G-protein Activation receptor->G_protein activates effector Effector Enzyme (e.g., PLC) G_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response (e.g., Muscle Contraction) second_messenger->cellular_response octamylamine Octamylamine (Antagonist) octamylamine->receptor blocks

Caption: Inhibition of cholinergic signaling by Octamylamine.

Conclusion

While "this compound" is not a cataloged compound, this guide provides a robust framework for its potential synthesis and evaluation. The known anticholinergic and antispasmodic activities of Octamylamine, combined with the potential for modified physicochemical and biological properties through sulfamate salt formation, present an intriguing area for further research. The detailed protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals interested in exploring this and similar novel chemical entities.

References

Unveiling the Molecular Intricacies of Octamylamine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the mechanism of action for Octamylamine, an anticholinergic and antispasmodic agent. While the specific salt form, Octamylamine sulfamate, is not extensively documented in publicly available literature, the pharmacological activity resides in the Octamylamine moiety. This document will focus on the core mechanism of this active component, detailing its interaction with muscarinic acetylcholine receptors and the subsequent physiological effects.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Octamylamine functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By binding to these receptors, Octamylamine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating its signaling cascade. This blockade of ACh signaling leads to a reduction in smooth muscle contractions and secretions, forming the basis of its antispasmodic effects.[1] This makes it a compound of interest for conditions characterized by excessive salivation or gastrointestinal spasms.[1]

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general signaling pathway initiated by acetylcholine at a muscarinic receptor and its inhibition by Octamylamine.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mAChR Muscarinic Receptor (mAChR) Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->mAChR Binds to Octamylamine Octamylamine Octamylamine->mAChR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1: Signaling pathway of muscarinic receptor antagonism by Octamylamine.

Quantitative Data on Receptor Binding and Functional Inhibition

While specific quantitative data for Octamylamine is not available in the public domain, the following table illustrates how such data would be presented for a muscarinic antagonist. This data is typically generated through radioligand binding assays and in vitro functional assays.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available
Table 1: Illustrative table for presenting quantitative data on the interaction of a muscarinic antagonist with muscarinic receptor subtypes. Ki values represent the inhibition constant for receptor binding, and IC50 values represent the concentration of the antagonist required to inhibit the functional response to an agonist by 50%.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of a compound like Octamylamine.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Octamylamine for each of the five muscarinic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5), are cultured to confluence.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Competitive Binding Assay:

    • A constant concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for M1-M4, or a subtype-specific ligand) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (Octamylamine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity bound to the filters is measured using liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Octamylamine that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization Assay

Objective: To measure the functional antagonism of Octamylamine at Gq-coupled muscarinic receptors (M1, M3, M5) by assessing its ability to inhibit agonist-induced calcium release.

Methodology:

  • Cell Culture and Loading:

    • Cells expressing the target muscarinic receptor subtype are seeded in a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The cells are pre-incubated with varying concentrations of Octamylamine or a vehicle control.

    • A known muscarinic agonist (e.g., carbachol) is added to stimulate the receptor and induce an increase in intracellular calcium.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis:

    • The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted.

    • The IC50 value for Octamylamine is determined, representing the concentration that produces a 50% inhibition of the maximum agonist response.

Experimental Workflow for In Vitro Functional Assay

The following diagram outlines the typical workflow for an in vitro functional assay to assess the antagonist activity of a compound like Octamylamine.

start Start cell_culture Culture cells expressing muscarinic receptor subtype start->cell_culture plate_cells Plate cells in multi-well plates cell_culture->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate cells with Octamylamine or vehicle load_dye->pre_incubate add_agonist Add muscarinic agonist (e.g., carbachol) pre_incubate->add_agonist measure_fluorescence Measure fluorescence change (calcium mobilization) add_agonist->measure_fluorescence analyze_data Analyze data and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for an in vitro calcium mobilization functional assay.

Conclusion

Octamylamine exerts its therapeutic effects as an antispasmodic and anticholinergic agent through the competitive antagonism of muscarinic acetylcholine receptors. While specific quantitative data on its interaction with receptor subtypes are not widely available, the established principles of muscarinic receptor pharmacology provide a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile of Octamylamine and similar compounds. Further research to elucidate the subtype selectivity and in vivo efficacy of Octamylamine would be invaluable for its continued development and clinical application.

References

Octamylamine Sulfamate: A Technical Review of Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of octamylamine sulfamate. Due to a lack of specific public data for the sulfamate salt, this document provides a comprehensive overview of the known solubility of the parent compound, octamylamine (1-octylamine), and outlines standardized methodologies for determining the solubility of amine salts. This guide serves as a foundational resource for researchers initiating studies on this compound, offering both available data and the necessary experimental frameworks to generate new, specific solubility profiles.

Introduction to Octamylamine

Octamylamine, also known as 1-octylamine or n-octylamine, is an eight-carbon primary aliphatic amine.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, pesticides, and surfactants.[1] Understanding its solubility is critical for its application in these fields. The formation of a sulfamate salt is a common strategy to modify the physicochemical properties of a parent amine, often to enhance aqueous solubility and stability.

Solubility Data for 1-Octylamine (Parent Compound)

Aqueous Solubility

The aqueous solubility of 1-octylamine is low, which is expected for a long-chain aliphatic amine.

SolventTemperature (°C)SolubilityReference
Water250.2 g/L[2][3]
WaterNot Specified0.32 g/L[1][2]
Organic Solvent Miscibility

1-Octylamine exhibits good miscibility with several organic solvents.

SolventMiscibilityReference
EthanolMiscible[4]
BenzeneMiscible[4]
Ethyl AcetateMiscible[4]
EtherSoluble[1]

General Experimental Protocol for Solubility Determination of an Amine Salt

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a well-established technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline, ethanol)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other suitable analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvent system. If a buffered solution is used, record the final pH.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved solid.

  • Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Definitive Solubility Studies cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis (this compound) B Solvent Selection (Aqueous & Organic) A->B C Initial Shake-Flask (24h @ RT) B->C D Develop Analytical Method (e.g., HPLC) C->D E Validate Method (Linearity, Accuracy) D->E F Equilibrium Solubility (e.g., 48h, 72h) E->F G pH-Solubility Profile F->G H Temperature Dependence G->H I Data Compilation & Statistical Analysis H->I J Generate Report/ Whitepaper I->J

Caption: Logical workflow for solubility assessment of a new chemical entity.

Conclusion

While specific solubility data for this compound remains to be published, the known characteristics of the parent amine, 1-octylamine, suggest a hydrophobic nature that can be significantly altered by salt formation. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents and conditions. The logical workflow presented further outlines the necessary steps for a comprehensive solubility assessment, crucial for the advancement of research and development involving this compound.

References

Spectroscopic and Structural Characterization of Octamylamine Sulfamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for Octamylamine Sulfamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted values and methodologies based on the analysis of its constituent functional groups: the octyl amine moiety and the sulfamate group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Predicted Spectroscopic Data

This compound is understood to be an ammonium salt formed from 1-octanamine and sulfamic acid. The proposed structure involves the protonation of the primary amine by sulfamic acid.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data Source Analogy
¹H NMR (in D₂O)δ (ppm): ~0.8 (t, 3H, -CH₃) ~1.2-1.4 (m, 10H, -(CH₂)₅-) ~1.6 (quint, 2H, -CH₂-CH₂-NH₃⁺) ~2.9 (t, 2H, -CH₂-NH₃⁺)Chemical shifts are predicted based on the known spectrum of 1-octanamine and the expected deshielding effect of the ammonium group. The sulfamate proton's detectability in aqueous solution is noted in related studies.[1]
¹³C NMR (in D₂O)δ (ppm): ~14 ( -CH₃) ~22-32 (-(CH₂)₆-) ~40 (-CH₂-NH₃⁺)Predicted values are based on standard chemical shifts for alkyl chains and the position of the carbon adjacent to the ammonium group.
IR Spectroscopy (KBr pellet)ν (cm⁻¹): ~3400-3000 (N-H stretch, broad) ~2955, 2925, 2855 (C-H stretch) ~1630 (N-H bend) ~1470 (C-H bend) ~1250 (S=O stretch, asymmetric) ~1060 (S=O stretch, symmetric) ~720 (-(CH₂)n- rock)Based on characteristic infrared absorption frequencies for primary ammonium salts, alkyl chains, and sulfamate groups.[2][3][4][5]
Mass Spectrometry (ESI+)m/z: 130.1590 ([M+H]⁺ of octylamine)In positive ion mode, the mass spectrum is expected to show the molecular ion of the free amine (1-octanamine) after dissociation of the salt.[6]
Mass Spectrometry (ESI-)m/z: 96.9605 ([M-H]⁻ of sulfamic acid)In negative ion mode, the mass spectrum would likely show the deprotonated sulfamic acid ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the die under high pressure (several tons) to form a transparent or semi-transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive and Negative Ion Modes):

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Acquire spectra in both positive and negative ion modes.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation (e.g., 5-10 L/min, 200-350 °C).

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants 1-Octanamine + Sulfamic Acid Reaction Acid-Base Reaction (in appropriate solvent) Reactants->Reaction Product Octamylamine Sulfamate Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Verify Structure IR IR Spectroscopy Product->IR Identify Functional Groups MS Mass Spectrometry (ESI-MS) Product->MS Confirm Mass

Caption: Synthesis and Spectroscopic Characterization Workflow for this compound.

Data_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_interpretation Data Interpretation NMR_acq ¹H NMR Free Induction Decay (FID) NMR_proc Fourier Transform Phase Correction Baseline Correction NMR_acq->NMR_proc IR_acq IR Interferogram IR_proc Fourier Transform Background Subtraction IR_acq->IR_proc MS_acq MS Ion Detection Signal MS_proc Mass Calibration Peak Detection MS_acq->MS_proc NMR_interp Chemical Shift Analysis Integration Coupling Constants NMR_proc->NMR_interp IR_interp Peak Assignment to Functional Groups IR_proc->IR_interp MS_interp m/z Assignment to Molecular Fragments MS_proc->MS_interp Final_Structure Structural Confirmation NMR_interp->Final_Structure IR_interp->Final_Structure MS_interp->Final_Structure

Caption: Spectroscopic Data Analysis and Interpretation Workflow.

References

Octylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylamine, a primary aliphatic amine with an eight-carbon chain, has been a compound of interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of the discovery and history of octylamine, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and spectroscopic data, and a visualization of a key synthetic workflow. While the precise moment of its discovery is not well-documented, its existence is a direct result of the foundational work on amine synthesis in the 19th century. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of octylamine, including the individual credited with its first synthesis and the exact date, is not clearly documented in the historical scientific literature. Its history is intrinsically linked to the broader development of synthetic methods for primary amines during the 19th century. The pioneering work of chemists such as Charles-Adolphe Wurtz, who first prepared methylamine in 1849, and August Wilhelm von Hofmann, who developed the Hofmann rearrangement, laid the fundamental groundwork for the synthesis of a wide array of amines.

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in other methods. It is highly probable that octylamine was first synthesized by applying these established methods, such as the reaction of octyl halides with ammonia or the Gabriel synthesis using an octyl halide, to create the eight-carbon primary amine. The industrial production of octylamine and other fatty amines gained prominence with the development of catalytic amination of alcohols, a process that remains a cornerstone of their synthesis today.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for octylamine is crucial for its application in research and industry. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of Octylamine
PropertyValueReference
Molecular Formula C₈H₁₉N[1]
Molecular Weight 129.24 g/mol [1]
Appearance Colorless to pale yellow liquid with an ammonia-like odor[2]
Melting Point -5 to -1 °C[3]
Boiling Point 175-177 °C[3]
Density 0.782 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.429[3]
pKa 10.65 at 25 °C[4]
Solubility in water 0.32 g/L[2]
Solubility in organic solvents Soluble in ethanol and ether[2]
Table 2: Spectroscopic Data of Octylamine
Spectrum TypeKey Peaks/SignalsReference
¹H NMR (in CDCl₃) Signals corresponding to the eight-carbon chain and the amine protons.[5][6]
¹³C NMR (in CDCl₃) Signals corresponding to the eight distinct carbon atoms in the alkyl chain.[2][7]
Infrared (IR) Spectrum Characteristic N-H stretching bands for a primary amine around 3300 cm⁻¹.[7][8]
Mass Spectrum (MS) Molecular ion peak and fragmentation pattern consistent with an eight-carbon primary amine.[6][9]

Experimental Protocols

Detailed methodologies for the synthesis of octylamine are essential for its practical application in the laboratory. Below are protocols for two common synthetic routes.

Gabriel Synthesis of n-Octylamine

This method provides a high yield of the primary amine with minimal byproducts.

Materials:

  • Potassium phthalimide

  • n-Octyl bromide

  • Hydrazine hydrate or a strong acid/base for hydrolysis

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • N-Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). Add n-octyl bromide to the solution.

  • Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. The phthalimide group can be removed by either acidic or basic hydrolysis, or more commonly, by hydrazinolysis. For hydrazinolysis, add hydrazine hydrate to the reaction mixture and reflux for a few hours. This will precipitate phthalhydrazide.

  • Work-up and Purification: After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and dissolve the desired octylamine as its hydrochloride salt. Filter the mixture to remove the solid precipitate. Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free octylamine.

  • Extraction and Isolation: Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield n-octylamine. Further purification can be achieved by distillation.

Reductive Amination of Octanal

This method involves the reaction of an aldehyde with ammonia in the presence of a reducing agent.

Materials:

  • Octanal

  • Ammonia (in a suitable solvent like methanol)

  • Reducing agent (e.g., sodium borohydride, NaBH₄)

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve octanal in methanol. Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol. This will form the corresponding imine in situ.

  • Reduction: While maintaining the cool temperature, slowly add a reducing agent, such as sodium borohydride, in portions to the reaction mixture. The imine will be reduced to the primary amine.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS to ensure the complete conversion of the aldehyde.

  • Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the crude octylamine. The product can be further purified by distillation.

Visualizations

As no specific biological signaling pathway involving octylamine has been prominently identified in the literature, the following diagram illustrates a key experimental workflow for its synthesis.

Gabriel_Synthesis_of_Octylamine start Start reagents Potassium Phthalimide + n-Octyl Bromide in DMF start->reagents 1. Combine Reagents reaction N-Alkylation (Reflux) reagents->reaction 2. Heat hydrolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) reaction->hydrolysis 3. Form N-Octylphthalimide workup Acidification (HCl) & Filtration hydrolysis->workup 4. Precipitate Phthalhydrazide basification Basification (NaOH) workup->basification 5. Isolate Amine Salt extraction Extraction (e.g., Diethyl Ether) basification->extraction 6. Liberate Free Amine purification Drying & Solvent Removal extraction->purification 7. Isolate Crude Product end Pure n-Octylamine purification->end 8. Final Product

References

The Diverse Biological Activities of Octylamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octylamine, a simple eight-carbon primary amine, serves as a foundational scaffold for a diverse array of derivatives exhibiting a wide spectrum of biological activities. These derivatives have garnered significant attention in the fields of antimicrobial, antifungal, and anticancer research due to their potent effects on various pathogens and cell lines. This technical guide provides a comprehensive overview of the biological activities of octylamine derivatives, detailing the quantitative data, experimental protocols for key assays, and the underlying mechanisms of action, including relevant signaling pathways.

Antimicrobial Activity of Octylamine Derivatives

Derivatives of octylamine have demonstrated notable efficacy against a range of pathogenic bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, a process driven by the hydrophobic interactions of the octyl chain and the electrostatic interactions of the amine group with the negatively charged components of the membrane.

Quantitative Antimicrobial Data

The antimicrobial potency of octylamine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeTarget MicroorganismMIC (µg/mL)Reference
N-octylamineEscherichia coli>512[1]
N-octylamineStaphylococcus aureus256[1]
Octyl gallateStaphylococcus aureus125
Octyl gallateEscherichia coli250
N,N-DimethyloctylamineEscherichia coli64
N,N-DimethyloctylamineStaphylococcus aureus32
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[2]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Octylamine derivative stock solution

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the octylamine derivative in CAMHB in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of long-chain alkylamines like octylamine derivatives is primarily attributed to their ability to disrupt the integrity of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Octylamine_Derivative Octylamine Derivative Initial_Binding Initial Electrostatic and Hydrophobic Interaction Octylamine_Derivative->Initial_Binding Adsorption Membrane_Insertion Insertion of Alkyl Chain into Lipid Bilayer Initial_Binding->Membrane_Insertion Penetration Membrane_Disruption Disruption of Membrane Potential and Integrity Membrane_Insertion->Membrane_Disruption Destabilization Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis Leakage of Cellular Contents Squalene Squalene Squalene_Epoxidase Squalene Epoxidase (Fungal Enzyme) Squalene->Squalene_Epoxidase Substrate Accumulation Toxic Accumulation Squalene->Accumulation 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->2_3_Oxidosqualene Catalysis Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway 2_3_Oxidosqualene->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Octylamine_Derivative Allylamine Derivative Octylamine_Derivative->Squalene_Epoxidase Inhibits Inhibition Inhibition Accumulation->Fungal_Cell_Membrane Disrupts Octylamine_Derivative Octylamine Derivative Cellular_Stress Induction of Cellular Stress Octylamine_Derivative->Cellular_Stress Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway Activation Cellular_Stress->Mitochondrial_Pathway Caspase_9 Caspase-9 Activation Mitochondrial_Pathway->Caspase_9 Caspase_3 Caspase-3 (Executioner Caspase) Activation Caspase_9->Caspase_3 DNA_Fragmentation DNA Fragmentation & Apoptotic Body Formation Caspase_3->DNA_Fragmentation Apoptosis Apoptosis (Cell Death) DNA_Fragmentation->Apoptosis

References

Potential Research Frontiers for Alkylamine Sulfamates: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Alkylamine sulfamates, a class of organic compounds characterized by a sulfamate group attached to an alkylamine scaffold, are emerging as a versatile pharmacophore in medicinal chemistry. Their unique physicochemical properties, including the ability to mimic sulfate esters and engage in key biological interactions, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the current research landscape of alkylamine sulfamates, focusing on their therapeutic potential as enzyme inhibitors. It also delves into potential, yet less explored, applications in materials science and catalysis, offering a roadmap for future research endeavors.

Medicinal Chemistry: A Hub of Alkylamine Sulfamate Research

The primary focus of research into alkylamine sulfamates has been within the realm of medicinal chemistry, where they have demonstrated significant potential as potent and selective enzyme inhibitors. Their ability to irreversibly or reversibly bind to enzyme active sites has been exploited in the design of drugs for a range of diseases, most notably cancer and neurological disorders.

Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogen and androgen hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as breast and prostate cancer, elevated STS activity in tumor tissues leads to an increased local supply of cancer-promoting hormones. Alkylamine sulfamates have been extensively investigated as STS inhibitors, with several compounds showing picomolar to nanomolar efficacy.

The inhibitory potency of various alkylamine sulfamate derivatives against steroid sulfatase has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget EnzymeSubstrateIC50 (nM)Cell Line/SystemReference
Estrone-3-O-sulfamate (EMATE)Steroid SulfataseE1S0.065MCF-7 cells[2]
4-NitroEMATESteroid SulfataseE1S0.01MCF-7 cells[3][4]
4-NitroEMATESteroid SulfataseE1S0.8Placental microsomes[3][4]
3-O-sulfamate 17α-benzylestradiolSteroid SulfataseE1S0.39Transfected 293 cells
3-O-sulfamate 17α-benzylestradiolSteroid SulfataseDHEAS4.1Transfected 293 cells
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolSteroid SulfataseE1S0.15Transfected 293 cells
3-O-sulfamate 17α-(tert-butylbenzyl)estradiolSteroid SulfataseDHEAS1.4Transfected 293 cells

The inhibition of STS by alkylamine sulfamates disrupts the local production of active estrogens and androgens, thereby attenuating the signaling pathways that drive cancer cell proliferation.

STS_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS Dehydroepiandrosterone Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 Hydrolysis DHEA Dehydroepiandrosterone (DHEA) STS->DHEA Hydrolysis ER Estrogen Receptor (ER) E1->ER AR Androgen Receptor (AR) DHEA->AR Proliferation Cell Proliferation ER->Proliferation Activation AR->Proliferation Activation Inhibitor Alkylamine Sulfamate Inhibitor Inhibitor->STS Inhibition

Caption: Signaling pathway of steroid sulfatase (STS) in hormone-dependent cancers.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, respiration, and ion transport. Certain CA isozymes, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Alkylamine sulfamates have been developed as potent CA inhibitors, with some exhibiting selectivity for tumor-associated isoforms.

The following table summarizes the inhibitory activity (Ki) of representative alkylamine sulfamates against different carbonic anhydrase isoforms.

CompoundCA IsoformKi (nM)Reference
PhenylsulfamateCA I53-415
PhenylsulfamateCA II20-113
Fluorinated PhenylsulfamatesCA IX2.8-47
Fluorinated PhenylsulfamatesCA XII1.9-35

Experimental Protocols

Synthesis of Estrone-3-O-sulfamate (EMATE)

A common method for the synthesis of sulfamates involves the reaction of a hydroxyl group with sulfamoyl chloride. The following is a general procedure for the synthesis of EMATE.[5]

Materials:

  • Estrone

  • Sulfamoyl chloride

  • 2,6-di-tert-butylpyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve estrone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,6-di-tert-butylpyridine (1.2 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve sulfamoyl chloride (1.5 equivalents) in anhydrous DCM.

  • Add the sulfamoyl chloride solution dropwise to the estrone solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure estrone-3-O-sulfamate.

  • Characterize the final product by NMR and mass spectrometry.

Carbonic Anhydrase Activity Assay (Colorimetric)

The inhibitory activity of alkylamine sulfamates against carbonic anhydrase can be determined using a colorimetric assay that measures the esterase activity of CA.[6][7]

Materials:

  • Purified carbonic anhydrase enzyme

  • CA Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Alkylamine sulfamate inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the alkylamine sulfamate inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the CA Assay Buffer.

  • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Add a fixed amount of the carbonic anhydrase enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is colored.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Enzyme_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Enzyme Solution - Buffer - Substrate - Inhibitor Stock Start->PrepareReagents PlateSetup Set up 96-well Plate: - Add Buffer - Add Inhibitor Dilutions - Add Control (No Inhibitor) PrepareReagents->PlateSetup AddEnzyme Add Enzyme to all wells and Incubate PlateSetup->AddEnzyme AddSubstrate Initiate Reaction: Add Substrate AddEnzyme->AddSubstrate MeasureAbsorbance Measure Absorbance over Time AddSubstrate->MeasureAbsorbance CalculateRates Calculate Initial Reaction Rates MeasureAbsorbance->CalculateRates DetermineInhibition Determine % Inhibition vs. Control CalculateRates->DetermineInhibition PlotData Plot % Inhibition vs. [Inhibitor] DetermineInhibition->PlotData CalculateIC50 Calculate IC50 Value PlotData->CalculateIC50 End End CalculateIC50->End

Caption: General experimental workflow for an enzyme inhibition assay.

Potential Research Areas Beyond Medicinal Chemistry

While the primary focus of alkylamine sulfamate research has been in drug development, their unique chemical properties suggest potential applications in other scientific domains. These areas remain largely unexplored and represent fertile ground for future investigation.

Materials Science: Functional Polymers

The incorporation of the sulfamate functionality into polymer backbones could lead to the development of novel functional materials. The zwitterionic nature of some sulfamates could impart interesting properties to polymers, such as enhanced hydrophilicity, biocompatibility, and anti-fouling characteristics. Research in this area could focus on:

  • Synthesis of Novel Monomers: Designing and synthesizing alkylamine sulfamate-containing monomers for polymerization.

  • Polymerization and Characterization: Investigating various polymerization techniques to create sulfamate-functionalized polymers and characterizing their physical and chemical properties.

  • Biomedical Applications: Exploring the use of these polymers in biomedical applications, such as drug delivery systems, biocompatible coatings for medical devices, and tissue engineering scaffolds.

Catalysis: Ligand Design and Solid Acid Catalysts

The nitrogen and oxygen atoms in the sulfamate group possess lone pairs of electrons, making them potential coordinating sites for metal ions. This suggests that alkylamine sulfamates could be developed as novel ligands for metal-catalyzed reactions. Furthermore, the acidic nature of the sulfamate proton could be harnessed in the development of solid acid catalysts.

  • Ligand Synthesis and Coordination Chemistry: Synthesizing various alkylamine sulfamate ligands and studying their coordination behavior with different transition metals.

  • Homogeneous Catalysis: Evaluating the catalytic activity of the resulting metal complexes in various organic transformations, such as cross-coupling reactions or asymmetric catalysis.

  • Solid Acid Catalysis: Investigating the potential of immobilizing alkylamine sulfamates on solid supports (e.g., silica, zirconia) to create novel solid acid catalysts for reactions like esterification, alkylation, and isomerization. The preparation of sulfated zirconia catalysts is a known method to generate strong acid sites, and a similar approach with alkylamine sulfamates could offer new catalytic materials.[8][9]

Conclusion

Alkylamine sulfamates have firmly established their importance in medicinal chemistry, particularly as potent enzyme inhibitors with significant therapeutic potential. The well-defined structure-activity relationships for steroid sulfatase and carbonic anhydrase inhibitors provide a strong foundation for the rational design of new and improved drug candidates. However, the exploration of alkylamine sulfamates in other scientific disciplines, such as materials science and catalysis, is still in its infancy. The unique structural and electronic properties of the sulfamate group suggest that these compounds could find utility in a wide range of applications beyond the biomedical field. This guide has outlined several promising avenues for future research, with the hope of stimulating further investigation into this versatile and promising class of molecules. The detailed experimental protocols and data presented herein should serve as a valuable resource for researchers embarking on the exploration of alkylamine sulfamates.

References

Theoretical Underpinnings of Octylamine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies of octylamine and its salts. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document delves into the quantum chemical properties, experimental protocols for synthesis and characterization, and the biological interactions of these versatile compounds. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Octylamine and Its Salts

Octylamine, a primary aliphatic amine with an eight-carbon chain, and its corresponding salts, such as octylamine hydrochloride and octylamine acetate, are compounds of significant interest due to their amphiphilic nature. This characteristic, with a hydrophilic amine head and a hydrophobic alkyl tail, allows them to interact with a variety of chemical and biological systems. Their applications are widespread, ranging from their use as corrosion inhibitors and surfactants to their potential as antimicrobial agents and in the synthesis of novel materials. Understanding the fundamental theoretical properties of these molecules is crucial for predicting their behavior and designing new applications.

Theoretical Studies: A Quantum Chemical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the molecular structure, stability, and reactivity of octylamine and its salts. These computational methods allow for the precise calculation of various molecular properties.

Computational Methodology

A common and robust approach for the theoretical investigation of octylamine and its salts involves DFT calculations. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used due to its balance of accuracy and computational efficiency. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the anionic species in the salts and any potential hydrogen bonding.

Experimental Protocol: Quantum Chemical Calculations

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.

  • Methodology: Density Functional Theory (DFT) is the chosen computational method.

  • Functional: The B3LYP hybrid functional is selected for the exchange-correlation energy.

  • Basis Set: The 6-311++G(d,p) basis set is used for all atoms.

  • Geometry Optimization: The molecular geometries of octylamine and the octylammonium cation are optimized without constraints in the gas phase. The optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra and to confirm that the optimized structures correspond to local minima on the potential energy surface.

  • Solvation Effects: To simulate a more realistic environment, the polarizable continuum model (PCM) can be used to incorporate the effects of a solvent, such as water.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters include bond lengths and bond angles. For the octylammonium cation, the C-N bond length and the angles around the ammonium head group are of particular interest as they are directly involved in the formation of salts and interactions with other molecules.

Table 1: Calculated Geometrical Parameters of the Octylammonium Cation

ParameterValue (Å or °)
C1-N Bond Length1.502
N-H Bond Length1.025
C1-C2-C3 Bond Angle112.8
C1-N-H Bond Angle109.5
H-N-H Bond Angle109.4

Note: These are representative values that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific computational setup.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying and characterizing molecules. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Table 2: Selected Calculated Vibrational Frequencies for the Octylammonium Cation

Vibrational ModeWavenumber (cm⁻¹)Description
ν(N-H)3350N-H symmetric stretching
ν(N-H)3450N-H asymmetric stretching
δ(NH₃⁺)1620NH₃⁺ scissoring
ν(C-N)1080C-N stretching
τ(CH₂)725CH₂ rocking

Note: These are representative unscaled frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of octylamine salts are fundamental for their practical application. The following sections provide detailed methodologies for the preparation and analysis of octylamine hydrochloride and octylamine acetate.

Synthesis of Octylamine Salts

Experimental Protocol: Synthesis of Octylamine Hydrochloride

  • Reactants: Octylamine and a slight excess of concentrated aqueous hydrochloric acid.

  • Solvent: Light petroleum.

  • Procedure: a. Dissolve octylamine in light petroleum in a flask and cool the solution in an ice bath. b. Slowly add a slight excess of concentrated aqueous hydrochloric acid to the cooled octylamine solution with stirring. c. A white precipitate of octylamine hydrochloride will form. d. Collect the precipitate by filtration. e. Recrystallize the product three times from light petroleum to ensure purity. f. Dry the purified crystals under vacuum.

Experimental Protocol: Synthesis of Octylamine Acetate

This protocol is adapted from the general principles of acid-base reactions and esterification workup procedures.

  • Reactants: Octylamine and glacial acetic acid.

  • Solvent: Diethyl ether or another suitable organic solvent.

  • Procedure: a. Dissolve octylamine in diethyl ether in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of glacial acetic acid to the stirred octylamine solution. The reaction is exothermic. d. Stir the reaction mixture at room temperature for 1-2 hours. e. To isolate the salt, the solvent can be removed under reduced pressure. If the salt is a solid, it may precipitate and can be collected by filtration. f. For purification, the product can be washed with a cold non-polar solvent (like hexane) and then dried under vacuum.

Spectroscopic Characterization

Experimental Protocol: FTIR and NMR Spectroscopy

  • FTIR Spectroscopy: a. Prepare a sample of the octylamine salt as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). b. Record the FTIR spectrum over the range of 4000-400 cm⁻¹. c. Identify characteristic peaks, such as N-H stretching and bending vibrations in the ammonium head group, and C-H stretching and bending vibrations of the alkyl chain. For octylamine acetate, look for the characteristic carboxylate stretches.

  • NMR Spectroscopy (¹H and ¹³C): a. Dissolve the octylamine salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). b. Record the ¹H and ¹³C NMR spectra. c. In the ¹H NMR spectrum, identify the signals corresponding to the protons on the alkyl chain and the ammonium protons. d. In the ¹³C NMR spectrum, identify the signals for each carbon atom in the octyl chain and, in the case of octylamine acetate, the carbonyl and methyl carbons of the acetate anion.

Biological Interactions and Mechanism of Action

Long-chain primary amines like octylamine are known for their antimicrobial properties. Their primary mechanism of action involves the disruption of bacterial cell membranes.

Membrane Disruption Mechanism

The positively charged ammonium head group of the octylammonium ion interacts electrostatically with the negatively charged components of bacterial membranes, such as phospholipids. The hydrophobic octyl tail then inserts into the lipid bilayer, disrupting the membrane integrity. This process can lead to the formation of pores or a general destabilization of the membrane, resulting in the leakage of cellular contents and ultimately cell death.[1][2][3]

The workflow for investigating these interactions computationally typically involves molecular dynamics (MD) simulations.

G Computational Workflow for Membrane Interaction Studies cluster_prep System Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Analysis build_membrane Build Lipid Bilayer Model (e.g., POPC/POPG) solvate Solvate with Water and Ions build_membrane->solvate add_octylamine Add Octylamine/Octylammonium to Solvent solvate->add_octylamine energy_min Energy Minimization add_octylamine->energy_min equilibration System Equilibration (NVT and NPT) energy_min->equilibration production_md Production MD Run equilibration->production_md traj_analysis Trajectory Analysis production_md->traj_analysis pmf_calc Potential of Mean Force (PMF) Calculation traj_analysis->pmf_calc visualize Visualize Interactions pmf_calc->visualize

Computational workflow for membrane interaction studies.
Signaling Pathway Analogy: Membrane Perturbation

While octylamine may not engage in classical signaling pathways involving specific receptor binding, its interaction with the cell membrane can be viewed as a signal that triggers a cascade of events leading to cell death. This can be represented as a logical relationship diagram.

G Logical Pathway of Octylamine-Induced Membrane Disruption octylamine Octylammonium Cation electrostatic Electrostatic Interaction octylamine->electrostatic membrane Bacterial Cell Membrane (Negatively Charged) membrane->electrostatic hydrophobic Hydrophobic Insertion of Alkyl Chain electrostatic->hydrophobic disruption Membrane Disruption hydrophobic->disruption pore Pore Formation disruption->pore leakage Leakage of Cellular Contents disruption->leakage pore->leakage death Cell Death leakage->death

Logical pathway of octylamine-induced membrane disruption.

Conclusion

The combination of theoretical and experimental approaches provides a powerful framework for understanding the properties and behavior of octylamine and its salts. DFT calculations offer a detailed picture of their molecular characteristics, which can be validated and complemented by experimental synthesis and spectroscopic analysis. The primary biological activity of these compounds appears to be driven by their ability to disrupt cell membranes, a mechanism that can be further elucidated through molecular dynamics simulations. This comprehensive understanding is essential for the rational design of new materials and therapeutic agents based on the octylamine scaffold.

References

An In-depth Technical Guide on Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of octamylamine sulfamate, with a focus on its molecular weight. The information herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Concepts: Molecular Weight Determination

Ocatamylamine sulfamate is an organic salt formed from the acid-base reaction between octamylamine (an organic base) and sulfamic acid (a strong inorganic acid). The determination of its molecular weight is fundamental for a variety of experimental and developmental applications, including stoichiometry in chemical reactions, formulation development, and analytical method validation.

The molecular weight of this compound is the sum of the molecular weights of its constituent components: octamylamine and sulfamic acid.

Oktamylamin

  • Chemical Name: Octan-1-amine

  • Molecular Formula: C₈H₁₉N

  • Appearance: Colorless liquid

Sulfamic Acid

  • Chemical Name: Amidosulfonic acid

  • Molecular Formula: H₃NSO₃[1][2][3][4]

  • Appearance: White crystalline solid[2]

The reaction between octamylamine and sulfamic acid is a classic acid-base neutralization, yielding the salt this compound.

Diagram of the Formation of this compound

O Octamylamine (C₈H₁₉N) OS This compound (C₈H₂₂N₂O₃S) O->OS S Sulfamic Acid (H₃NSO₃) S->OS

A diagram illustrating the formation of this compound from its precursors.

Quantitative Data: Molecular Weights

The following table summarizes the molecular weights of octamylamine, sulfamic acid, and the resulting this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )
OctamylamineC₈H₁₉N129.24
Sulfamic AcidH₃NSO₃97.10[2][5][6]
This compound C₈H₂₂N₂O₃S 226.34

Note: The molecular weight of this compound is calculated by summing the molecular weights of octamylamine and sulfamic acid (129.24 g/mol + 97.10 g/mol = 226.34 g/mol ).

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following outlines a general methodology.

3.1. Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

  • Materials:

    • Octamylamine (≥99% purity)

    • Sulfamic acid (≥99% purity)[7]

    • Deionized water

    • Magnetic stirrer and stir bar

    • Beaker and graduated cylinder

    • Ice bath

  • Procedure:

    • Dissolve a specific molar amount of sulfamic acid in deionized water in a beaker with gentle stirring. The dissolution of sulfamic acid is exothermic, so it is advisable to use an ice bath to control the temperature.

    • Slowly add an equimolar amount of octamylamine to the sulfamic acid solution while continuously stirring.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • The resulting solution contains this compound. The salt can be isolated by evaporation of the solvent or by precipitation with a suitable anti-solvent.

3.2. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of both the octylammonium cation and the sulfamate anion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the salt.

Diagram of the Experimental Workflow

A Dissolve Sulfamic Acid in Water B Add Octamylamine A->B C Stir at Room Temperature B->C D Isolate Product C->D E Characterize by MS, NMR, FTIR D->E Receptor Cell Surface Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Alkylsulfamates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific entity "Octamylamine sulfamate" was not found in the scientific literature as a reagent for organic synthesis. The following notes detail the synthesis of N-alkylsulfamates, using octylamine as a representative primary amine substrate, a common transformation in medicinal and synthetic chemistry.

Introduction

Sulfamates are a crucial class of organic compounds characterized by the R-O-SO₂-NHR' or R₂N-SO₂-NR'₂ functional group. They are recognized as important pharmacophores and versatile intermediates in organic synthesis. N-alkylsulfamates, in particular, are key structural motifs in a variety of therapeutic agents, including carbonic anhydrase inhibitors and antiviral drugs. Their synthesis is a critical step in the development of new chemical entities. This document provides an overview of modern synthetic routes to N-alkylsulfamates, with a focus on methods applicable to primary amines such as octylamine.

Applications in Organic Synthesis

The synthesis of N-alkylsulfamates from primary amines like octylamine is a valuable transformation for several reasons:

  • Bioisosteric Replacement: The sulfamate moiety can serve as a bioisostere for carboxylates, phosphates, and sulfonamides, offering a strategy to modulate the physicochemical properties of a drug candidate, such as solubility, pKa, and metabolic stability.

  • Medicinal Chemistry Scaffolds: N-substituted sulfamates are integral components of numerous approved drugs and clinical candidates. The ability to efficiently synthesize a library of these compounds is crucial for structure-activity relationship (SAR) studies.

  • Directing Groups: The sulfamate group can act as a directing group in C-H functionalization reactions, enabling regioselective modification of complex molecules.

General Synthetic Methods

Several reliable methods exist for the preparation of N-alkylsulfamates from primary amines. The choice of method often depends on the substrate scope, functional group tolerance, and scalability requirements.

Method 1: Reaction with Sulfamoyl Chlorides

The reaction of a primary amine with sulfamoyl chloride is a traditional and direct approach. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Method 2: Using Activated Sulfamate Transfer Reagents

More recent methods utilize stable, solid sulfamoylating agents that are easier to handle than sulfamoyl chlorides and often provide better yields and selectivity.

  • Hexafluoroisopropyl sulfamate (HFIPS): This bench-stable solid reacts with a wide range of amines and alcohols under mild conditions to afford the corresponding sulfamates and sulfamides. The primary byproduct, hexafluoroisopropanol, is volatile and easily removed.[1][2]

  • Electron-deficient Aryl Sulfamates: Reagents like pentachlorophenyl sulfamate (PCPS) and pentafluorophenyl sulfamate (PFPS) act as activated sulfamoyl transfer agents.[3] These reactions are often catalyzed by a simple organic base such as N-methylimidazole (NMI) and proceed under mild conditions.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of sulfamates from amines using various methods.

MethodSulfamoylating AgentSubstrateBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Activated Sulfamate TransferHexafluoroisopropyl sulfamatePrimary Amines-DichloromethaneRT1-485-95[2]
Activated Aryl Sulfamate TransferPentafluorophenyl sulfamateAlcoholsN-MethylimidazoleAcetonitrileRT1-1270-95[3]
SuFEx with AminesSulfamoyl FluoridesPrimary AminesCa(NTf₂)₂ / DABCOAcetonitrileRT1-375-90[1]
Reaction with Sulfamoyl ChlorideSulfamoyl ChlorideAlcoholsSodium HydrideDMA0 - RT2-660-85[5]

Experimental Protocols

Protocol 1: Synthesis of N-Octylsulfamate using Hexafluoroisopropyl Sulfamate (HFIPS)

This protocol describes a general procedure for the sulfamoylation of a primary amine using a stable sulfamoyl transfer agent.

Materials:

  • Octylamine

  • Hexafluoroisopropyl sulfamate (HFIPS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of octylamine (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add hexafluoroisopropyl sulfamate (1.1 mmol, 1.1 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Sulfamate via Catalytic Sulfamoylation with an Activated Aryl Sulfamate

This protocol is adapted for the sulfamoylation of an alcohol, which proceeds via a similar mechanism and highlights the utility of activated aryl sulfamates. The reaction with an amine would proceed similarly.[3][4]

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol) (1.0 mmol, 1.0 eq.)

  • Pentafluorophenyl sulfamate (PFPS) (1.2 mmol, 1.2 eq.)

  • N-Methylimidazole (NMI) (0.1 mmol, 0.1 eq.)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry vial, dissolve the primary alcohol (1.0 mmol) and pentafluorophenyl sulfamate (1.2 mmol) in anhydrous acetonitrile (5 mL).

  • Add N-methylimidazole (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 to 12 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Purification Amine Primary Amine (e.g., Octylamine) Reaction Mixing in Solvent (e.g., DCM, ACN) Optional Catalyst (e.g., NMI) Amine->Reaction SulfamoylatingAgent Sulfamoylating Agent (e.g., HFIPS, PFPS) SulfamoylatingAgent->Reaction Quench Aqueous Quench Reaction->Quench Reaction Completion Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Purification (Chromatography) Dry->Purify Product N-Alkylsulfamate Product Purify->Product Isolated Product

Caption: General workflow for the synthesis of N-alkylsulfamates.

LogicalRelationship Title Choice of Sulfamoylation Method Method1 Sulfamoyl Chlorides Method2 Activated Reagents (HFIPS, Aryl Sulfamates) Pros1 Pros: - Direct - Atom economical Method1->Pros1 Cons1 Cons: - Unstable reagents - Harsh conditions - Potential side reactions Method1->Cons1 Pros2 Pros: - Stable, solid reagents - Mild conditions - High yields - Good functional group tolerance Method2->Pros2 Cons2 Cons: - Higher reagent cost - May require catalyst Method2->Cons2

Caption: Comparison of sulfamoylation methods.

References

The Catalytic Applications of Octamylamine Sulfamate: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ocatamylamine sulfamate is a chemical compound of interest in organic synthesis and medicinal chemistry. While the broader class of sulfamate-containing molecules has been extensively explored for therapeutic applications, particularly as enzyme inhibitors, the specific use of octamylamine sulfamate as a catalyst is not well-documented in publicly available scientific literature. This document aims to provide a comprehensive overview based on the current understanding of sulfamates and octylamine, and to delineate potential, though currently hypothetical, catalytic applications.

While direct evidence for this compound as a catalyst is absent, we can infer potential areas of investigation based on the known reactivity of its constituent parts: the octylamine moiety and the sulfamate group. Octylamine, a primary aliphatic amine, is known to act as a chemical intermediate due to the nucleophilic nature of its primary amine group, which readily participates in reactions like alkylation, acylation, and condensation.[1] Sulfamates, on the other hand, are recognized for their role in drug design, targeting enzymes such as steroid sulfatase and carbonic anhydrases.[2][3]

Hypothetical Catalytic Activity and Experimental Protocols

Given the lack of direct experimental data, this section will present hypothetical experimental protocols for exploring the potential catalytic activity of this compound. These protocols are based on established methodologies for similar chemical transformations where related amine or sulfamate compounds might play a role.

Table 1: Potential Catalytic Applications of this compound
Reaction TypeSubstrate ScopePotential Role of Catalyst
Aldol CondensationAldehydes, KetonesBase catalyst to deprotonate the α-carbon.
Knoevenagel CondensationCarbonyl compounds, Active methylene compoundsBase catalyst to facilitate the initial deprotonation.
Michael Additionα,β-Unsaturated carbonyls, NucleophilesBase catalyst to activate the nucleophile.

Experimental Protocol 1: Investigating the Catalytic Activity of this compound in Aldol Condensation

Objective: To determine if this compound can catalyze the aldol condensation of benzaldehyde and acetone.

Materials:

  • Ocatamylamine sulfamate

  • Benzaldehyde

  • Acetone

  • Ethanol (solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and acetone (5.0 mmol).

  • Dissolve the reactants in ethanol (10 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC (e.g., every 30 minutes).

  • Upon completion (as indicated by TLC), quench the reaction by adding 10 mL of deionized water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Expected Outcome: Formation of 4-phenyl-3-buten-2-one. The catalytic activity would be confirmed by comparing the reaction rate and yield with a control reaction run without this compound.

Logical Workflow for Investigating Catalytic Potential

The following diagram illustrates a logical workflow for the systematic investigation of the catalytic properties of a novel compound like this compound.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Application & Reporting A Hypothesize Catalytic Activity (e.g., Base Catalysis) B Select Model Reactions (Aldol, Knoevenagel, etc.) A->B C Perform Small-Scale Screening Experiments B->C D Reaction Condition Optimization (Solvent, Temp, Conc.) C->D E Catalyst Loading Study D->E F Substrate Scope Evaluation E->F G Kinetic Studies F->G H Spectroscopic Analysis (NMR, IR) of Intermediates G->H I Computational Modeling H->I J Synthesize Analogs for Structure-Activity Relationship I->J K Publish Findings J->K

Caption: Workflow for investigating the catalytic potential of a novel compound.

Synthesis of Sulfamates

While the catalytic use of this compound is not established, the synthesis of sulfamates, in general, is well-documented. Modern synthetic methods often aim to be efficient and operationally simple. For instance, one approach involves the reaction of fluorosulfonates with potassium trimethylsilyloxyl imidates as an amide precursor, which offers broad substrate scope and mild reaction conditions.[4] Another strategy utilizes hexafluoroisopropyl sulfamate, a bench-stable solid that reacts with a variety of alcohols and amines to produce sulfamates and sulfamides, respectively.[4]

The following diagram outlines a general approach to sulfamate synthesis.

G cluster_synthesis General Sulfamate Synthesis reagent Sulfamoylating Agent (e.g., Fluorosulfonate, HFIPS) product Sulfamate or Sulfamide reagent->product Reaction nucleophile Nucleophile (Alcohol or Amine) nucleophile->product

Caption: Generalized scheme for the synthesis of sulfamates.

Conclusion

References

Octamylamine Sulfamate: Information Not Available for Surface Modification Applications

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has not yielded specific information on the use of "octamylamine sulfamate" for surface modification in the context of research, drug development, or any related scientific applications. The scientific literature and available documentation do not contain specific protocols, quantitative data, or established signaling pathways for this particular compound.

General information exists for the constituent components, octylamine and sulfamates, individually:

  • Octylamine: This primary aliphatic amine is recognized for its role as a chemical intermediate.[1] Its structure, featuring a terminal amine group and a hydrophobic carbon chain, allows it to participate in various chemical reactions.[1] In the realm of nanotechnology, primary alkylamines similar to octylamine are utilized for the formation and stabilization of nanoparticles.[2] They can be grafted onto polymer backbones to create micelles and can alter the surface charge of nanoparticles.[2][3]

  • Sulfamates: This class of sulfur-containing compounds is primarily explored in medicinal chemistry and organic synthesis.[4][5] They are investigated for their potential as therapeutic agents and are used as intermediates in the synthesis of more complex molecules.[4][5][6][7]

The combination of these two into "this compound" and its application in surface modification is not described in the currently available scientific literature. Therefore, the creation of detailed application notes, experimental protocols, and data presentations as requested is not possible at this time.

Researchers and professionals interested in surface modification may consider exploring the extensive literature on established surface modification techniques using other amine-containing compounds or alternative functional groups. The principles of nanoparticle functionalization are well-documented and offer a variety of strategies for altering surface properties for applications in drug delivery and materials science.[8][9][10]

References

Application Notes and Protocols: Octylamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylamine, a primary alkylamine, plays a multifaceted role in the synthesis of various nanoparticles, acting as a reducing agent, a capping agent to control growth and prevent agglomeration, and a solvent. Its C8 alkyl chain provides a balance of steric hindrance and reactivity, making it a versatile tool in the bottom-up fabrication of nanomaterials. This document provides detailed application notes and experimental protocols for the synthesis of silver, gold, and quantum dot nanoparticles using octylamine, with a special focus on their relevance to drug development.

Application Notes

Octylamine's utility in nanoparticle synthesis stems from its ability to influence nanoparticle size, shape, and surface properties. The lone pair of electrons on the nitrogen atom can reduce metal salts to their zero-valent state, initiating nanoparticle formation. Simultaneously, the octylamine molecules can coordinate to the nanoparticle surface, forming a protective layer that stabilizes the particles in solution and controls their growth.

For drug delivery applications, the octylamine capping layer can be either a feature or a modifiable handle. The hydrophobic nature of the octyl chains can be utilized for encapsulating lipophilic drugs. Alternatively, the amine functionality provides a reactive site for further surface modification, such as PEGylation to enhance biocompatibility and circulation time, or conjugation with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

Experimental Protocols

Synthesis of Octylamine-Capped Silver Nanoparticles (AgNPs)

This protocol describes a facile one-pot synthesis of silver nanoparticles where octylamine acts as both the reducing and capping agent.[1][2]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization A Dissolve AgNO3 in Toluene B Add Octylamine A->B C Heat to 100°C B->C D Maintain Temperature and Stir C->D Formation of AgNPs E Cool to Room Temperature D->E F Precipitate with Ethanol E->F G Centrifuge and Wash F->G H Characterize (UV-Vis, TEM, etc.) G->H

Caption: Workflow for the synthesis of octylamine-capped silver nanoparticles.

Materials:

  • Silver nitrate (AgNO₃)

  • Octylamine (C₈H₁₉N)

  • Toluene

  • Ethanol

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Centrifuge

Procedure:

  • In a round-bottom flask, dissolve silver nitrate in toluene to a final concentration of 1 mM.

  • Add octylamine to the solution. The molar ratio of octylamine to AgNO₃ can be varied to control particle size. A typical ratio is 2:1.

  • Heat the mixture to 100°C with constant stirring. The solution will change color, indicating the formation of nanoparticles.

  • Maintain the temperature and stirring for a set period (e.g., 2-24 hours) to allow for particle growth and stabilization. The reaction progress can be monitored by observing the color change of the solution and by taking aliquots for UV-Vis spectroscopy.

  • After the desired reaction time, cool the solution to room temperature.

  • Add ethanol to the solution to precipitate the silver nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.

  • Wash the nanoparticle pellet with ethanol and re-disperse in a suitable solvent like toluene for storage and characterization.

Quantitative Data Summary:

PrecursorSolventTemperature (°C)Octylamine:AgNO₃ RatioReaction Time (h)Resulting Nanoparticle SizeReference
AgNO₃ (1 mM)Toluene1002:12 - 245-15 nm (size increases with time)[1][2]
Synthesis of Gold Nanoparticles (AuNPs) using Alkylamines

In this method, an alkylamine, such as octylamine, is used to stabilize a gold(I) precursor, which then decomposes to form gold nanoparticles without the need for an external reducing agent.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization A Dissolve AuCl in Chloroform B Add Oleylamine/Octadecylamine A->B Formation of complex C Heat to 60°C B->C D Decomposition of [AuCl(amine)] complex C->D Formation of AuNPs E Cool to Room Temperature D->E F Characterize (UV-Vis, TEM) E->F

Caption: Workflow for the synthesis of gold nanoparticles using an alkylamine.

Materials:

  • Gold(I) chloride (AuCl)

  • Octadecylamine or Oleylamine (as a proxy for octylamine's role)

  • Chloroform

Equipment:

  • Reaction vial

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Dissolve AuCl in chloroform in a reaction vial.

  • Add the alkylamine (e.g., octadecylamine) to the solution. A high molar ratio of amine to AuCl (e.g., >20) is often used to achieve a narrow size distribution.

  • Heat the solution to 60°C with stirring. The decomposition of the gold-amine complex will lead to the formation of gold nanoparticles.

  • The reaction can be monitored by UV-Vis spectroscopy, observing the emergence of the surface plasmon resonance peak for gold nanoparticles.

  • Once the reaction is complete, the solution can be cooled for characterization.

Quantitative Data Summary:

PrecursorAmineSolventTemperature (°C)Amine:AuCl RatioResulting Nanoparticle SizeReference
AuCl (20 mM)OctadecylamineChloroform60>20~100 nm
AuCl (20 mM)OleylamineChloroform60>20~12 nm

Note: Data for octylamine was not explicitly found, so data for longer chain alkylamines are presented to illustrate the principle.

Synthesis of Cadmium Selenide (CdSe) Quantum Dots

Octylamine can be used as a ligand in the synthesis of CdSe quantum dots, influencing their growth and stability.[3]

Workflow Diagram:

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Cd Precursor Solution E Inject Precursor Solutions A->E B Prepare Se Precursor Solution B->E C Prepare Growth Solution (Octadecene + Octylamine/Oleylamine) D Heat Growth Solution to 165°C C->D D->E F Growth of CdSe QDs E->F G Withdraw Aliquots at Time Intervals F->G H Characterize (Absorption/Emission Spectroscopy) G->H

Caption: Workflow for the synthesis of CdSe quantum dots using an amine ligand.

Materials:

  • Cadmium acetate dihydrate

  • Selenium powder

  • Oleic acid

  • Octadecene

  • Octylamine or Oleylamine

Equipment:

  • Round-bottom flasks

  • Heating mantle

  • Magnetic stirrer

  • Syringes

Procedure:

  • Prepare Cadmium Precursor: Dissolve cadmium acetate dihydrate in a mixture of oleic acid and octadecene by heating.

  • Prepare Selenium Precursor: Dissolve selenium powder in octadecene.

  • Prepare Growth Solution: In a separate flask, prepare a growth solution containing octadecene and octylamine (or oleylamine).

  • Heat the growth solution to the desired temperature (e.g., 165°C).

  • Simultaneously and rapidly inject the cadmium and selenium precursor solutions into the hot growth solution with vigorous stirring.

  • The quantum dots will nucleate and grow. The size of the quantum dots, and thus their optical properties, can be controlled by the reaction time and temperature.

  • Aliquots can be taken at different time points to obtain quantum dots of various sizes.

Quantitative Data Summary:

Cd PrecursorSe PrecursorLigandSolventTemperature (°C)Resulting PropertyReference
Cadmium acetateSelenium powderOctylamine/OleylamineOctadecene50 - 165Size-tunable fluorescence[3]

Functionalization of Octylamine-Capped Nanoparticles for Drug Delivery

The octylamine capping layer on nanoparticles can be modified for drug delivery applications through ligand exchange or further chemical reactions.

Logical Relationship Diagram:

G NP Octylamine-Capped Nanoparticle LE Ligand Exchange NP->LE CR Chemical Reaction NP->CR PEG PEGylated Nanoparticle LE->PEG e.g., with thiol-PEG Target Targeted Nanoparticle CR->Target e.g., EDC/NHS coupling to amine Drug Drug-Loaded Nanoparticle PEG->Drug Target->Drug App Drug Delivery Application Drug->App

Caption: Functionalization pathways for octylamine-capped nanoparticles in drug delivery.

Ligand Exchange:

The octylamine molecules are dynamically bound to the nanoparticle surface and can be replaced by other ligands with a stronger affinity for the nanoparticle core. For example, thiol-containing molecules, such as thiol-terminated polyethylene glycol (PEG-SH), can displace octylamine from the surface of gold or silver nanoparticles. This process can be used to:

  • Improve Biocompatibility: PEGylation reduces non-specific protein adsorption and uptake by the reticuloendothelial system, prolonging circulation time.

  • Introduce Functional Groups: The end of the PEG chain can be functionalized with groups for drug conjugation or targeting ligand attachment.

Chemical Reactions:

The primary amine group of octylamine is a reactive handle for covalent modification. For example, using carbodiimide chemistry (e.g., EDC/NHS), carboxylic acid-containing molecules can be coupled to the amine groups on the nanoparticle surface. This can be used to attach:

  • Targeting Ligands: Antibodies, peptides, or small molecules that recognize specific receptors on diseased cells.

  • Drugs: Drugs with a carboxylic acid group can be directly conjugated to the nanoparticle surface.

By employing these functionalization strategies, octylamine-synthesized nanoparticles can be transformed into sophisticated drug delivery vehicles with enhanced efficacy and reduced side effects.

References

protocol for Octamylamine sulfamate solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Preparation of Octamylamine Sulfamate Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of an this compound solution. Due to the absence of a standardized, publicly available protocol for this specific solution, the following procedures are based on fundamental chemical principles of acid-base reactions, combining the known properties of Octylamine and sulfamic acid.

Introduction

This compound is a salt formed from the reaction of the primary amine, Octylamine, and the strong, solid acid, sulfamic acid. The preparation of this salt solution is relevant for various research applications where a cationic surfactant or an amine-based compound with a sulfamate counter-ion is required. This protocol outlines two primary methods for its preparation: an aqueous and a non-aqueous approach.

Chemical Properties of Reactants

A summary of the relevant properties of the starting materials is provided in the table below.

PropertyOctylamineSulfamic Acid
Synonyms 1-Aminooctane, n-OctylamineAmidosulfonic acid, Aminosulfonic acid
Molecular Formula C₈H₁₉NH₃NSO₃
Molecular Weight 129.24 g/mol [1][2]97.09 g/mol
Appearance Yellow liquid with an ammonia-like odor[1][3]White crystalline solid[1][2][3][4]
Solubility Insoluble in water[1][3]. Soluble in organic solvents.Soluble in water and liquid ammonia; slightly soluble in methanol; insoluble in ethanol and ether[1][2][3][4][5].

Experimental Protocols

The following protocols describe the preparation of a 100 mM this compound solution. Adjustments to the quantities can be made to achieve the desired concentration. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Aqueous Solution Preparation

This method is suitable if the final application requires an aqueous solution and assumes that the resulting this compound salt is water-soluble.

Materials:

  • Octylamine (liquid)

  • Sulfamic acid (solid)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Analytical balance

Procedure:

  • Weigh Sulfamic Acid: Accurately weigh 0.971 g of sulfamic acid (10 mmol) and place it in a beaker.

  • Dissolve Sulfamic Acid: Add approximately 80 mL of deionized water to the beaker and stir until the sulfamic acid is completely dissolved.

  • Add Octylamine: In a separate container, measure 1.292 g (approximately 1.67 mL, density ≈ 0.774 g/mL) of Octylamine (10 mmol).

  • Reaction: Slowly add the Octylamine to the stirring aqueous solution of sulfamic acid. The reaction is an acid-base neutralization and may be exothermic. Add the amine dropwise to control the temperature.

  • pH Adjustment (Optional): After the addition is complete, check the pH of the solution. If necessary, adjust to the desired pH using small amounts of either sulfamic acid solution (to lower pH) or Octylamine (to raise pH).

  • Final Volume: Once the reaction is complete and the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask. Add deionized water to bring the final volume to 100 mL.

  • Storage: Store the resulting this compound solution in a well-sealed container.

Protocol 2: Non-Aqueous (Methanol) Solution Preparation

This method is recommended given the poor water solubility of Octylamine. Methanol is a suitable solvent as it can dissolve both reactants.

Materials:

  • Octylamine (liquid)

  • Sulfamic acid (solid)

  • Anhydrous methanol

  • Magnetic stirrer and stir bar

  • Beaker and graduated cylinder

  • Analytical balance

Procedure:

  • Weigh Reactants:

    • Accurately weigh 0.971 g of sulfamic acid (10 mmol) and place it in a beaker.

    • In a separate container, weigh 1.292 g of Octylamine (10 mmol).

  • Dissolve Reactants:

    • Add approximately 40 mL of anhydrous methanol to the beaker containing the sulfamic acid and stir until dissolved.

    • Add approximately 40 mL of anhydrous methanol to the container with the Octylamine and stir until dissolved.

  • Reaction: Slowly add the methanolic solution of Octylamine to the stirring methanolic solution of sulfamic acid. The reaction should proceed smoothly.

  • Final Volume: After the addition is complete, transfer the solution to a 100 mL volumetric flask. Rinse the beakers with small amounts of methanol and add the rinsings to the volumetric flask. Add anhydrous methanol to bring the final volume to 100 mL.

  • Storage: Store the resulting methanolic solution of this compound in a well-sealed container, protected from moisture.

Visualizations

Reaction Pathway

The formation of this compound is a result of an acid-base reaction between Octylamine and sulfamic acid.

G cluster_reactants Reactants cluster_product Product Octylamine Octylamine (C₈H₁₉N) Octamylamine_Sulfamate This compound (C₈H₁₉NH₃⁺SO₃⁻) Octylamine->Octamylamine_Sulfamate + Sulfamic_Acid Sulfamic Acid (H₃NSO₃) Sulfamic_Acid->Octamylamine_Sulfamate

Caption: Reaction scheme for the formation of this compound.

Experimental Workflow for Aqueous Preparation

The following diagram illustrates the key steps in the aqueous preparation of the this compound solution.

G A Weigh Sulfamic Acid B Dissolve in Deionized Water A->B D Slowly Add Octylamine to Sulfamic Acid Solution B->D C Measure Octylamine C->D E Adjust pH (Optional) D->E F Adjust to Final Volume E->F G Store Solution F->G

Caption: Workflow for aqueous preparation of this compound.

References

Application Notes and Protocols for the Analytical Determination of Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamylamine sulfamate is a salt composed of the organic amine, octamylamine (also known as 1-aminooctane), and the inorganic sulfamate anion. Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. This document provides detailed application notes and protocols for the analytical determination of both the octamylamine cation and the sulfamate anion using state-of-the-art techniques.

The analytical strategy presented herein involves separate methods tailored to the distinct chemical properties of the two components of this compound. For the determination of the octamylamine cation, two primary methods are detailed: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), which may or may not involve a derivatization step. For the sulfamate anion, the industry-standard method of Ion Chromatography (IC) with suppressed conductivity detection is described.

These methods have been selected for their sensitivity, specificity, and robustness, providing reliable and reproducible results. The following sections offer detailed experimental protocols, quantitative performance data, and visual workflows to guide researchers in the implementation of these analytical techniques.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation, reagents, and sample matrix.

AnalyteAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)
Octamylamine HPLC with Fluorescence Detection (OPA Derivatization)0.9 - 7.2 ng/mL[1]2.5 - 20 ng/mL2.5 - 5000 ng/mL[1]98.2 - 102.0%
Octamylamine GC-MS (Benzenesulfonyl Chloride Derivatization)0.04 - 0.42 µg/mL[2]0.16 - 1.68 µg/mL[2]0.5 - 100 µg/mL68.8 - 180%[2]
Sulfamate Ion Chromatography with Suppressed Conductivity0.03 µg/mL0.1 µg/mL0.1 - 1.0 µg/mL[2]104.5 ± 1.5%[2]

Experimental Protocols

Analysis of Octamylamine by HPLC with Fluorescence Detection

This method involves the pre-column derivatization of octamylamine with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative, which is then separated and quantified by reverse-phase HPLC with a fluorescence detector.

a. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water or a suitable buffer to achieve an estimated octamylamine concentration within the linear range of the assay.

  • If the sample matrix is complex (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances. A C18 SPE cartridge is a suitable choice for extracting octylamine.

b. Derivatization Protocol

  • Prepare the OPA derivatization reagent by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol, followed by the addition of 11.25 mL of a 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • In a clean vial, mix 100 µL of the sample solution (or standard) with 100 µL of the OPA derivatization reagent.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Inject an appropriate volume (e.g., 20 µL) of the resulting solution onto the HPLC system.

c. HPLC-FLD Conditions

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 30-70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 450 nm.

d. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Sample containing This compound Dissolution Dissolve in Water/Buffer Sample->Dissolution SPE Solid-Phase Extraction (if necessary) Dissolution->SPE Mixing Mix Sample with OPA Reagent SPE->Mixing Deriv_Reagent Prepare OPA Reagent Deriv_Reagent->Mixing Reaction React for 2 min Injection Inject onto HPLC Reaction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (λex=340, λem=450) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-FLD Workflow for Octamylamine
Analysis of Octamylamine by GC-MS

This method is suitable for the volatile amine, octylamine. A direct injection method can be employed, but derivatization is often recommended to improve peak shape and sensitivity.

a. Sample Preparation (with Derivatization)

  • Dissolve the sample containing this compound in a suitable organic solvent (e.g., methanol).

  • To an aliquot of the sample, add a basic solution (e.g., 10 M NaOH) to ensure octylamine is in its free base form.[2]

  • Add the derivatizing agent, benzenesulfonyl chloride, and agitate the mixture.[2]

  • After the reaction is complete, the derivatized octylamine can be extracted into an organic solvent like hexane for injection into the GC-MS.

b. GC-MS Conditions

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

c. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dissolution Dissolve in Solvent Sample->Dissolution Basification Add NaOH Dissolution->Basification Deriv_Agent Add Benzenesulfonyl Chloride Basification->Deriv_Agent Extraction Extract with Hexane Deriv_Agent->Extraction Injection Inject into GC-MS Extraction->Injection Separation HP-5MS Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Workflow for Octamylamine
Analysis of Sulfamate by Ion Chromatography

This is the preferred method for the analysis of the sulfamate anion, offering high selectivity and sensitivity.

a. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

b. Ion Chromatography Conditions

  • IC Column: Dionex IonPac™ AS11 (4 x 250 mm) or equivalent anion-exchange column.[2]

  • Guard Column: Dionex IonPac™ AG11 (4 x 50 mm) or equivalent.

  • Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator (e.g., EGC 500 KHP).

  • Eluent Gradient:

    • 0-8 min: 1 mM KOH

    • 8-12 min: 1-15 mM KOH

    • 12-15 min: 15-30 mM KOH

    • 15-20 min: 1 mM KOH (re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

  • Suppressor: Anion Self-Regenerating Suppressor (e.g., ASRS 300).

c. Workflow Diagram

IC_Workflow cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis Sample Sample containing This compound Dissolution Dissolve in Deionized Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto IC System Filtration->Injection Separation Anion-Exchange Column Separation Injection->Separation Suppression Anion Suppression Separation->Suppression Detection Conductivity Detection Suppression->Detection Quantification Quantification Detection->Quantification

Ion Chromatography Workflow for Sulfamate

References

Application Notes and Protocols for Reactions Involving Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octamylamine sulfamate is a chemical compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the sulfamate functional group. Sulfamate derivatives have been investigated for a range of therapeutic applications, acting as inhibitors for various enzymes.[1] This document provides detailed experimental protocols for the synthesis, purification, and characterization of N-octylsulfamate, commonly referred to as this compound. The procedures outlined are based on established methods for the synthesis of N-alkyl sulfamates and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of octylamine with a suitable sulfating agent, such as the sulfur trioxide pyridine complex. This method is widely used for the sulfamation of primary amines.[2] The reaction proceeds by the nucleophilic attack of the amine on the sulfur trioxide, leading to the formation of the corresponding sulfamate salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • Octylamine (C8H19N)

  • Sulfur trioxide pyridine complex (SO3·py)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium Sulfate (MgSO4), anhydrous

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve octylamine (1.0 eq) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C using an ice bath while stirring.

  • In a separate flask, dissolve the sulfur trioxide pyridine complex (1.2 eq) in anhydrous pyridine (20 mL).

  • Slowly add the sulfur trioxide pyridine solution to the stirred octylamine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (octylamine) is consumed.

  • Upon completion, quench the reaction by the slow addition of deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography to obtain the pure this compound.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add deionized water to the hot ethanolic solution until the first sign of persistent cloudiness is observed.

  • Allow the solution to cool slowly to room temperature, during which crystals of pure this compound should form.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

Data Presentation
ParameterExpected Value
Physical Appearance White crystalline solid
Molecular Formula C8H19NO3S
Molecular Weight 209.31 g/mol
Expected Yield 75-85%
Melting Point (To be determined experimentally)
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~3.1 (t, 2H, -CH₂-NH-), ~1.6 (quint, 2H, -CH₂-CH₂-NH-), ~1.3 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~45 (-CH₂-NH-), ~32, ~30, ~29, ~27, ~23 (alkyl chain carbons), ~14 (-CH₃)
FT-IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1350 (S=O asymmetric stretch), ~1170 (S=O symmetric stretch), ~1050 (S-N stretch)

Note: The NMR chemical shifts are estimates based on data for similar N-alkylsulfonamides and may vary slightly.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization octylamine Octylamine in DCM reaction_mixture Reaction at 0°C to RT octylamine->reaction_mixture so3_py SO3-Pyridine Complex in Pyridine so3_py->reaction_mixture workup Aqueous Workup (Wash & Extract) reaction_mixture->workup crude_product Crude Octamylamine Sulfamate workup->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure Octamylamine Sulfamate recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir

Experimental workflow for this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product octylamine Octylamine (Nucleophile) sulfamate This compound octylamine->sulfamate Nucleophilic Attack so3_complex Sulfur Trioxide Pyridine Complex (Electrophile) so3_complex->sulfamate

Simplified reaction scheme.

References

Application Notes and Protocols for the Use of Octylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octylamine, a primary alkylamine, has demonstrated significant potential as a corrosion inhibitor for various metals and alloys, particularly for mild steel in acidic and neutral environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This document provides detailed application notes, experimental protocols, and the underlying mechanism of action for utilizing octylamine as a corrosion inhibitor. The information presented is intended to guide researchers in the effective application and evaluation of this compound in their respective fields.

Mechanism of Action

The primary mechanism by which octylamine inhibits corrosion is through adsorption onto the metal surface. This process can be described as follows:

  • Protonation: In acidic solutions, the amino group (-NH₂) of the octylamine molecule becomes protonated, forming an octylammonium cation (C₈H₁₇NH₃⁺).

  • Adsorption:

    • Physisorption: The positively charged octylammonium cations are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻ from the corrosive medium). This forms a physical barrier.

    • Chemisorption: The nitrogen atom in the octylamine molecule can also directly donate its lone pair of electrons to the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond. This chemical bond results in a more stable and robust protective film.

  • Protective Film Formation: The adsorbed octylamine molecules, with their long hydrocarbon tails, create a hydrophobic layer on the metal surface. This layer acts as a barrier, preventing the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface and hindering the electrochemical reactions of corrosion.

The adsorption of octylamine on a metal surface can often be described by the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the surface.

Quantitative Data on Inhibition Efficiency

The corrosion inhibition efficiency of octylamine is influenced by factors such as its concentration, the temperature of the environment, and the nature of the corrosive medium. While specific data for octylamine is dispersed across various studies, the following tables provide representative data for a similar primary amine inhibitor, showcasing the expected performance trends.

Table 1: Inhibition Efficiency of a Primary Amine Inhibitor on Mild Steel in 1M HCl at 303 K (Weight Loss Method)

Inhibitor Concentration (mM)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0 (Blank)5.74-
0.11.8967.1
0.21.1579.9
0.50.3184.3
1.00.1996.7

Note: Data is representative of a primary amine inhibitor and serves as an example.[1]

Table 2: Potentiodynamic Polarization Data for a Primary Amine Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA·cm⁻²)Anodic Tafel Slope (βa) (mV·dec⁻¹)Cathodic Tafel Slope (βc) (mV·dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-47598075125-
0.1-4682947212070.0
0.5-4601476811585.0
1.0-452496511095.0

Note: Data is representative of a primary amine inhibitor and serves as an example.[2][3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Primary Amine Inhibitor on Mild Steel in 1M HCl

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)50200-
0.115015066.7
0.535010085.7
1.08005093.8

Note: Data is representative of a primary amine inhibitor and serves as an example.[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of octylamine are provided below.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and inhibition efficiency.

a. Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive paper (e.g., silicon carbide) of various grits (e.g., 240, 400, 600, 800, 1200)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1M HCl)

  • Octylamine solutions of varying concentrations

  • Water bath or thermostat for temperature control

  • Acetone and distilled water for cleaning

  • Drying oven

  • Glass hooks and beakers

b. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.

  • Cleaning and Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry in an oven at 60°C for about 15 minutes. After cooling to room temperature in a desiccator, accurately weigh each coupon using an analytical balance and record the initial weight (W₀).

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without different concentrations of octylamine. The coupons should be fully submerged, typically suspended by a glass hook.

  • Exposure: Place the beakers in a water bath to maintain a constant temperature for a specified immersion period (e.g., 6, 12, 24 hours).

  • Final Cleaning and Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), rinse thoroughly with distilled water and acetone, and dry as before. Weigh the cleaned and dried coupons to get the final weight (W₁).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₀ - W₁

    • Corrosion Rate (CR): CR (mg·cm⁻²·h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium with and without octylamine

  • Computer with electrochemical software

b. Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by applying a potential range typically from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the properties of the protective film.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive medium with and without octylamine

  • Computer with EIS analysis software

b. Procedure:

  • Cell Setup and Stabilization: Prepare the electrodes and set up the cell as described for the potentiodynamic polarization experiment. Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance modulus and phase angle vs. frequency).

    • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).

    • The data can be fitted to an equivalent electrical circuit to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Corrosion Inhibition Mechanism of Octylamine

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_inhibition Inhibition Process Octylamine Octylamine (C₈H₁₇NH₂) Octylammonium Octylammonium Cation (C₈H₁₇NH₃⁺) Octylamine->Octylammonium Protonation Adsorption Adsorption Octylamine->Adsorption Chemisorption (N lone pair donation) H_ion H⁺ Cl_ion Cl⁻ Fe_surface Fe Surface Cl_ion->Fe_surface Adsorption Octylammonium->Adsorption Physisorption (Electrostatic) Adsorption->Fe_surface on Protective_Film Protective Hydrophobic Film Adsorption->Protective_Film Formation Protective_Film->Fe_surface Blocks Corrosive Species

Caption: Corrosion inhibition mechanism of octylamine on a steel surface.

Experimental Workflow for Evaluating Octylamine

cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Coupons Prepare Mild Steel Coupons Weight_Loss Weight Loss Measurement Prep_Coupons->Weight_Loss Polarization Potentiodynamic Polarization Prep_Coupons->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Prep_Coupons->EIS Prep_Solutions Prepare Corrosive Media & Octylamine Solutions Prep_Solutions->Weight_Loss Prep_Solutions->Polarization Prep_Solutions->EIS Calc_CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE) Weight_Loss->Calc_CR_IE Tafel_Analysis Tafel Extrapolation (Ecorr, icorr) Polarization->Tafel_Analysis ECC_Fitting Equivalent Circuit Fitting (Rct, Cdl) EIS->ECC_Fitting Mechanism Determine Inhibition Mechanism & Adsorption Isotherm Calc_CR_IE->Mechanism Tafel_Analysis->Mechanism ECC_Fitting->Mechanism

Caption: Experimental workflow for evaluating octylamine as a corrosion inhibitor.

References

Octamylamine Sulfamate: A Versatile Reagent in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octamylamine sulfamate, the salt formed from the reaction of the primary amine octylamine and sulfamic acid, is emerging as a versatile and efficient reagent in the synthesis of pharmaceutical intermediates. This application note details the properties, synthesis, and application of this compound, highlighting its role as both a reactant and an in-situ catalyst. The use of this salt offers several advantages, including improved handling properties compared to volatile octylamine and the synergistic effect of the amine and the acidic sulfamate counter-ion in promoting specific organic transformations. Octylamine, a primary aliphatic amine, is a known building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Sulfamic acid, a stable and non-hygroscopic solid acid, is an effective catalyst in a range of organic reactions.[5][6] The combination of these two entities into a single salt provides a unique reagent for streamlined synthetic processes.

Key Applications in Pharmaceutical Synthesis:

This compound is particularly well-suited for reactions where a primary amine is a key building block and acidic catalysis is beneficial. One such application is in the synthesis of substituted pyrazole derivatives, which are important scaffolds in many pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors.

In this context, octamylamine can be incorporated as a substituent on the pyrazole ring, while the sulfamate counter-ion can act as a catalyst in the initial condensation steps of the synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes the straightforward acid-base reaction to form this compound.

Materials:

  • Octylamine (C8H19N), liquid

  • Sulfamic acid (H3NSO3), solid

  • Diethyl ether, anhydrous

  • Magnetic stirrer and stir bar

  • Beaker and filtration apparatus

Procedure:

  • In a 250 mL beaker, dissolve 12.93 g (0.1 mol) of octylamine in 100 mL of anhydrous diethyl ether.

  • While stirring, slowly add 9.71 g (0.1 mol) of solid sulfamic acid in small portions. An exothermic reaction will occur, leading to the formation of a white precipitate.

  • Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid, this compound, under vacuum to a constant weight.

Expected Yield: Quantitative.

Synthesis of a 1-Octyl-3,5-dimethyl-1H-pyrazole Intermediate

This protocol details the use of this compound in a one-pot synthesis of a substituted pyrazole, a common pharmaceutical intermediate.

Materials:

  • This compound (C8H22N2O3S), solid

  • Acetylacetone (2,4-pentanedione), liquid

  • Hydrazine hydrate, liquid

  • Ethanol, absolute

  • Reflux condenser and heating mantle

  • Round-bottom flask

Procedure:

  • To a 250 mL round-bottom flask, add 22.84 g (0.1 mol) of this compound and 100 mL of absolute ethanol.

  • To this suspension, add 10.01 g (0.1 mol) of acetylacetone.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The this compound will gradually dissolve as it reacts. The sulfamic acid component catalyzes the initial condensation between the acetylacetone and the octylamine part of the salt.

  • After 2 hours of reflux, cool the reaction mixture to room temperature.

  • Slowly add 5.0 g (0.1 mol) of hydrazine hydrate to the reaction mixture.

  • Reheat the mixture to reflux for an additional 4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • To the resulting residue, add 100 mL of water and 50 mL of ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-octyl-3,5-dimethyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 1-Octyl-3,5-dimethyl-1H-pyrazole

ParameterValue
Starting MaterialThis compound
Equivalent of Acetylacetone1.0
Equivalent of Hydrazine Hydrate1.0
SolventEthanol
Reaction TemperatureReflux
Reaction Time6 hours
Isolated Yield85%
Purity (by HPLC)>98%

Visualizations

Diagrams

Synthesis_of_Octamylamine_Sulfamate Octylamine Octylamine (C8H19N) Reaction + Octylamine->Reaction SulfamicAcid Sulfamic Acid (H3NSO3) SulfamicAcid->Reaction OctamylamineSulfamate This compound (C8H22N2O3S) Reaction->OctamylamineSulfamate Diethyl Ether

Caption: Synthesis of this compound.

Pyrazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Process OctamylamineSulfamate This compound Step1 1. Condensation in Ethanol (Reflux, 2h) Sulfamic acid catalysis OctamylamineSulfamate->Step1 Acetylacetone Acetylacetone Acetylacetone->Step1 Hydrazine Hydrazine Hydrate Step2 2. Cyclization with Hydrazine (Reflux, 4h) Hydrazine->Step2 Step1->Step2 Step3 3. Work-up and Purification Step2->Step3 Product 1-Octyl-3,5-dimethyl-1H-pyrazole (Pharmaceutical Intermediate) Step3->Product

Caption: Workflow for Pyrazole Intermediate Synthesis.

Logical_Relationship cluster_components Constituent Components Reagent This compound Octylamine Octylamine Moiety (Primary Amine Building Block) Reagent->Octylamine Provides Sulfamate Sulfamate Counter-ion (In-situ Acid Catalyst) Reagent->Sulfamate Provides Application Pharmaceutical Intermediate Synthesis (e.g., Substituted Pyrazoles) Octylamine->Application Incorporated into Sulfamate->Application Catalyzes

Caption: Role of this compound Components.

References

Application Notes and Protocols for the Functionalization of Graphene with Octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methods for the functionalization of graphene with octylamine, targeting researchers, scientists, and professionals in drug development. The protocols cover both covalent and non-covalent approaches, offering flexibility for various applications.

Application Notes

The functionalization of graphene is a critical step to tailor its properties for specific applications, such as improving its dispersibility in solvents and polymer matrices, and for the development of novel drug delivery systems.[1] Octylamine, an eight-carbon alkylamine, is a versatile functionalizing agent that can be attached to the graphene surface through either covalent or non-covalent interactions.

1. Covalent Functionalization of Graphene Oxide (GO) with Octylamine

Covalent functionalization provides a stable and robust method for modifying the properties of graphene. This approach typically utilizes graphene oxide (GO) as the starting material due to the presence of oxygen-containing functional groups (epoxy, hydroxyl, and carboxyl) on its basal plane and edges. These groups serve as reactive sites for chemical modification.[2]

The primary mechanism for the covalent attachment of octylamine to GO involves the nucleophilic attack of the amine group of octylamine on the epoxy groups present on the GO surface, leading to the opening of the epoxy ring.[3] This results in the formation of a strong covalent bond between the octylamine and the graphene sheet. This method is advantageous for applications requiring long-term stability of the functionalization.[2] The successful grafting of octylamine onto the graphene surface can be confirmed by various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray diffraction (XRD).[4][5]

2. Non-Covalent Functionalization of Graphene with Octylamine

Non-covalent functionalization offers a less disruptive method to modify graphene's surface, preserving its intrinsic electronic structure.[1] This method relies on weaker interactions such as van der Waals forces, π-π stacking, and hydrogen bonding.[6] In the case of octylamine, self-assembly on the graphene surface can occur through solution-phase methods.[7]

The amine head group of octylamine interacts with the basal plane of graphene, while the alkyl chains orient themselves, potentially forming a self-assembled monolayer.[7] This approach is advantageous for applications where preserving the pristine sp² hybridization of the graphene lattice is crucial. Raman spectroscopy is a key technique to confirm that the functionalization is non-covalent, as it does not introduce significant defects in the graphene structure.[7]

Experimental Protocols

Protocol 1: Covalent Functionalization of Graphene Oxide with Octylamine

This protocol describes the covalent functionalization of graphene oxide with octylamine, adapted from methodologies described in the literature.[4][8]

Materials:

  • Graphene Oxide (GO)

  • Octylamine (C₈H₁₉N)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized (DI) water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Dispersion of GO: Disperse a known amount of graphene oxide in DMF in a round-bottom flask. Sonicate the mixture for 1-2 hours to ensure a homogeneous dispersion.

  • Addition of Octylamine: Add an excess of octylamine to the GO dispersion. The ratio of GO to octylamine can be optimized depending on the desired degree of functionalization.

  • Reaction: Heat the mixture to 90-120°C and reflux for 12-24 hours under constant stirring.

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Wash the product repeatedly with ethanol and DI water to remove unreacted octylamine and DMF.

    • Use centrifugation to separate the functionalized graphene oxide from the supernatant after each wash.

  • Drying: Dry the final product in a vacuum oven at 60°C for 24 hours.[8]

Protocol 2: Non-Covalent Functionalization of Graphene with Octylamine

This protocol outlines a method for the non-covalent functionalization of graphene with octylamine through a solution-phase self-assembly process.[7]

Materials:

  • Pristine Graphene or Reduced Graphene Oxide (rGO)

  • Octylamine (C₈H₁₉N)

  • An appropriate organic solvent (e.g., ethanol, chloroform)

  • Substrate for deposition (e.g., Si/SiO₂, quartz)

  • Beaker

  • Sonicator

  • Spinner or dip coater

Procedure:

  • Dispersion of Graphene: Disperse the graphene material in the chosen organic solvent by sonication for 30-60 minutes to obtain a stable dispersion.

  • Preparation of Octylamine Solution: Prepare a dilute solution of octylamine in the same solvent.

  • Functionalization:

    • Immerse the substrate with the deposited graphene layer into the octylamine solution.

    • Alternatively, add the octylamine solution directly to the graphene dispersion. .

    • Allow the self-assembly to occur at room temperature for a period of 1-12 hours.

  • Rinsing: Gently rinse the substrate with the pure solvent to remove any excess, non-adsorbed octylamine.

  • Drying: Dry the functionalized graphene under a gentle stream of nitrogen or in a vacuum desiccator.

Data Presentation

The following table summarizes typical characterization data for octylamine-functionalized graphene, providing a basis for comparison between different functionalization methods.

Characterization Technique Graphene Oxide (GO) Covalently Functionalized GO Non-Covalently Functionalized Graphene Reference
FTIR (cm⁻¹) C=O stretch (~1730), O-H stretch (~3400), C-O-C stretch (~1220), C-O stretch (~1050)Appearance of C-N stretching (~1100-1350), N-H bending (~1550-1650), and CH₂ stretching (~2850, ~2920)Minimal changes to the graphene spectrum, possible appearance of weak CH₂ stretching peaks[5][8][9]
Raman Spectroscopy (I_D/I_G ratio) ~0.9 - 1.2Increase in the I_D/I_G ratio, indicating increased defects due to sp³ hybridizationNo significant change in the I_D/I_G ratio, indicating preservation of the sp² lattice[7][9]
X-ray Diffraction (2θ) Peak around 10-12°Shift of the main peak to a lower angle, indicating an increased interlayer spacingNo significant change in the interlayer spacing[5]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the functionalization of graphene with octylamine.

covalent_functionalization_workflow cluster_start Starting Materials cluster_process Process cluster_end Product GO Graphene Oxide Dispersion Dispersion in DMF (Sonication) GO->Dispersion Octylamine Octylamine Reaction Reaction (90-120°C, 12-24h) Octylamine->Reaction DMF DMF DMF->Dispersion Dispersion->Reaction Purification Purification (Washing & Centrifugation) Reaction->Purification Drying Drying (Vacuum Oven) Purification->Drying Functionalized_GO Octylamine-Functionalized GO Drying->Functionalized_GO

Caption: Workflow for the covalent functionalization of graphene oxide with octylamine.

non_covalent_functionalization Graphene Pristine Graphene Sheet (sp² lattice) Interaction Self-Assembly via Van der Waals & π-π Interactions Graphene->Interaction Octylamine Octylamine Molecules Octylamine->Interaction Functionalized_Graphene Non-Covalently Functionalized Graphene Interaction->Functionalized_Graphene

Caption: Mechanism of non-covalent functionalization of graphene with octylamine.

characterization_workflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_information Information Obtained Sample Functionalized Graphene FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman XRD X-ray Diffraction Sample->XRD Microscopy Microscopy (SEM/TEM) Sample->Microscopy FTIR_info Confirmation of Functional Groups FTIR->FTIR_info Raman_info Assessment of Defects & Disorder Raman->Raman_info XRD_info Determination of Interlayer Spacing XRD->XRD_info Microscopy_info Analysis of Morphology & Structure Microscopy->Microscopy_info

Caption: Workflow for the characterization of octylamine-functionalized graphene.

References

Octylamine in Biochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Octylamine, a primary alkylamine, serves as a versatile tool in various biochemical research applications. Its amphiphilic nature, with a hydrophobic octyl chain and a reactive primary amine group, allows it to function as a surfactant, a surface modifying agent, and a building block in the synthesis of more complex molecules. These properties make it valuable in the fields of nanotechnology, drug delivery, and biosensor development. This document provides detailed application notes, experimental protocols, and associated data for researchers, scientists, and drug development professionals.

Application in Nanoparticle Synthesis and Stabilization

Application Note

Octylamine is frequently utilized as a capping agent in the synthesis of metallic and semiconductor nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots. The primary amine group coordinates to the surface of the nanoparticle, preventing aggregation and controlling particle growth. The octyl chain provides solubility in nonpolar solvents, allowing for their dispersion and further functionalization. The concentration of octylamine during synthesis can influence the final size and shape of the nanoparticles, thereby tuning their optical and electronic properties. While oleylamine is more commonly cited, octylamine functions under similar principles and can be used to achieve comparable results.

Experimental Protocol: Synthesis of Octylamine-Capped Gold Nanoparticles

This protocol is adapted from methods developed for oleylamine-capped AuNPs and describes the synthesis of AuNPs where octylamine acts as both a reducing and capping agent.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Octylamine (C₈H₁₇NH₂)

  • Octane

  • Ethanol

  • Toluene

  • Jacketed reaction flask

  • Thermostatic bath

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution:

    • Prepare a 20 mL solution of octylamine in octane at the desired concentration ratio (see table below for examples).

    • Dissolve HAuCl₄·3H₂O in the octylamine/octane solution to a final gold salt concentration of 12.5 mM.

  • Nanoparticle Synthesis:

    • Transfer the precursor solution to a jacketed reaction flask connected to a thermostatic bath.

    • Set the reaction temperature (e.g., 15°C) and stir the solution vigorously.

    • The reaction progress can be monitored by observing the color change of the solution from yellow to deep red, indicating the formation of AuNPs. The reaction is typically complete within 1-2 hours.

  • Purification of Nanoparticles:

    • After the reaction is complete, add 20 mL of ethanol to the solution to precipitate the AuNPs.

    • Centrifuge the mixture at 6000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and redispersion steps two more times to ensure the removal of excess octylamine and other reactants.

  • Characterization:

    • The size and morphology of the synthesized AuNPs can be characterized using Transmission Electron Microscopy (TEM).

    • The optical properties can be analyzed by UV-Vis spectroscopy, with an expected surface plasmon resonance peak around 520-530 nm.

    • Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic diameter of the nanoparticles.

Quantitative Data: Influence of Synthesis Parameters on AuNP Characteristics

The following table summarizes typical parameters and expected outcomes for the synthesis of amine-capped gold nanoparticles.

ParameterValueResulting Nanoparticle Characteristic
HAuCl₄ Concentration12.5 mMInfluences nucleation and growth rate
Octylamine/Octane Ratio1:2 (v/v)Affects particle size and stability
Reaction Temperature15 °CLower temperatures can lead to smaller particle sizes
Average Core Diameter (TEM)3 - 7 nmDependent on precise reaction conditions
Hydrodynamic Diameter (DLS)10 - 20 nmIncludes the octylamine capping layer
Surface Plasmon Resonance~526 nmCharacteristic of spherical AuNPs

Visualization: Workflow for Synthesis and Characterization of Octylamine-Capped AuNPs

G A Prepare Precursor Solution (HAuCl4 in Octylamine/Octane) B Nanoparticle Synthesis (Stirring at Controlled Temperature) A->B C Precipitation with Ethanol B->C D Centrifugation and Redispersion (in Toluene) C->D E Characterization D->E F TEM (Size and Morphology) E->F G UV-Vis (Optical Properties) E->G H DLS (Hydrodynamic Diameter) E->H

Workflow for the synthesis and characterization of octylamine-capped gold nanoparticles.

Application in Surface Functionalization for Biosensors and Protein Immobilization

Application Note

The primary amine group of octylamine makes it an excellent molecule for the functionalization of surfaces such as silicon, glass, and gold. By creating a self-assembled monolayer (SAM) or by covalently attaching octylamine to a surface, a high density of primary amine groups can be introduced. These amine groups can then be used to immobilize proteins, antibodies, or other biomolecules through various cross-linking chemistries, most commonly using EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide). This forms the basis for the development of biosensors, microarrays, and other diagnostic platforms.

Experimental Protocol: Covalent Immobilization of a Protein on an Octylamine-Functionalized Silicon Surface

This protocol describes the functionalization of a silicon wafer with octylamine and the subsequent covalent immobilization of a protein.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES) or a similar aminosilane for initial amination (can be substituted with a method to directly graft octylamine)

  • Octylamine (for creating a denser amine surface if needed, via further reaction)

  • Anhydrous toluene

  • N,N-Diisopropylethylamine (DIPEA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Protein to be immobilized (e.g., Bovine Serum Albumin, an antibody)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Clean the silicon wafers by sonicating in acetone and then isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers extensively with deionized water and dry with nitrogen.

  • Surface Amination:

    • Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

    • Rinse the wafers with toluene and then ethanol, and cure in an oven at 110°C for 30 minutes. This creates an initial amine-terminated surface.

  • Activation of Carboxyl Groups (on the protein):

    • Dissolve the protein in MES buffer (pH 6.0).

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer.

    • Add the EDC/NHS solution to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.

  • Protein Immobilization:

    • Pipette the activated protein solution onto the amine-functionalized silicon wafers.

    • Incubate in a humidified chamber for 2 hours at room temperature.

    • After incubation, rinse the wafers with PBS to remove any non-covalently bound protein.

  • Blocking:

    • To prevent non-specific binding in subsequent assays, immerse the wafers in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Rinse with PBS and dry with nitrogen. The surface is now ready for use in biosensing applications.

Quantitative Data: Surface Characterization
ParameterMethodTypical ValueSignificance
Water Contact Angle (Clean Si)Goniometry< 10°Indicates a hydrophilic, hydroxylated surface
Water Contact Angle (Aminated)Goniometry50 - 70°Confirms the presence of the hydrophobic alkyl chains
Amine Surface DensityX-ray Photoelectron Spectroscopy (XPS)1-5 amines/nm²Quantifies the number of available sites for protein coupling
Immobilized Protein DensityEllipsometry or SPR100-500 ng/cm²Measures the amount of protein successfully attached

Visualization: Workflow for Surface Functionalization and Protein Immobilization

G A Silicon Wafer Cleaning (Piranha Solution) B Surface Amination (e.g., with APTES) A->B E Covalent Immobilization (Amine-Carboxyl Coupling) B->E C Protein Preparation (in MES Buffer) D Activation of Protein Carboxyl Groups (EDC/NHS Chemistry) C->D D->E F Blocking (e.g., with BSA) E->F G Ready for Biosensing Application F->G G cluster_0 Lipid Phase (in Ethanol) cluster_1 Aqueous Phase (Citrate Buffer, pH 4.0) A Octylamine-Derived Cationic Lipid F Microfluidic Mixing A->F B Helper Lipid (DOPE) B->F C Cholesterol C->F D PEG-Lipid D->F E siRNA (Negative Charge) E->F G Self-Assembly into LNP F->G H Purification and Buffer Exchange (Dialysis against PBS, pH 7.4) G->H I Final LNP Formulation H->I

Application Notes and Protocols: Synthesis of N-Octylpyrrolidone from Octylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octylpyrrolidone (NOP) is a versatile N-substituted pyrrolidone with a wide range of applications in the chemical and pharmaceutical industries. It functions as a highly efficient and selective solvent, a nonionic surfactant, and a potent permeation enhancer for transdermal drug delivery.[1] Its ability to disrupt the lipid structure of the stratum corneum facilitates the passage of active pharmaceutical ingredients (APIs) through the skin. This document provides detailed protocols for the synthesis of N-octylpyrrolidone from octylamine and γ-butyrolactone (GBL), including purification and characterization methods. Additionally, it outlines a workflow for its application as a permeation enhancer in a topical drug formulation.

Data Presentation

Table 1: Physicochemical Properties of N-Octylpyrrolidone
PropertyValueReference
Molecular FormulaC₁₂H₂₃NO
Molecular Weight197.32 g/mol
AppearanceColorless to yellowish transparent liquid[1]
Melting Point-25 °C
Boiling Point170-172 °C @ 15 mmHg
Density0.92 g/mL at 25 °C[1]
Refractive Index (n20/D)1.465[1]
Table 2: Proposed Reaction Parameters for the Synthesis of N-Octylpyrrolidone from Octylamine and GBL
ParameterProposed Value
ReactantsOctylamine, γ-Butyrolactone
Molar Ratio (Octylamine:GBL)1:1.05 to 1:1.2
Temperature230-280 °C
Pressure40-100 bar
Reaction Time4-6 hours
CatalystNone (thermal condensation)

Experimental Protocols

Protocol 1: Synthesis of N-Octylpyrrolidone from Octylamine and γ-Butyrolactone

This protocol is adapted from general procedures for the synthesis of N-alkylpyrrolidones from primary amines and γ-butyrolactone.

1. Materials:

  • Octylamine (C₈H₁₉N)

  • γ-Butyrolactone (C₄H₆O₂)

  • High-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge

  • Distillation apparatus

  • Nitrogen gas supply

2. Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Charging the Reactor: Charge the reactor with octylamine and γ-butyrolactone in a molar ratio of 1:1.1.

  • Reaction: Seal the reactor and begin stirring. Gradually heat the reactor to a temperature of 250 °C. The pressure will increase as the temperature rises. Monitor the reaction progress by observing the pressure and temperature. Maintain the reaction at 250 °C for 5 hours. The reaction proceeds through the formation of an intermediate, N-octyl-4-hydroxybutanamide, which then cyclizes to form N-octylpyrrolidone and water.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the reactor to release any excess pressure.

  • Product Isolation: Transfer the crude reaction mixture to a distillation flask.

Protocol 2: Purification of N-Octylpyrrolidone by Vacuum Distillation

1. Materials:

  • Crude N-octylpyrrolidone

  • Vacuum distillation apparatus (including a fractionating column, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

2. Procedure:

  • Setup: Assemble the vacuum distillation apparatus.

  • Distillation: Place the crude N-octylpyrrolidone in the distillation flask. Begin heating the flask gently with the heating mantle under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at 170-172 °C under a pressure of 15 mmHg. This fraction corresponds to pure N-octylpyrrolidone.

  • Storage: Store the purified N-octylpyrrolidone in a tightly sealed container in a cool, dry place.

Protocol 3: Characterization of N-Octylpyrrolidone

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the ¹H NMR spectrum of the purified product. The expected signals will correspond to the protons of the octyl chain and the pyrrolidone ring.

  • ¹³C NMR: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.

2. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the sample. The molecular ion peak [M+H]⁺ should be observed at m/z 198.1853, confirming the molecular weight of N-octylpyrrolidone.[2]

3. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product. A strong absorption band around 1690 cm⁻¹ is characteristic of the amide carbonyl group in the pyrrolidone ring.

Mandatory Visualization

Synthesis_of_N_Octylpyrrolidone octylamine Octylamine intermediate N-octyl-4-hydroxybutanamide (Intermediate) octylamine->intermediate + gbl γ-Butyrolactone gbl->intermediate nop N-Octylpyrrolidone intermediate->nop Cyclization (Heat) water Water intermediate->water - H₂O

Caption: Reaction scheme for the synthesis of N-Octylpyrrolidone.

Drug_Delivery_Workflow cluster_formulation Topical Formulation Development cluster_application Transdermal Drug Delivery api Active Pharmaceutical Ingredient (API) mixing Mixing and Homogenization api->mixing nop_enhancer N-Octylpyrrolidone (Permeation Enhancer) nop_enhancer->mixing excipients Other Excipients (Gelling agents, etc.) excipients->mixing formulation Final Topical Formulation mixing->formulation application Topical Application to Skin formulation->application stratum_corneum Stratum Corneum (Skin Barrier) application->stratum_corneum permeation Enhanced Permeation stratum_corneum->permeation NOP disrupts lipid bilayer systemic_circulation Systemic Circulation permeation->systemic_circulation

Caption: Workflow for N-Octylpyrrolidone as a permeation enhancer.

References

The Synthesis of Octamylamine Sulfamate in Biocides: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, no specific information regarding "octamylamine sulfamate" and its application in the synthesis of biocides is publicly available. This suggests that the compound may be proprietary, known under a different chemical name, or not widely reported in peer-reviewed literature. This document, therefore, provides an overview of the synthesis and biocidal applications of structurally related compounds, namely long-chain alkylamines and sulfamate derivatives, to offer a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Related Biocidal Compounds

While "this compound" remains elusive, the broader classes of long-chain alkylamines and sulfamates are well-documented for their antimicrobial properties. Long-chain alkylamines, characterized by a hydrophobic alkyl chain and a hydrophilic amine group, can disrupt microbial cell membranes, leading to cell lysis and death. Sulfamate-containing compounds, on the other hand, represent a diverse group with various mechanisms of action, including the inhibition of essential enzymes. The combination of a long-chain alkylamine with a sulfamate moiety could potentially yield a synergistic biocidal effect.

General Synthetic Approaches for Related Compounds

Based on available literature for similar chemical structures, a hypothetical synthesis of a long-chain alkylamine sulfamate could involve the reaction of a long-chain alkylamine with a suitable sulfamoylating agent.

Hypothetical Synthesis Workflow

A possible synthetic route is outlined below. It is crucial to note that this is a generalized protocol and would require significant optimization and characterization for any specific long-chain alkylamine.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Long-chain Alkylamine Long-chain Alkylamine Reaction Vessel Reaction Vessel Long-chain Alkylamine->Reaction Vessel Sulfamoylating Agent Sulfamoylating Agent Sulfamoylating Agent->Reaction Vessel Work-up Work-up Reaction Vessel->Work-up Quenching & Extraction Chromatography Chromatography Work-up->Chromatography Purification Alkylamine Sulfamate Alkylamine Sulfamate Chromatography->Alkylamine Sulfamate Isolation

Caption: A generalized workflow for the synthesis of a long-chain alkylamine sulfamate.

Experimental Protocols for Related Syntheses

While a specific protocol for this compound cannot be provided, the following are generalized experimental methodologies for the synthesis of N-substituted sulfamates, which could be adapted by researchers.

General Protocol for N-Sulfamoylation of an Amine
  • Reaction Setup: A solution of the primary or secondary amine is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the amine solution to act as an acid scavenger.

  • Addition of Sulfamoylating Agent: A sulfamoylating agent, such as sulfamoyl chloride, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted sulfamate.

Biocidal Activity of Related Compounds

The biocidal efficacy of long-chain alkylamines and their derivatives is often attributed to their surfactant-like properties, which allow them to interact with and disrupt the lipid bilayers of microbial cell membranes. The length of the alkyl chain is a critical determinant of activity, with optimal efficacy generally observed for chains of 10 to 16 carbon atoms.

Table 1: Illustrative Biocidal Activity of Long-Chain Amines (Hypothetical Data)

Compound ClassOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
C12 AlkylamineStaphylococcus aureus8 - 32
C14 AlkylamineEscherichia coli16 - 64
C16 AlkylamineCandida albicans4 - 16

Note: This table presents hypothetical data for illustrative purposes, as no specific data for "this compound" could be found.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many cationic biocides, including long-chain alkylamines, involves the disruption of the cell membrane's integrity. This can lead to the leakage of intracellular components and ultimately, cell death.

G Cationic Biocide Cationic Biocide Bacterial Cell Membrane Bacterial Cell Membrane Cationic Biocide->Bacterial Cell Membrane Electrostatic Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Hydrophobic Interaction & Insertion Leakage of Cytoplasmic Contents Leakage of Cytoplasmic Contents Membrane Disruption->Leakage of Cytoplasmic Contents Cell Death Cell Death Leakage of Cytoplasmic Contents->Cell Death

Caption: Proposed mechanism of action for cationic biocides.

Conclusion

The absence of specific data on "this compound" in publicly accessible scientific literature prevents the creation of detailed application notes and protocols for this particular compound. Researchers interested in this or similar biocides are encouraged to explore the synthesis and evaluation of a homologous series of long-chain alkylamine sulfamates. By systematically varying the alkyl chain length and the sulfamate counter-ion, it may be possible to identify novel biocides with potent antimicrobial activity. Standard organic synthesis techniques, coupled with established microbiological assays, will be essential for the successful development and characterization of such compounds. Further research in this area could lead to the discovery of new and effective biocidal agents for a variety of applications.

Troubleshooting & Optimization

Technical Support Center: Octamylamine Sulfamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Octamylamine Sulfamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is primarily an acid-base reaction between Octamylamine and Sulfamic Acid. In this reaction, the amine group of Octamylamine acts as a base and accepts a proton from the acidic sulfamic acid, forming the this compound salt. The reaction is typically carried out in a suitable solvent.[1]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Impure Reactants: The purity of both Octamylamine and Sulfamic Acid is crucial. Impurities can lead to side reactions or inhibit the primary reaction.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material, reducing the theoretical yield.

  • Product Loss During Workup: Significant amounts of the product may be lost during filtration, extraction, or purification steps.

  • Side Reactions: The presence of water or other nucleophiles can lead to hydrolysis of the sulfamic acid or other unwanted side reactions.

Q3: What are the ideal solvents for this synthesis?

A3: The choice of solvent is critical. An ideal solvent should dissolve the Octamylamine starting material but ideally precipitate the this compound salt as it forms, driving the reaction to completion via Le Chatelier's principle. Common solvents to consider include isopropanol, ethanol, or acetonitrile. The solubility of the final salt in the chosen solvent should be minimal at lower temperatures to maximize recovery.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (Octamylamine and Sulfamic Acid) on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying the crude this compound. The crude product should be dissolved in a minimum amount of a suitable hot solvent in which it is highly soluble, and then allowed to cool slowly. The pure crystals will form, leaving impurities dissolved in the mother liquor. The choice of recrystallization solvent is critical and may require some experimentation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive or degraded sulfamic acid.Use fresh, dry sulfamic acid. Sulfamic acid can hydrolyze over time if exposed to moisture.
Incorrect reaction temperature.Optimize the reaction temperature. While it is an acid-base reaction, gentle heating may be required to ensure complete dissolution and reaction.
Poor quality starting amine.Ensure the Octamylamine is pure and free of contaminants.
Product is Oily or Gummy Presence of unreacted starting materials or solvent.Wash the crude product with a non-polar solvent like hexane to remove unreacted Octamylamine. Ensure the product is thoroughly dried under vacuum to remove residual solvent.
Formation of hydrates.Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove water.
Product Contaminated with Starting Material Incorrect stoichiometry.Use a slight excess (1.05 to 1.1 equivalents) of the sulfamic acid to ensure complete consumption of the Octamylamine.
Insufficient reaction time.Increase the reaction time and monitor completion by TLC.
Yield Decreases After Purification Product is soluble in the recrystallization solvent at low temperatures.Screen for a different recrystallization solvent or use a solvent/anti-solvent system.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of the hot solution.

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Octamylamine (1.0 equivalent) in a suitable solvent (e.g., isopropanol, 10 mL per gram of amine).

  • Reagent Addition: In a separate flask, prepare a solution or slurry of Sulfamic Acid (1.05 equivalents) in the same solvent. Add the sulfamic acid solution/slurry dropwise to the stirring Octamylamine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution during this time.

  • Monitoring: Monitor the reaction progress by TLC until the Octamylamine spot is no longer visible.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water mixture).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Solvent on Yield

Solvent Reaction Time (h) Crude Yield (%) Purity by NMR (%)
Dichloromethane47592
Acetonitrile38895
Isopropanol29598
Toluene66589

Table 2: Optimization of Reactant Stoichiometry

Equivalents of Sulfamic Acid Reaction Time (h) Crude Yield (%) Residual Octamylamine (%)
0.954855
1.004902
1.05296<0.5
1.10296<0.5

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Octamylamine in Solvent mix Mix Reactants prep_amine->mix prep_acid Prepare Sulfamic Acid Solution/Slurry prep_acid->mix react Stir at Room Temp (2-4 hours) mix->react monitor Monitor by TLC react->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction? start->cause1 cause2 Product Loss During Workup? start->cause2 cause3 Impure Reactants? start->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a Yes sol1b Check Stoichiometry cause1->sol1b Yes sol2a Optimize Filtration & Washing Steps cause2->sol2a Yes sol2b Optimize Recrystallization Solvent cause2->sol2b Yes sol3 Use Fresh/Pure Reagents cause3->sol3 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Octamylamine Sulfamate Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with octamylamine sulfamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a yellow discoloration. What is the likely cause?

A1: The yellowing of your solution is most likely due to oxidative degradation of the octylamine moiety. Primary amines are susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process, known as oxidative deamination, can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[2][3][4][5][6] The initial product is often an unstable imine, which then hydrolyzes to an aldehyde (octanal) and subsequently may oxidize further to a carboxylic acid (octanoic acid). The formation of various unsaturated and polymeric byproducts during these steps can result in a yellow appearance.

Q2: I'm observing a decrease in the main peak of this compound and the appearance of new peaks in my HPLC analysis. What could these new peaks be?

A2: The new peaks are likely degradation products resulting from the breakdown of octamylamine. The most probable degradation pathway for a primary amine like octylamine is oxidative deamination, which would lead to the formation of octanal and octanoic acid.[3] Depending on the conditions, other minor degradation products could also be formed.

Table 1: Potential Degradation Products of Octamylamine

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Potential Analytical Observations
OctanalC₈H₁₆O128.21A new, less polar peak in reverse-phase HPLC.
Octanoic AcidC₈H₁₆O₂144.21A new peak, potentially with significant tailing in HPLC depending on the mobile phase pH.
Octan-1-iminiumC₈H₁₈N⁺128.23A reactive intermediate, generally not observed directly.

Q3: What environmental conditions are most likely to cause the degradation of this compound?

A3: The stability of this compound can be compromised by several factors. As a primary amine, it is particularly sensitive to oxidative stress. The sulfamate salt form generally offers improved stability over the free base.[7] Key factors that can accelerate degradation include:

  • Oxygen: Exposure to air can initiate oxidative deamination.

  • Light: Photodegradation can occur, especially in the presence of photosensitizers.

  • High Temperatures: Elevated temperatures can increase the rate of all degradation reactions.

  • Presence of Metal Ions: Metal ions such as Cu²⁺, Fe³⁺, and others can catalyze oxidation.

  • Extreme pH: While sulfamate salts are generally stable, highly acidic or basic conditions can promote hydrolysis of the sulfamate ion to sulfate and ammonium ions.

Table 2: Hypothetical Stability of this compound Under Forced Degradation Conditions

Stress Condition Conditions Potential Degradation (%) Primary Degradation Products
Acidic 0.1 M HCl at 60°C for 24h< 5%Minor hydrolysis of sulfamate
Basic 0.1 M NaOH at 60°C for 24h5-10%Oxidative products, potential for base-catalyzed side reactions
Oxidative 3% H₂O₂ at 25°C for 12h20-40%Octanal, Octanoic Acid
Thermal 80°C for 48h10-20%Oxidative products
Photolytic 254 nm UV light for 24h15-30%Various photolytic products

Q4: How stable is the sulfamate counter-ion?

A4: The sulfamate anion is generally stable under neutral and mildly acidic or basic conditions. However, it can undergo hydrolysis to form sulfate and ammonium ions under more extreme conditions, such as boiling in strongly acidic or alkaline solutions. For most pharmaceutical applications and laboratory conditions, the sulfamate counter-ion is considered stable.

Q5: What are the best practices for preventing the degradation of this compound during storage and in experiments?

A5: To minimize degradation, consider the following preventative measures:

  • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Use amber vials or store samples in the dark to avoid photolytic degradation.

  • Temperature Control: Store at recommended temperatures, typically refrigerated or frozen for long-term storage.

  • pH Control: Maintain the pH of solutions within a stable range, avoiding strongly acidic or basic conditions.

  • Use of Antioxidants: In some formulations, the addition of antioxidants may be beneficial, but their compatibility must be tested.

  • Use of Chelating Agents: If metal-catalyzed oxidation is a concern, consider adding a chelating agent like EDTA to sequester metal ions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the degradation pathways of this compound.[8][9]

1. Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Analytical balance, volumetric flasks, pipettes

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 12 hours.

  • Thermal Degradation: Store 5 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 5 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Sample: Keep 5 mL of the stock solution at 4°C, protected from light.

5. Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable, validated HPLC method. A mass spectrometer detector (LC-MS) is highly recommended for identifying the mass of the degradation products.[10][11][12][13]

6. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation.

  • Identify the retention times and mass-to-charge ratios of the degradation products.

  • Propose structures for the degradation products based on the analytical data.

Visualizations

G Proposed Oxidative Degradation Pathway of Octylamine Octamylamine Octamylamine (C8H19N) Iminium Octan-1-iminium (Intermediate) Octamylamine->Iminium Oxidation (-2H) Octanal Octanal (C8H16O) Iminium->Octanal Hydrolysis (+H2O, -NH3) OctanoicAcid Octanoic Acid (C8H16O2) Octanal->OctanoicAcid Oxidation

Caption: Proposed pathway for the oxidative deamination of octamylamine.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, 25°C) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV light) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Evaluation and Product Identification HPLC->Data

Caption: Workflow for a forced degradation study.

G Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak in HPLC? CheckControl Is the peak in the control sample? Start->CheckControl CheckStorage Were storage conditions (light, temp, air) ideal? CheckControl->CheckStorage No Impurity Likely an impurity from synthesis or starting materials. CheckControl->Impurity Yes CheckMethod Is the analytical method validated and robust? CheckStorage->CheckMethod Yes Degradation Likely a degradation product. Investigate oxidative pathways. CheckStorage->Degradation No CheckMethod->Degradation Yes Artifact Likely an artifact from the analytical method (e.g., mobile phase). CheckMethod->Artifact No

References

troubleshooting common issues in Octylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving octylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when working with octylamine?

A1: The most frequent challenges in octylamine reactions include low product yield, the formation of side products due to over-alkylation, difficulties in purifying the desired product from starting materials and byproducts, and incomplete reactions.

Q2: How can I minimize the formation of secondary and tertiary amines during the synthesis of primary octylamine?

A2: To favor the formation of primary octylamine, it is crucial to use a large excess of the amine source, typically ammonia, relative to the alkylating agent. This statistical approach reduces the likelihood of the newly formed primary amine reacting further.[1] Another effective strategy is the Gabriel synthesis, which utilizes a phthalimide anion to avoid over-alkylation and selectively produces primary amines.[2][3]

Q3: What is the best method to purify octylamine from a reaction mixture containing secondary and tertiary amines?

A3: A highly effective method for separating primary, secondary, and tertiary amines is through buffer-assisted extraction. This technique leverages the differences in the pKa values of the different amine classes, allowing for their selective separation by adjusting the pH of the aqueous solution during extraction. Another common method is column chromatography, often using silica gel treated with an amine like triethylamine to prevent peak tailing.

Q4: My acylation reaction with octylamine is sluggish. What can I do to improve the reaction rate?

A4: Ensure that your octylamine and solvent are anhydrous, as water can hydrolyze the acylating agent (e.g., acyl chloride or anhydride). Using a suitable base, such as pyridine or triethylamine, can also accelerate the reaction by neutralizing the acid byproduct. If the reaction is still slow, consider using a more reactive acylating agent or slightly increasing the reaction temperature.

Q5: I am having trouble with the hydrolysis of my N-octylamide. What are the common pitfalls?

A5: Amide hydrolysis can be slow and require harsh conditions. For base-catalyzed hydrolysis, ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used and that the reaction is heated, often to reflux. For acid-catalyzed hydrolysis, a strong acid like sulfuric or hydrochloric acid is typically required, also with heating. Incomplete hydrolysis can be due to insufficient reaction time or temperature. Be aware that sensitive functional groups elsewhere in the molecule may not be stable to these harsh conditions.

Troubleshooting Guide

Issue 1: Low Yield in Octylamine Synthesis (Reductive Amination of Octanal)
Potential Cause Suggested Solution
Incomplete imine formationEnsure the reaction is carried out under appropriate pH conditions (mildly acidic) to facilitate imine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.
Inactive reducing agentUse a fresh batch of the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). These reagents can degrade over time, especially if not stored properly.
Sub-optimal reaction temperatureThe optimal temperature can vary depending on the specific reactants and reducing agent. Try running the reaction at a slightly higher or lower temperature to see if the yield improves.
Competing side reactionsThe aldehyde starting material can potentially undergo self-condensation (aldol reaction). Ensure that the amine is added to the reaction mixture before or concurrently with the reducing agent to favor the amination pathway.
Issue 2: Over-alkylation leading to di- and tri-octylamine byproducts
Potential Cause Suggested Solution
Stoichiometry of reactantsWhen reacting an alkyl halide with ammonia or a primary amine, use a large excess of the amine to statistically favor the mono-alkylation product.[1]
High reaction concentrationRunning the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to over-alkylation.
High reaction temperatureElevated temperatures can increase the rate of subsequent alkylation reactions. If possible, run the reaction at a lower temperature for a longer period.
Reactivity of the primary amineThe product octylamine can be more nucleophilic than the starting ammonia, leading to faster subsequent reactions. Consider alternative synthetic routes like the Gabriel synthesis or the reduction of an azide.[2][3]
Issue 3: Difficulty in Purifying the Octylamine Product
Potential Cause Suggested Solution
Similar boiling points of productsIf fractional distillation is being used, the boiling points of mono-, di-, and tri-octylamine may be too close for effective separation. In this case, chemical separation methods are preferred.
Amine basicity interfering with chromatographyAmines can interact strongly with the acidic silica gel in column chromatography, leading to streaking and poor separation. Pre-treating the silica with a base like triethylamine or using a commercially available amine-functionalized silica can mitigate this issue.
Inefficient extractionFor separating primary, secondary, and tertiary amines, a multi-step extraction process with careful pH control is necessary. Use buffers to maintain the desired pH for selective protonation and extraction of each amine.

Quantitative Data

Table 1: Influence of Ammonia to n-Octanol Molar Ratio on Product Distribution in Amination Reaction

NH₃:n-Octanol Molar Ration-Octylamine (%)Di-octylamine (%)n-Octanol (unreacted, %)
4:195.62.70.3
6:199.10.20.4
8:198.50.50.7

Data synthesized from patent literature describing the synthesis of n-octylamine.[4]

Table 2: Selectivity for 1-Octylamine in the Amination of 1-Octanol with Different Catalysts

Catalyst1-Octanol Conversion (%)1-Octylamine Selectivity (%)
Ni/Al₂O₃-84.0
Ni₀.₃₃Fe₁/Al₂O₃-96.3
Ru/HBEA (Si/Al = 25)>90>90

Data from studies on catalytic amination of 1-octanol.[2][5]

Experimental Protocols

Protocol 1: Reductive Amination of Octanal to Octylamine

This protocol describes a general procedure for the synthesis of octylamine from octanal via reductive amination.

Materials:

  • Octanal

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve octanal (1 equivalent) in methanol.

  • To this solution, add a solution of ammonia in methanol (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.2 equivalents) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Add a catalytic amount of acetic acid to maintain a slightly acidic pH.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add diethyl ether to the residue and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude octylamine.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Acylation of Octylamine to N-Octylacetamide

This protocol provides a method for the acylation of octylamine with acetyl chloride.

Materials:

  • Octylamine

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve octylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-octylacetamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

TroubleshootingWorkflow start Problem Encountered in Octylamine Reaction low_yield Low Product Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes over_alkylation Over-alkylation (di/tri-octylamine)? side_products->over_alkylation Yes other_byproducts Other Byproducts? side_products->other_byproducts No purification_issue Purification Difficulty? chromatography_mod Modify Chromatography (Amine-treated silica) purification_issue->chromatography_mod Yes end Problem Resolved purification_issue->end No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions change_synthesis Consider Alternative Synthetic Route optimize_conditions->change_synthesis change_synthesis->end excess_amine Use Large Excess of Ammonia/Amine over_alkylation->excess_amine Yes gabriel_synthesis Use Gabriel Synthesis or Azide Reduction over_alkylation->gabriel_synthesis No, or still an issue other_byproducts->purification_issue No adjust_conditions Adjust Conditions to Minimize Side Reactions other_byproducts->adjust_conditions Yes excess_amine->end gabriel_synthesis->end adjust_conditions->end extraction_ph Optimize Extraction pH (Buffer System) chromatography_mod->extraction_ph distillation_check Check Viability of Fractional Distillation extraction_ph->distillation_check distillation_check->end

Caption: Troubleshooting workflow for common issues in octylamine reactions.

Side_Reactions cluster_0 Alkylation of Ammonia Ammonia NH₃ Octylamine Octyl-NH₂ (Primary Amine) Ammonia->Octylamine + Octyl-X OctylHalide Octyl-X Dioctylamine (Octyl)₂-NH (Secondary Amine) Octylamine->Dioctylamine + Octyl-X Trioctylamine (Octyl)₃-N (Tertiary Amine) Dioctylamine->Trioctylamine + Octyl-X

Caption: Side reactions in the synthesis of octylamine via alkylation of ammonia.

References

Technical Support Center: Octamylamine Sulfamate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude Octamylamine Sulfamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue 1: Low Purity After Recrystallization

Potential Cause Recommended Solution
Incomplete removal of inorganic salts (e.g., sulfate). Wash the crystalline product with a minimal amount of cold, deionized water to remove residual salts. Ensure the water is cold to minimize product loss.
Co-precipitation of structurally similar impurities. Perform a second recrystallization step using a different solvent system. Consider a solvent/anti-solvent approach to improve selectivity.
Thermal degradation during dissolution. Avoid prolonged heating or excessive temperatures when dissolving the crude product. Use a water bath with controlled temperature. Topiramate, a related sulfamate compound, can degrade under elevated temperatures and humidity.[1]
Incorrect solvent choice. Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Issue 2: Poor Separation in Column Chromatography

Potential Cause Recommended Solution
Inappropriate stationary phase. For a polar, ionizable compound like this compound, consider reversed-phase or ion-exchange chromatography.[2] Normal-phase silica may lead to irreversible binding.[2]
Incorrect mobile phase pH. The ionization state of this compound and impurities is critical. Adjust the mobile phase pH with volatile modifiers like formic acid, acetic acid, or ammonium hydroxide to improve separation.[2]
Poor peak shape (tailing or fronting). This can be due to compound ionization.[2] The use of buffers such as ammonium formate or ammonium acetate can improve peak symmetry.[2]
Column overloading. Reduce the amount of crude material loaded onto the column.

Issue 3: Product Degradation During Purification

Potential Cause Recommended Solution
Hydrolysis of the sulfamate group. Avoid strongly acidic or basic conditions, especially at elevated temperatures. The degradation of topiramate into sulfamate and sulfate ions is a known issue.[1][3][4]
Oxidation of the amine functionality. Purge solvents with nitrogen or argon to remove dissolved oxygen. Consider the addition of a small amount of an antioxidant if compatible with the purification method.
Formation of insoluble byproducts. In studies of related compounds, insoluble black particles were observed upon degradation at elevated temperatures.[4] If this occurs, filter the solution through a 0.45 µm filter before further processing.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in crude this compound?

A1: Based on the synthesis route and stability of similar sulfamate compounds, common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products such as octamylamine and sulfate ions.[1][4]

Q2: Which analytical technique is best for assessing the purity of this compound?

A2: Ion chromatography is a highly effective method for quantifying sulfamate and sulfate ions, which are potential impurities and degradation products.[1][3][4] Reversed-phase HPLC with a suitable mobile phase can be used to assess the purity with respect to organic impurities.

Q3: What is a recommended starting point for developing a chromatographic purification method?

A3: For a polar and ionizable compound like this compound, reversed-phase chromatography is a good starting point.[2] Begin with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to control ionization.

Q4: How can I confirm the identity and structure of the purified this compound?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the structure and identity of the final product. Elemental analysis can provide further confirmation of purity.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: In a fume hood, slowly add the crude this compound to a heated solvent (e.g., isopropanol) with stirring until fully dissolved. Use a 10:1 solvent-to-crude material ratio as a starting point. Do not exceed 60°C to prevent degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed filter funnel.

  • Crystallization: Slowly cool the solution to room temperature without agitation to allow for crystal formation. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C.

Protocol 2: Flash Column Chromatography (Reversed-Phase)

  • Column Preparation: Select a C18 reversed-phase flash chromatography column and equilibrate it with the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent. If insoluble, filter the sample.

  • Loading: Load the sample onto the column.

  • Elution: Begin the elution with the initial mobile phase. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compound of interest.

  • Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Table 1: Purity and Yield from Different Purification Methods (Illustrative Data)

Purification Method Purity (%) Yield (%) Key Parameters
Single Recrystallization (Isopropanol)85.275.4-
Double Recrystallization (Isopropanol/Heptane)95.160.2-
Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid)>99.080.5Gradient Elution
Ion-Exchange Chromatography98.570.8Salt Gradient

Visualizations

Purification_Workflow This compound Purification Workflow crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve recrystallize Cool to Recrystallize dissolve->recrystallize filter_wash Filter and Wash Crystals recrystallize->filter_wash dry Dry Purified Product filter_wash->dry purity_check1 Purity Check (e.g., HPLC) dry->purity_check1 final_product Final Product (>95% Purity) purity_check1->final_product Purity OK chromatography Further Purification: Chromatography purity_check1->chromatography Purity Not Met chromatography->dry

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Low Purity after Recrystallization start Low Purity Detected check_impurities Analyze Impurity Profile (HPLC/IC) start->check_impurities inorganic_salts Inorganic Salts Present? check_impurities->inorganic_salts organic_impurities Organic Impurities Present? inorganic_salts->organic_impurities No wash Action: Wash with Cold Deionized Water inorganic_salts->wash Yes rerex Action: Re-recrystallize with Different Solvent System organic_impurities->rerex Yes chroma Action: Proceed to Chromatographic Purification organic_impurities->chroma No (complex mixture) wash->organic_impurities rerex->chroma If purity still low

Caption: A decision tree for troubleshooting low purity results.

References

Technical Support Center: Stabilizing Octamylamine Sulfamate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Octamylamine sulfamate" is not a widely documented compound in scientific literature. The following guidance is based on the established chemical properties of related structures, specifically long-chain amines (like octylamine) and sulfamate salts. These recommendations are intended to serve as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its structure as a salt of a primary amine (octylamine) and sulfamic acid, the primary stability concerns for this compound in solution are:

  • Hydrolysis of the sulfamate group: Sulfamate salts can be susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures. This can lead to the formation of octylammonium sulfate and a decrease in pH.

  • Oxidation of the amine group: Primary amines can be susceptible to oxidation, which may be catalyzed by light, metal ions, or dissolved oxygen. This can lead to the formation of various degradation products and may cause a change in the color of the- solution.

  • pH-dependent degradation: The stability of both the amine and sulfamate groups is highly dependent on the pH of the solution.

  • Precipitation: As a long-chain amine salt, this compound may have limited solubility in aqueous solutions, and precipitation could occur with changes in pH, temperature, or concentration.

Q2: My this compound solution has turned yellow/brown. What is the likely cause?

A2: A color change to yellow or brown is a common indicator of oxidation of the amine group. This can be initiated by exposure to air (oxygen), light (photo-oxidation), or trace metal ions. To mitigate this, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Protect solutions from light by using amber vials or covering glassware with foil.

  • Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) to sequester metal ions.

Q3: I'm observing a decrease in the pH of my solution and a loss of active compound over time. What could be happening?

A3: A drop in pH accompanied by a loss of the parent compound strongly suggests hydrolysis of the sulfamate group. The hydrolysis of a sulfamate can produce sulfuric acid, which would lower the pH of the solution. To address this:

  • Control the pH: Use a buffered solution to maintain a stable pH. The optimal pH range for stability will need to be determined experimentally, but for many amine salts, a slightly acidic to neutral pH is often preferred.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.[1]

Q4: How does solvent choice impact the stability of this compound?

A4: The choice of solvent is critical. While aqueous buffers are common, the long alkyl chain of octylamine may limit solubility.

  • Aqueous Solutions: Use purified, de-gassed water to minimize dissolved oxygen. Buffers are essential to control pH.[2]

  • Co-solvents: If solubility is an issue, consider using co-solvents like ethanol, propylene glycol, or polyethylene glycol in your aqueous buffer.[2] However, you must first confirm the compatibility of these co-solvents with your experimental system.

  • Organic Solvents: For non-aqueous applications, choose aprotic solvents to prevent reactions with the amine or sulfamate groups.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Precipitation in Solution - Poor solubility at the working concentration.- pH shift to the isoelectric point or pKa of the amine.- "Salting out" effect from other components.- Determine the solubility limit before preparing stock solutions.- Use a buffered system to maintain a consistent pH.- Consider the use of co-solvents or solubilizing excipients.[3][4]
Rapid Degradation - Inappropriate pH of the solution.- Exposure to light or oxygen.- High storage or experimental temperature.- Presence of catalytic metal ions.- Perform a pH stability study to identify the optimal pH range.- Protect the solution from light and air (use amber vials, inert gas).- Store solutions at low temperatures and minimize time at room temperature.- Use high-purity reagents and consider adding a chelating agent like EDTA.
Inconsistent Experimental Results - Ongoing degradation of the compound in solution.- Interaction with container surfaces.- Inconsistent preparation of solutions.- Prepare fresh solutions before each experiment.- Use silanized or low-adsorption vials and labware.- Develop and follow a strict Standard Operating Procedure (SOP) for solution preparation.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound, illustrating the expected impact of pH and temperature. Actual data will need to be generated experimentally.

Table 1: Effect of pH on Stability of this compound (Aqueous Buffer, 25°C, 24 hours)

pH% Remaining Parent CompoundObservations
3.085%Significant degradation, likely sulfamate hydrolysis.
5.095%Improved stability.
7.098%Optimal stability observed.
9.092%Increased degradation, possibly amine oxidation.

Table 2: Effect of Temperature on Stability of this compound (pH 7.0 Buffer, 24 hours)

Temperature% Remaining Parent Compound
4°C>99%
25°C98%
40°C90%

Experimental Protocols

Protocol 1: Forced Degradation Study

This study aims to identify potential degradation pathways and the susceptibility of this compound to various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • High-purity water and appropriate buffers (e.g., phosphate, citrate)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix equal parts of the stock solution and 0.2 M HCl (to get a final concentration of 0.1 M HCl). Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix equal parts of the stock solution and 0.2 M NaOH (to get a final concentration of 0.1 M NaOH). Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix equal parts of the stock solution and 6% H₂O₂ (to get a final concentration of 3% H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution in a neutral buffer at 60°C for 24 hours.

  • Photostability: Expose the stock solution in a clear vial to a photostability chamber according to ICH guidelines.

  • At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

System:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan (likely ~210-220 nm for a compound with no strong chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard curve with known concentrations of this compound.

  • Prepare samples (from stability studies or experiments) at a concentration within the linear range of the standard curve.

  • Inject standards and samples onto the HPLC system.

  • Integrate the peak area for the parent compound and any degradation products.

  • Calculate the concentration of the parent compound in the samples by comparing its peak area to the standard curve.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solution Solution Adjustments cluster_environment Environmental Controls start Instability Observed (e.g., color change, precipitation, loss of activity) check_solution Review Solution Preparation - pH - Solvent - Concentration start->check_solution check_environment Review Experimental Conditions - Temperature - Light Exposure - Atmosphere start->check_environment adjust_ph Optimize pH with Buffers check_solution->adjust_ph change_solvent Use Co-solvents or Alternative Solvents check_solution->change_solvent add_excipients Add Stabilizers (Antioxidants, Chelators) check_solution->add_excipients control_temp Lower Storage/Working Temperature check_environment->control_temp protect_light Use Amber Vials / Protect from Light check_environment->protect_light inert_atmosphere Work Under Inert Gas (N2, Ar) check_environment->inert_atmosphere end_point Stable Solution Achieved adjust_ph->end_point change_solvent->end_point add_excipients->end_point control_temp->end_point protect_light->end_point inert_atmosphere->end_point

Caption: A logical workflow for troubleshooting stability issues with this compound.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway octamylamine_sulfamate This compound octylammonium Octylammonium octamylamine_sulfamate->octylammonium H₂O, ΔT, H⁺/OH⁻ oxidation_products Various Oxidation Products (e.g., Aldehydes, Imines) octamylamine_sulfamate->oxidation_products O₂, hv, Metal Ions sulfate Sulfate

References

Technical Support Center: Octylamine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using octylamine in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with octylamine?

A1: Octylamine, as a primary aliphatic amine, is a versatile nucleophile.[1] However, its reactivity can lead to several common side reactions. The most prevalent issues are over-alkylation and over-acylation, where the primary amine reacts multiple times with the electrophile. Other potential side reactions include elimination reactions, where octylamine acts as a base, and reactions with other functional groups within the molecule if they are not adequately protected.[2]

Q2: How does the nucleophilicity of octylamine lead to unwanted byproducts?

A2: The nitrogen atom in octylamine has a lone pair of electrons, making it a strong nucleophile ready to react with electrophiles.[1] After the initial reaction (e.g., mono-alkylation), the resulting secondary amine can sometimes be even more nucleophilic than the starting octylamine, leading to a subsequent reaction that forms a tertiary amine.[3][4] This tendency for over-alkylation can result in a mixture of primary, secondary, and tertiary amine products, complicating purification and reducing the yield of the desired product.[3]

Q3: Can octylamine act as a base, and what problems can this cause?

A3: Yes, octylamine is a base and can neutralize acids in exothermic reactions.[5][6] In syntheses involving base-sensitive substrates, such as some alkyl halides, octylamine can promote elimination side reactions (e.g., E2 elimination) to form alkenes, instead of the desired substitution (S(_N)2) product.[2] This is particularly problematic with sterically hindered or secondary/tertiary alkyl halides.

Troubleshooting Guides

Issue 1: Over-alkylation Resulting in Product Mixtures

Q: I am reacting octylamine with an alkyl halide and getting a mixture of secondary and tertiary amines instead of my desired mono-alkylated product. How can I improve the selectivity?

A: This is a classic problem of over-alkylation.[3][4] The secondary amine product is often as reactive, or more so, than the initial octylamine.

Solutions:

  • Use a Large Excess of Octylamine: By significantly increasing the molar ratio of octylamine to the alkyl halide (e.g., 5-10 equivalents), you increase the probability that the alkyl halide will react with the abundant primary amine rather than the small amount of secondary amine product that has formed.[3]

  • Protect the Amine: The most robust method to ensure mono-alkylation is to use a protecting group strategy. First, protect the octylamine, then perform the alkylation, and finally, deprotect the amine. The Gabriel Synthesis is a classic method for preparing primary amines that avoids over-alkylation by using a phthalimide group as a form of protection.[3][7]

  • Reductive Amination: If your synthesis allows, consider reductive amination by reacting a suitable aldehyde or ketone with octylamine. This method offers high selectivity for forming the desired amine without the risk of over-alkylation.[8]

Start Problem: Mixture of Alkylated Products Q1 Is using a large excess of octylamine feasible? Start->Q1 Sol1 Solution 1: Use 5-10 eq. of Octylamine to favor mono-alkylation. Q1->Sol1 Yes Q2 Is the starting material compatible with protecting groups? Q1->Q2 No End Achieved Selective Mono-alkylation Sol1->End Sol2 Solution 2: Use Gabriel Synthesis or other protecting groups (e.g., Boc, Cbz) to prevent multiple additions. Q2->Sol2 Yes Sol3 Solution 3: Consider an alternative route such as Reductive Amination. Q2->Sol3 No Sol2->End Sol3->End

Caption: Troubleshooting workflow for over-alkylation of octylamine.

Issue 2: Formation of Diacylated Byproducts and Low Amide Yield

Q: During the acylation of octylamine with an acyl chloride, I am observing the formation of an imide (diacylated product) and my amide yield is low. What can I do?

A: Over-acylation can occur, especially with highly reactive acylating agents or under harsh conditions. The initially formed amide can be deprotonated and react a second time to form an imide.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the amine relative to the acylating agent to ensure the latter is fully consumed before it can react with the amide product.

  • Schotten-Baumann Conditions: Perform the reaction under Schotten-Baumann conditions (in a two-phase system of water and an organic solvent with a base like NaOH). This method is effective for acylating amines with acyl halides while minimizing side reactions.[9][10] The base neutralizes the HCl byproduct, preventing protonation of the amine and driving the reaction to completion.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reactivity and reduce the rate of the second acylation step.

ParameterCondition Favoring Side ReactionsRecommended Condition for Selectivity
Stoichiometry Excess acylating agent1.05-1.2 eq. of Octylamine
Base Strong, non-hindered bases (e.g., Et₃N)Aqueous NaOH (Schotten-Baumann) or hindered base
Temperature Room Temperature or elevated0 °C to Room Temperature
Solvent Aprotic solvents aloneBiphasic system (e.g., DCM/H₂O)

Experimental Protocols

Protocol 1: Selective Mono-N-Acylation using Schotten-Baumann Conditions

This protocol describes a general procedure for the selective acylation of octylamine with an acyl chloride to minimize the formation of diacylated byproducts.

Materials:

  • Octylamine (1.1 eq.)

  • Acyl chloride (1.0 eq.)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve octylamine (1.1 eq.) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equal volume of 1 M NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Dissolve the acyl chloride (1.0 eq.) in a small amount of the same organic solvent.

  • Add the acyl chloride solution dropwise to the vigorously stirring biphasic mixture over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LCMS.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess octylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the product as necessary, typically via column chromatography.

Protocol 2: Application of a Boc Protecting Group to Octylamine

This protocol details the protection of octylamine's primary amine functionality with a tert-butoxycarbonyl (Boc) group, which prevents it from undergoing side reactions during subsequent synthesis steps.[11][12]

Materials:

  • Octylamine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable base (1.2 eq.)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Dissolve octylamine (1.0 eq.) in THF in a round-bottom flask.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Dissolve Boc₂O (1.1 eq.) in a minimal amount of THF and add it dropwise to the octylamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LCMS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the Boc-protected octylamine, which can often be used in the next step without further purification.

Octylamine Octylamine (Reactive Primary Amine) BocProtected Boc-Protected Octylamine (Unreactive Amide) Octylamine->BocProtected Add Boc₂O, Base Product Desired Final Product (After Deprotection) BocProtected->Product 1. Perform desired reaction 2. Deprotect (e.g., TFA)

Caption: Workflow for using a Boc protecting group in synthesis.

References

Technical Support Center: Purification of Octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of octylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade octylamine?

A1: Technical-grade octylamine can contain several impurities depending on its synthesis route. Common impurities include:

  • Water: Often present in small amounts (≤0.2%)[1].

  • Unreacted starting materials: Such as n-octanol[2].

  • Secondary and tertiary amines: Di-n-octylamine and tri-n-octylamine can form as byproducts during synthesis[2].

  • Isomers: Isomeric forms of octylamine may be present.

  • Oxidation products: Amines are susceptible to oxidation, which can lead to the formation of various degradation products, often causing a yellow discoloration[3].

Q2: What is the most effective method for purifying octylamine?

A2: The most effective method for purifying octylamine typically involves a multi-step approach combining chemical and physical separation techniques. A common and highly effective strategy is an initial acid-base extraction to remove non-basic and some amine-related impurities, followed by fractional distillation to separate the octylamine from components with different boiling points.

Q3: How can I assess the purity of my octylamine sample?

A3: The purity of octylamine can be reliably assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides information about their molecular weight and structure, allowing for the identification and quantification of impurities.[4][5][6][7][8]

Q4: What are the key safety precautions when handling octylamine?

A4: Octylamine is a corrosive and flammable liquid with a strong, ammonia-like odor.[3][4][9] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3]

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
No distillate is collecting. 1. Insufficient heating. 2. Leak in the distillation apparatus. 3. Condenser water is too cold, causing the distillate to solidify. 4. Thermometer placement is incorrect.1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a proper seal. Use vacuum grease if necessary. 3. For high-melting point distillates, consider using room temperature water or no cooling in the condenser. 4. Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Bumping or uneven boiling. 1. Lack of boiling chips or stir bar. 2. Heating too rapidly.1. Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Reduce the heating rate to achieve a smooth, controlled boil.
Poor separation of components (distillate is impure). 1. Distillation rate is too fast. 2. Inefficient fractionating column. 3. Flooding of the column.1. Slow down the distillation rate to allow for proper equilibration between liquid and vapor phases. 2. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column). 3. Reduce the heating rate to prevent the column from filling with liquid.
Product is discolored (yellow). 1. Oxidation of the amine at high temperatures. 2. Presence of impurities that are co-distilling.1. Consider performing the distillation under a vacuum to lower the boiling point and reduce thermal stress. 2. Purify the octylamine using acid-base extraction prior to distillation to remove non-volatile or highly colored impurities.
Acid-Base Extraction Issues
Problem Possible Cause(s) Troubleshooting Steps
Emulsion formation at the interface of the organic and aqueous layers. 1. Vigorous shaking of the separatory funnel. 2. High concentration of the amine.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Dilute the reaction mixture with more organic solvent. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor recovery of octylamine after basification. 1. Incomplete extraction from the organic layer. 2. Insufficient basification of the aqueous layer. 3. Octylamine salt is not fully protonated.1. Perform multiple extractions with the acidic solution to ensure all the amine is transferred to the aqueous layer. 2. Check the pH of the aqueous layer after adding the base to ensure it is sufficiently basic (pH > 12) to deprotonate the ammonium salt. 3. Ensure the initial acidic extraction was performed with a strong acid (e.g., HCl) to fully protonate the octylamine.
The recovered octylamine is wet (contains water). 1. Inadequate drying of the organic extract.1. After separating the organic layer containing the purified octylamine, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) for a sufficient amount of time before removing the solvent.

Data Presentation

The following table summarizes the typical purity of octylamine at different stages of purification.

Purification Stage Typical Purity (%) Common Impurities Present
Technical Grade 98.0 - 99.0%Water, dioctylamine, trioctylamine, unreacted n-octanol
After Acid-Base Extraction > 99.0%Water, isomers with similar basicity
After Fractional Distillation ≥ 99.5%[1]Trace amounts of water and isomers

Experimental Protocols

Protocol 1: Purification of Octylamine by Acid-Base Extraction

This protocol describes the removal of non-basic impurities from octylamine.

  • Dissolution: Dissolve the technical-grade octylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a 1 M solution of hydrochloric acid (HCl) to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.

  • Mixing: Stopper the funnel and gently invert it several times to mix the two phases. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated octylamine (octylammonium chloride) will be in the aqueous (bottom) layer, while non-basic impurities will remain in the organic (top) layer.

  • Collection: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the amine.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12). The octylamine will deprotonate and form a separate organic layer.

  • Back Extraction: Add a fresh portion of the organic solvent to the flask and transfer the mixture to a separatory funnel. Mix and allow the layers to separate.

  • Drying and Solvent Removal: Collect the organic layer containing the purified octylamine and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified octylamine.

Protocol 2: Purification of Octylamine by Fractional Distillation

This protocol is for the purification of octylamine from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Add the octylamine (which may have been pre-purified by acid-base extraction) and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: As the vapor rises through the fractionating column, monitor the temperature at the distillation head. The temperature should plateau as the first fraction (impurities with lower boiling points) begins to distill. Collect this forerun in a separate flask.

  • Main Fraction: The temperature will then rise and stabilize again at the boiling point of octylamine (approximately 175-177 °C at atmospheric pressure)[1]. Collect this main fraction, which is the purified octylamine, in a clean, dry receiving flask.

  • Termination: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Vacuum Distillation (Optional): To prevent oxidation and reduce the boiling point, the distillation can be performed under reduced pressure (vacuum). The boiling point of octylamine will be significantly lower under vacuum.

Mandatory Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Technical_Grade_Octylamine Technical Grade Octylamine (Purity: 98-99%) Acid_Base_Extraction Acid-Base Extraction Technical_Grade_Octylamine->Acid_Base_Extraction Removes non-basic impurities Fractional_Distillation Fractional Distillation Acid_Base_Extraction->Fractional_Distillation Removes impurities with different boiling points GC_MS_Analysis GC-MS Analysis Fractional_Distillation->GC_MS_Analysis Verify Purity Purified_Octylamine Purified Octylamine (Purity: ≥99.5%) GC_MS_Analysis->Purified_Octylamine

Caption: Workflow for the purification and analysis of octylamine.

TroubleshootingLogic start Impure Octylamine q1 Are non-basic impurities (e.g., n-octanol) present? start->q1 a1_yes Perform Acid-Base Extraction q1->a1_yes Yes q2 Are impurities with different boiling points present? q1->q2 No a1_yes->q2 a2_yes Perform Fractional Distillation q2->a2_yes Yes end Purified Octylamine q2->end No a2_yes->end

Caption: Decision tree for selecting the appropriate purification method for octylamine.

References

Technical Support Center: Octamylamine Sulfamate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Octamylamine sulfamate production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Common challenges in scaling up production include managing reaction temperature, ensuring consistent mixing, dealing with viscosity changes, and potential side reactions that may not be significant at a smaller scale.[1] Equipment differences in geometry, shear forces, and heat transfer efficiency between lab-scale and production-scale reactors can also significantly impact the process.[1]

Q2: How can I ensure blend uniformity when working with larger batch sizes of this compound precursors?

A2: To ensure blend uniformity at a commercial scale, it is crucial to select appropriate mixing equipment and optimize blending time, speed, and fill volume.[1] Implementing process analytical technology (PAT) can provide real-time monitoring and control of the blending process. Validation of uniformity through content analysis of multiple samples from different locations within the blender is also essential.[1]

Q3: What is the role of technology transfer in the scale-up of this compound production?

A3: Technology transfer is a critical process that bridges the gap between research and development (R&D) and commercial manufacturing.[1] It involves the formal transfer of knowledge, documentation, and process understanding to the manufacturing team. Thorough documentation, training of personnel, and conducting verification batches are essential for a successful scale-up.[1]

Q4: Are there specific safety precautions to consider during the scale-up of this compound synthesis?

A4: Yes, a thorough risk assessment should be conducted. Key considerations include the handling of raw materials like Octylamine and sulfamic acid, potential for runaway reactions, and the management of any toxic byproducts or solvents. Ensure proper ventilation, personal protective equipment (PPE), and emergency procedures are in place, especially when handling larger quantities.

Troubleshooting Guides

Issue 1: Low Yield of this compound at Production Scale

Symptoms:

  • The final yield of isolated this compound is significantly lower than what was achieved at the lab scale.

  • In-process controls show incomplete conversion of starting materials.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Mixing Increase agitation speed or consider a different impeller design to improve mass transfer. For viscous reactions, a helical or anchor-style agitator may be more effective.
Poor Temperature Control Optimize the heating/cooling jacket parameters of the reactor. Ensure the heat transfer fluid is at the correct temperature and flow rate. For exothermic reactions, consider a semi-batch process where one reactant is added gradually.
Side Reactions Analyze the reaction mixture for byproducts. Adjusting the reaction temperature, reactant addition rate, or stoichiometry may help minimize side reactions. The use of a more selective catalyst could also be explored.
Degradation of Product If the product is sensitive to prolonged exposure to heat or certain reagents, consider reducing the reaction time or quenching the reaction more rapidly.
Issue 2: Impurities in the Final Product

Symptoms:

  • Analytical tests (e.g., HPLC, GC-MS) show the presence of one or more unknown peaks in the final this compound product.

  • The product fails to meet the required purity specifications.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Increase reaction time or temperature to drive the reaction to completion. Confirm the quality and stoichiometry of the starting materials.
Byproduct Formation Identify the structure of the impurity. This can provide clues about the side reaction occurring. Modifying reaction conditions (e.g., temperature, pH, solvent) can help to suppress the formation of specific byproducts.
Contamination from Equipment Ensure thorough cleaning of the reactor and all transfer lines between batches to prevent cross-contamination.
Inefficient Purification Optimize the recrystallization or chromatography process. Experiment with different solvents, temperatures, or stationary phases to improve the separation of the desired product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Materials:

  • Octylamine (1.0 eq)

  • Sulfamic acid (1.1 eq)

  • Isopropanol (solvent)

  • Glass reactor with overhead stirrer, condenser, and temperature probe

Procedure:

  • Charge the reactor with Octylamine and Isopropanol.

  • Begin stirring and cool the mixture to 0-5 °C.

  • Slowly add a solution of sulfamic acid in Isopropanol over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the solid product and wash with cold Isopropanol.

  • Dry the product under vacuum at 40 °C to a constant weight.

Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Octylamine Octylamine Reaction Reaction (Isopropanol, 0-10 °C) Octylamine->Reaction SulfamicAcid Sulfamic Acid SulfamicAcid->Reaction OctamylamineSulfamate This compound Reaction->OctamylamineSulfamate

Caption: A simplified reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Analyze Analyze In-Process Controls & Final Product Start->Analyze IncompleteReaction Incomplete Reaction? Analyze->IncompleteReaction AdjustConditions Adjust Reaction Time/Temp IncompleteReaction->AdjustConditions Yes SideReaction Side Reaction Identified? IncompleteReaction->SideReaction No End Problem Resolved AdjustConditions->End ModifyProcess Modify Process Parameters SideReaction->ModifyProcess Yes Purification Inefficient Purification? SideReaction->Purification No ModifyProcess->End OptimizePurification Optimize Purification Method Purification->OptimizePurification Yes Purification->End No OptimizePurification->End

Caption: A troubleshooting workflow for addressing common scale-up issues.

Scale_Up_Considerations ScaleUp Scale-Up Success Process Process Parameters Process->ScaleUp Mixing Mixing Efficiency Process->Mixing HeatTransfer Heat Transfer Process->HeatTransfer Equipment Equipment Equipment->ScaleUp Geometry Reactor Geometry Equipment->Geometry Materials Raw Materials Materials->ScaleUp Quality Quality & Consistency Materials->Quality Safety Safety Safety->ScaleUp RiskAssessment Risk Assessment Safety->RiskAssessment

Caption: Key considerations for successful process scale-up.

References

Technical Support Center: Octylamine Surfactants & Emulsion Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Octylamine surfactants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to emulsion formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form when using Octylamine?

An emulsion is a stable mixture of two immiscible liquids, such as oil and water. One liquid is dispersed in the other as microscopic droplets.[1] Octylamine, being a surfactant, has both a hydrophilic (water-attracting) and a lipophilic (oil-attracting) part. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension and stabilizing the dispersed droplets, thus leading to the formation of an emulsion.[1]

Q2: How can I prevent emulsion formation during a liquid-liquid extraction with Octylamine?

Preventing an emulsion is often easier than breaking one. Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to emulsion formation while still allowing for sufficient contact between the two phases for extraction to occur.[2]

  • Solvent Choice: The choice of organic solvent can influence emulsion formation. Experiment with different solvents to find one that minimizes emulsification with your specific system.

  • Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction, SPE can be employed for samples prone to emulsion formation. In SPE, the aqueous sample is passed through a solid sorbent that retains the analytes, which are then eluted with an organic solvent, avoiding the direct mixing of immiscible liquids.[2]

Q3: What are the common factors that influence the stability of an Octylamine-induced emulsion?

Several factors can affect the stability of an emulsion formed with Octylamine:

  • Concentration of Octylamine: The concentration of the surfactant plays a crucial role. Higher concentrations generally lead to more stable emulsions.

  • pH of the Aqueous Phase: The pH can alter the charge on the surfactant molecules and other components in the mixture, affecting their ability to stabilize the emulsion.[3] Adjusting the pH can sometimes destabilize the emulsion.

  • Temperature: Temperature can impact the viscosity of the liquids and the solubility of the surfactant, thereby influencing emulsion stability.[3] In some cases, gentle heating can help to break an emulsion by reducing viscosity.[3]

  • Ionic Strength: The presence of salts in the aqueous phase can affect the stability of the emulsion. Adding a salt, such as sodium chloride (brine), can increase the ionic strength and help to break the emulsion, a technique known as "salting out".[2]

Troubleshooting Guides

Issue: A persistent emulsion has formed during my liquid-liquid extraction.

Solution 1: Mechanical and Physical Methods

MethodDescription
Allowing to Stand Let the separatory funnel stand undisturbed for a period. Sometimes, the emulsion will break on its own over time.
Gentle Swirling Gently swirl the separatory funnel to encourage the droplets to coalesce without introducing more energy that could stabilize the emulsion.
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the two phases. The denser phase will move to the bottom, and the less dense phase to the top, with the emulsion potentially breaking or forming a distinct layer that can be separated.[2]
Filtration Pass the emulsion through a filter medium like glass wool or phase separation paper. Glass wool can physically trap the emulsified layer, while phase separation paper is designed to allow either the aqueous or organic phase to pass through selectively.[2]
Heating or Cooling Gently warming the emulsion can decrease the viscosity of the continuous phase, which may promote coalescence of the dispersed droplets.[3] Conversely, in some systems, cooling or even freezing can help break the emulsion.

Solution 2: Chemical Methods

MethodDescription
Addition of Brine Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently mix. This increases the ionic strength of the aqueous layer, which can disrupt the surfactant's ability to stabilize the emulsion and force the separation of the layers.[2]
pH Adjustment The stability of an emulsion can be pH-dependent.[3] Carefully add a dilute acid or base to change the pH of the aqueous phase. This can alter the charge of the surfactant molecules, leading to destabilization of the emulsion.
Addition of a Different Solvent Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially breaking the emulsion by improving the solubility of the emulsifying agent in one of the phases.[2]
Addition of a Demulsifier In some cases, adding a small amount of a different surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value can destabilize the existing emulsion.

Experimental Protocols

Protocol 1: General Laboratory Procedure for Breaking an Oil-in-Water Emulsion

This protocol provides a general guideline for breaking an emulsion in a laboratory setting. The specific parameters may need to be optimized for your particular system.

Materials:

  • Emulsified sample in a separatory funnel

  • Saturated sodium chloride (brine) solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • Alternative organic solvent (e.g., ethanol, methanol)

  • Centrifuge and centrifuge tubes (if applicable)

  • Filter funnel and glass wool or phase separation paper

Procedure:

  • Initial Observation: Allow the emulsion to stand for 10-15 minutes to see if it separates on its own.

  • Salting Out: If the emulsion persists, add a volume of saturated brine solution equal to about 10-20% of the aqueous layer volume. Gently invert the separatory funnel several times and then allow it to stand. Observe for phase separation.

  • pH Adjustment (use with caution): If salting out is ineffective, and your compounds of interest are stable to pH changes, you can try adjusting the pH.

    • Carefully add a few drops of dilute HCl, mix gently, and observe.

    • If no change, or if your compound is sensitive to acid, try adding a few drops of dilute NaOH.

  • Solvent Addition: As a next step, add a small amount (e.g., 1-5% of the organic phase volume) of a different, miscible organic solvent like ethanol or methanol. Gently mix and observe.

  • Mechanical Methods: If chemical methods fail, consider mechanical methods.

    • Centrifugation: Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes.

    • Filtration: Set up a filter funnel with a plug of glass wool or a piece of phase separation paper. Pour the emulsion through the filter and collect the separated phases.

Visualizing Experimental Workflows

Logical Flowchart for Troubleshooting Emulsion Formation

This diagram outlines a systematic approach to addressing emulsion formation during an experiment.

G start Emulsion Formed gentle_mixing Prevention: Gentle Mixing start->gentle_mixing Preventative Measure add_brine Troubleshooting Step 1: Add Brine (Salting Out) start->add_brine adjust_ph Troubleshooting Step 2: Adjust pH add_brine->adjust_ph Failure success Emulsion Broken add_brine->success Success change_solvent Troubleshooting Step 3: Add Different Solvent adjust_ph->change_solvent Failure adjust_ph->success Success centrifuge Troubleshooting Step 4: Centrifugation change_solvent->centrifuge Failure change_solvent->success Success filter Troubleshooting Step 5: Filtration centrifuge->filter Failure centrifuge->success Success filter->success Success fail Emulsion Persists (Consider Alternative Method, e.g., SPE) filter->fail Failure

Caption: A step-by-step guide to troubleshooting emulsions.

Experimental Workflow for Liquid-Liquid Extraction with Emulsion Prevention

This diagram illustrates a standard liquid-liquid extraction workflow incorporating steps to minimize the risk of emulsion formation.

G start Start: Combine Aqueous & Organic Phases mix Gently Invert/ Swirl Separatory Funnel start->mix vent Vent Funnel Periodically mix->vent settle Allow Layers to Settle vent->settle check_emulsion Check for Emulsion settle->check_emulsion separate Separate Layers check_emulsion->separate No Emulsion troubleshoot Initiate Troubleshooting Protocol check_emulsion->troubleshoot Emulsion Formed end End: Collect Desired Phase separate->end troubleshoot->separate

Caption: Workflow for extraction with emulsion checks.

References

Technical Support Center: Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Octamylamine sulfamate, particularly concerning the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an organic salt formed from the reaction of octamylamine, a primary alkylamine, and sulfamic acid. Its stability is crucial for ensuring the potency, safety, and shelf-life of pharmaceutical formulations. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially harmful impurities.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor governing the stability of this compound. The salt exists in equilibrium between the protonated octylammonium ion and the unprotonated octylamine. At lower pH, the equilibrium favors the more stable protonated form. Conversely, at higher pH, the concentration of the unprotonated, more reactive octylamine increases, which can be more susceptible to degradation. Additionally, the sulfamate component can undergo hydrolysis, a reaction that is also influenced by pH and temperature.[1][2][3]

Q3: What are the primary degradation pathways for this compound?

Q4: What is the optimal pH range for storing aqueous solutions of this compound?

A4: Based on the general stability of alkylamine salts and sulfamic acid, the optimal pH range for storing aqueous solutions of this compound is in the acidic range, typically between pH 3 and 5. In this range, the octylamine is predominantly in its protonated, more stable form, and the rate of sulfamate hydrolysis is minimized.

Q5: Can I use buffers to maintain the pH of my this compound solution?

A5: Yes, using buffers is highly recommended to maintain a stable pH and minimize degradation. Phosphate or citrate buffers are commonly used and are effective in the recommended acidic pH range. It is important to ensure the buffer components do not interact with the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution The pH of the solution may have shifted to a more alkaline value, causing the less soluble unprotonated octylamine to precipitate. Alternatively, the solubility limit may have been exceeded.Verify the pH of the solution and adjust to the acidic range (pH 3-5) with a suitable acid if necessary. Ensure the concentration is below the solubility limit at the storage temperature.
Loss of potency over time This is likely due to chemical degradation of the this compound. The rate of degradation is influenced by pH, temperature, and light exposure.Confirm the pH of your solution is within the optimal range (pH 3-5). Store solutions at recommended temperatures (e.g., 2-8°C) and protect from light. Re-evaluate the formulation if degradation persists.
Appearance of unknown peaks in HPLC analysis These peaks likely represent degradation products.Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and develop a stability-indicating analytical method.[6][7]
Change in solution color Color change can be an indicator of degradation, potentially due to oxidative processes.Protect the solution from light and consider purging with an inert gas like nitrogen to minimize oxidation. Ensure all excipients in the formulation are compatible and not contributing to color change.

Quantitative Data on pH-Dependent Stability

The following table summarizes hypothetical data from a 30-day stability study of a 1 mg/mL this compound solution at 25°C.

pHInitial Assay (%)7-Day Assay (%)14-Day Assay (%)30-Day Assay (%)Total Degradants (%) at 30 Days
3.0 100.099.899.599.10.9
5.0 100.099.599.098.21.8
7.0 100.098.296.593.07.0
9.0 100.095.090.182.317.7

Experimental Protocols

Protocol for pH Stability Study of this compound
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH levels (e.g., pH 3, 5, 7, and 9) using appropriate buffer systems (e.g., citrate for pH 3 and 5, phosphate for pH 7 and 9).

  • Sample Preparation: Dissolve a known amount of this compound in each buffer solution to achieve a final concentration of 1 mg/mL.

  • Time Points and Storage: Aliquot the solutions into vials, seal, and store them at a controlled temperature (e.g., 25°C). Pull samples for analysis at predetermined time points (e.g., 0, 7, 14, and 30 days).

  • Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent.

    • Detection: UV detection at an appropriate wavelength.

    • Quantification: Determine the concentration of this compound and any degradation products by comparing peak areas to a standard of known concentration.[8][9][10]

Visualizations

cluster_equilibrium pH-Dependent Equilibrium of Octamylamine Octylamine_unprotonated Octylamine (R-NH2) (Less Stable) Octylammonium_protonated Octylammonium (R-NH3+) (More Stable) Octylamine_unprotonated->Octylammonium_protonated + H+ Octylammonium_protonated->Octylamine_unprotonated - H+ High_pH High pH (Basic) High_pH->Octylamine_unprotonated Shifts Equilibrium Low_pH Low pH (Acidic) Low_pH->Octylammonium_protonated Shifts Equilibrium

Caption: pH effect on Octamylamine equilibrium.

cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis Prepare_Buffers Prepare Buffers (pH 3, 5, 7, 9) Dissolve_API Dissolve this compound (1 mg/mL) Prepare_Buffers->Dissolve_API Aliquot_Samples Aliquot into Vials Dissolve_API->Aliquot_Samples Store_Samples Store at Controlled Temperature (e.g., 25°C) Aliquot_Samples->Store_Samples Pull_Samples Pull Samples at Time Points (0, 7, 14, 30 days) Store_Samples->Pull_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Method Pull_Samples->HPLC_Analysis Quantify Quantify API and Degradants HPLC_Analysis->Quantify

Caption: Workflow for pH stability study.

References

analytical method development for Octylamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of Octylamine quantification. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for Octylamine quantification?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for Octylamine quantification. The choice depends on the available equipment, sample matrix, required sensitivity, and sample throughput.

  • GC: Often preferred for volatile amines. It can provide good resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or a flame ionization detector (FID). A specific column for volatile amines, such as the Agilent CP-Wax, can separate various alkyl and aromatic amines, including octylamine.[1] Direct analysis of primary amines like octylamine by GC can be challenging due to their basicity, which can cause peak tailing.[1] Derivatization can mitigate this issue.

  • HPLC: A versatile technique, but octylamine lacks a strong chromophore, making UV detection difficult without derivatization.[2] Pre-column derivatization with a fluorescent tag is a common approach to enhance sensitivity and improve chromatographic behavior.[2][3]

Q2: Why is derivatization necessary for Octylamine analysis by HPLC?

A2: Derivatization is crucial for two main reasons:

  • Detection: Octylamine does not possess a UV-absorbing chromophore or a native fluorophore, leading to poor sensitivity with common HPLC detectors like UV-Vis and Fluorescence.[2] Derivatization introduces a molecule (a "tag") that is easily detectable.

  • Improved Chromatography: The basic nature of the primary amine group in octylamine can interact with residual silanol groups on silica-based columns, leading to poor peak shape (tailing).[4][5] Derivatization masks the polar amine group, reducing these interactions and resulting in more symmetrical peaks.

Q3: What are the common derivatizing agents for primary amines like Octylamine in HPLC?

A3: Several reagents are used for the pre-column derivatization of primary amines:

  • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected at low concentrations.[3][6][7]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce fluorescent isoindole derivatives.[3]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Another popular reagent that forms stable, fluorescent derivatives with primary and secondary amines.[3]

Q4: Can I analyze Octylamine by GC without derivatization?

A4: While possible, it is often challenging. The high basicity of octylamine can lead to strong interactions with the stationary phase, resulting in severe peak tailing and poor reproducibility.[1][8] Using a base-deactivated column or adding a basic modifier to the carrier gas can help, but derivatization is generally recommended for robust and reproducible quantification.[1]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for Octylamine

  • Symptom: The peak for octylamine is asymmetrical, with a drawn-out tail. This can lead to inaccurate integration and reduced resolution.

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups The basic amine group of octylamine can interact with acidic silanol groups on the silica backbone of the column.[4][5] Use a modern, high-purity, end-capped C18 column to minimize exposed silanols. Alternatively, consider a column with a different stationary phase, such as a polymer-based or a polar-embedded one.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of octylamine, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion. For basic compounds like octylamine, it is generally recommended to work at a pH at least 2 units above its pKa or at a low pH where the silanols are not ionized.
Mobile Phase Additives Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[9] TEA will interact with the active silanol sites, reducing their interaction with octylamine.

Issue 2: Poor Sensitivity / No Peak Detected

  • Symptom: The octylamine peak is very small or not detectable, even at expected concentrations.

  • Potential Causes & Solutions:

CauseSolution
Lack of Chromophore/Fluorophore Octylamine does not absorb UV light or fluoresce.[2] Implement a pre-column derivatization step with a UV-active or fluorescent reagent (e.g., Dansyl Chloride, OPA).
Inefficient Derivatization The derivatization reaction may be incomplete. Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentration. Ensure reagents are fresh and properly prepared.
Detector Wavelength Ensure the detector is set to the correct excitation and emission wavelengths for the chosen derivatization agent.

Issue 3: Irreproducible Retention Times

  • Symptom: The retention time for the octylamine peak shifts between injections.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution.
Fluctuations in Mobile Phase Composition or Flow Rate Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Check the HPLC pump for leaks and ensure a stable flow rate.
Temperature Variations Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
GC Analysis

Issue 1: Significant Peak Tailing

  • Symptom: Broad, tailing peaks for octylamine, leading to poor quantification.

  • Potential Causes & Solutions:

CauseSolution
Active Sites in the GC System The primary amine group can interact with active sites in the injector, column, and detector. Use a base-deactivated column specifically designed for amine analysis. Ensure the injector liner is also deactivated.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample.

Issue 2: No Peak or Very Small Peak

  • Symptom: Octylamine is not detected or the peak is much smaller than expected.

  • Potential Causes & Solutions:

CauseSolution
Adsorption in the GC System Octylamine may be irreversibly adsorbed in the injector or on the column.[8] Consider derivatization to make the analyte less polar and more volatile. Check for and replace contaminated or active injector liners.
Thermal Degradation Although less common for octylamine, some amines can degrade at high injector temperatures. Optimize the injector temperature to ensure volatilization without degradation.

Experimental Protocols

HPLC Method with Pre-column Derivatization (Example)

This protocol is a general example based on the derivatization of primary amines with Dansyl Chloride.

  • Sample Preparation:

    • Accurately weigh a sample containing octylamine and dissolve it in a suitable solvent (e.g., 0.1 M HCl).

    • Dilute to a known volume to achieve a concentration within the expected calibration range.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 200 µL of a saturated sodium bicarbonate solution.

    • Add 400 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 100 µL of a solution to consume excess Dansyl Chloride (e.g., a primary or secondary amine solution like proline).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm)
GC-MS Method (Example)

This protocol is a general example for the analysis of volatile amines.

  • Sample Preparation:

    • Dissolve the sample containing octylamine in a suitable solvent like methanol or dichloromethane.

    • If derivatization is required, follow a standard protocol for silylation or acylation.

  • GC-MS Conditions:

ParameterCondition
Column Capillary column for amines (e.g., Agilent CP-Wax for Volatile Amines, 30 m x 0.25 mm x 0.25 µm)[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
Injector Splitless mode, 250°C
Injection Volume 1 µL
MS Detector Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of primary amines using HPLC with derivatization. These values can serve as a benchmark during method development for octylamine.

Table 1: Linearity and Range

AnalyteMethodDerivatizing AgentLinearity RangeCorrelation Coefficient (r²)Reference
Bioactive AminesHPLC-UVDansyl Chloride0.7 - 22.4 mg/kg> 0.99[6]
Alkyl AminesHPLC-FLDFMOC-Cl0.20 - 5.00 µg/mL> 0.9956[10]
Primary Aromatic AminesUHPLC-UVNone2 - 100 ng/mL> 0.9998[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMethodDerivatizing AgentLODLOQReference
Bioactive AminesHPLC-UVDansyl Chloride0.2 - 0.4 mg/kg0.7 - 1.1 mg/kg[6]
Primary Aromatic AminesUHPLC-UVNone0.5 ng/mL2 ng/mL[11]

Table 3: Recovery

AnalyteMethodDerivatizing AgentRecovery (%)Reference
Bioactive AminesHPLC-UVDansyl Chloride90.5 - 108.3%[6]
Alkyl AminesHPLC-FLDFMOC-Cl84.9 - 103.3%[10]

Visualizations

experimental_workflow sample Sample Containing Octylamine prep Sample Preparation (Dissolution/Dilution) sample->prep deriv Pre-column Derivatization (e.g., Dansyl Chloride) prep->deriv hplc HPLC Analysis (C18 Column, Gradient Elution) deriv->hplc detect Fluorescence Detection (Ex: 340 nm, Em: 525 nm) hplc->detect quant Quantification (Peak Area vs. Calibration Curve) detect->quant

Caption: HPLC analysis workflow for Octylamine quantification.

troubleshooting_logic start Poor Chromatographic Result (e.g., Peak Tailing) check_column Check Column: - End-capped? - Correct phase? start->check_column Is peak shape the issue? check_derivatization Check Derivatization: - Reagents fresh? - Conditions optimal? start->check_derivatization Is sensitivity the issue? check_mobile_phase Check Mobile Phase: - pH appropriate? - Additive (TEA) present? check_column->check_mobile_phase Column OK solution Improved Peak Shape and Sensitivity check_mobile_phase->solution Adjustments Made check_derivatization->solution Optimized

Caption: Troubleshooting logic for Octylamine analysis issues.

References

Technical Support Center: Troubleshooting Solubility Issues of Amine Sulfamate APIs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with amine sulfamate active pharmaceutical ingredients (APIs). The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My amine sulfamate API is showing poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with many active pharmaceutical ingredients.[1][2] The initial steps in troubleshooting should focus on understanding the physicochemical properties of your specific amine sulfamate compound.

  • pH Adjustment: The solubility of amine salts is often highly dependent on the pH of the solution. As a first step, attempt to dissolve the compound in a range of pH buffers to determine its pH-solubility profile.

  • Visual Inspection: Observe the solution under a microscope. Are there undissolved particles? Is the solution cloudy, suggesting the formation of a colloid or suspension rather than a true solution?

  • Review Literature: Although your specific amine sulfamate may not be widely documented, look for literature on similar amine or sulfamate-containing compounds to understand their solubility characteristics.

Q2: How does pH affect the solubility of an amine sulfamate API?

A2: The amine functional group in your API is basic and can be protonated, while the sulfamate group is acidic and can be deprotonated. The overall charge of the molecule, and therefore its interaction with a polar solvent like water, is influenced by the pH of the solution. Generally, for an amine salt, solubility is expected to be higher at a pH where the molecule is ionized. Experimenting with a pH range from acidic to basic is crucial to identify the optimal pH for dissolution.

Q3: What are common formulation strategies to enhance the solubility of poorly soluble APIs?

A3: Several techniques can be employed to improve the solubility of your amine sulfamate API. These can be broadly categorized as follows:

  • Chemical Modifications:

    • Salt Formation: While your API is already a sulfamate salt, exploring other salt forms could yield a more soluble version.[3]

    • Co-crystals: Forming co-crystals by combining the API with a crystalline compound can alter its physicochemical properties and improve solubility.[3][4]

  • Excipient-Based Formulations:

    • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can significantly increase the solubility of hydrophobic compounds.

    • Surfactants: These agents can reduce the surface tension between the solute and solvent, facilitating dissolution.[3]

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate the API and increase its apparent solubility in water.[1][3]

  • Particle Size Reduction:

    • Micronization and Nanonization: Reducing the particle size of the API increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][3]

  • Solid Dispersions:

    • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility.[1][4] Common methods to create ASDs include spray drying and hot-melt extrusion.[3]

Troubleshooting Guides

Issue 1: API precipitates out of solution upon standing.

This issue often indicates that the initial dissolution was not thermodynamically stable, and the solution was supersaturated.

Troubleshooting Workflow:

G A Precipitation Observed B Verify Initial Dissolution Method A->B C Was heating used to dissolve? B->C E Yes C->E Yes F No C->F No D Determine Equilibrium Solubility (Kinetic vs. Thermodynamic) H Perform stability study at different temperatures. D->H E->D G Re-evaluate at room temperature. Consider slower addition or longer mixing. F->G I If precipitation persists, consider adding stabilizers or changing formulation. G->I H->I

Caption: Workflow for troubleshooting API precipitation.

Corrective Actions:

  • Determine Equilibrium Solubility: Perform a shake-flask solubility experiment to determine the true thermodynamic solubility at a given temperature.

  • Add Stabilizers: For supersaturated solutions, polymers like HPMC or PVP can act as crystallization inhibitors.

  • Modify Formulation: Consider using co-solvents or surfactants to increase the thermodynamic solubility of the API.

Issue 2: Inconsistent solubility results between batches.

Batch-to-batch variability in solubility can be a significant hurdle in drug development.

Potential Causes and Solutions:

Potential Cause Recommended Action
Polymorphism Different crystalline forms (polymorphs) of an API can have different solubilities.[3] Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch.
Particle Size Distribution Variations in particle size can affect the dissolution rate.[2] Perform particle size analysis on each batch to ensure consistency.
Purity Impurities can either enhance or decrease the solubility of the API. Verify the purity of each batch using chromatography (e.g., HPLC).
Hygroscopicity The API may be absorbing water from the atmosphere, which can affect its solid state and solubility. Store the API in a desiccator and perform thermogravimetric analysis (TGA) to assess water content.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of the amine sulfamate API as a function of pH.

Materials:

  • Amine sulfamate API

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of the API to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent and analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility (in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening

Objective: To assess the impact of common co-solvents on the solubility of the amine sulfamate API.

Materials:

  • Amine sulfamate API

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Follow steps 1-7 from Protocol 1, using the co-solvent mixtures as the dissolution media.

  • Plot the solubility of the API against the percentage of each co-solvent.

Data Presentation:

Co-solvent System (v/v) Solubility (mg/mL)
0% Co-solvent (Buffer only)Insert experimental value
10% Ethanol in BufferInsert experimental value
20% Ethanol in BufferInsert experimental value
10% PG in BufferInsert experimental value
20% PG in BufferInsert experimental value
10% PEG 400 in BufferInsert experimental value
20% PEG 400 in BufferInsert experimental value

Signaling Pathways and Logical Relationships

The process of troubleshooting solubility issues can be visualized as a logical workflow.

G A Poor Solubility of Amine Sulfamate API B Characterize Physicochemical Properties (pKa, LogP, Solid Form) A->B C Systematic Solubility Screening B->C D pH Modification C->D E Co-solvent/Surfactant Screening C->E F Complexation (e.g., Cyclodextrins) C->F G Is solubility sufficient for intended use? D->G E->G F->G H Yes G->H Yes I No G->I No J Proceed with Formulation Development H->J K Advanced Formulation Strategies I->K L Particle Size Reduction (Micronization/Nanonization) K->L M Solid Dispersions (Spray Drying/Hot Melt Extrusion) K->M N Lipid-Based Formulations K->N

Caption: Logical workflow for addressing poor API solubility.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Synthesized Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized N-octylsulfamate, herein referred to as Octamylamine sulfamate. It outlines key analytical techniques and presents a comparative analysis against its precursor, Octylamine. The provided data is illustrative, designed to highlight the expected differences between the target molecule and potential impurities or starting materials.

Comparative Analytical Data

Successful synthesis of this compound from Octylamine[1][2][3][4][5][6][7] results in distinct changes in physicochemical properties and spectroscopic data. The following tables summarize the expected quantitative results from key analytical methods used for structural elucidation.

Table 1: Physicochemical and Mass Spectrometry Data

PropertyOctylamine (Precursor)This compound (Synthesized Product)Rationale for Difference
Molecular Formula C₈H₁₉N[1][2][5]C₈H₁₈N₂O₃SAddition of a sulfamate group (-SO₂NH₂)
Molecular Weight ( g/mol ) 129.24[1][4]222.31Increased mass due to the sulfamate moiety
Mass Spec (m/z) [M+H]⁺ 130.15223.11Protonated molecular ion peak reflects the higher molecular weight
Elemental Analysis (%) C: ~74.35, H: ~14.81, N: ~10.84C: ~43.22, H: ~8.16, N: ~12.60, S: ~14.42Presence of sulfur and oxygen, with altered percentages for C, H, and N

Table 2: Spectroscopic Data Comparison (¹H NMR & ¹³C NMR)

NucleusOctylamine (Precursor)This compound (Synthesized Product)Rationale for Difference
¹H NMR (δ, ppm) ~2.6 (t, 2H, -CH₂-NH₂)~3.1 (t, 2H, -CH₂-NHSO₂NH₂)The methylene protons adjacent to the nitrogen are further deshielded by the electron-withdrawing sulfamate group.[8]
~1.4 (m, 2H)~1.6 (m, 2H)Minor downfield shift for protons beta to the nitrogen.
~1.3 (m, 10H)~1.3 (m, 10H)Protons further down the alkyl chain are largely unaffected.
~0.9 (t, 3H, -CH₃)~0.9 (t, 3H, -CH₃)Terminal methyl group protons are unaffected.
~1.1 (br s, 2H, -NH₂)~5.5 (br s, 1H, -NH-SO₂), ~6.8 (br s, 2H, -SO₂NH₂)Disappearance of the primary amine signal and appearance of two new broad signals for the N-H protons of the sulfamate group.
¹³C NMR (δ, ppm) ~42.0 (-CH₂-NH₂)~45.0 (-CH₂-NHSO₂NH₂)The carbon adjacent to the nitrogen is deshielded due to the inductive effect of the sulfamate group.[8]

Table 3: Spectroscopic Data Comparison (FTIR)

Functional GroupOctylamine (Precursor)This compound (Synthesized Product)Rationale for Difference
N-H Stretch ~3300-3400 cm⁻¹ (two bands, primary amine)[9][10]~3350 cm⁻¹ (single band, secondary amine), ~3250 & ~3150 cm⁻¹ (sulfonamide N-H)The primary amine's characteristic two-band stretch is replaced by the single stretch of the secondary amine and the distinct stretches of the sulfonamide.
S=O Stretch Absent~1350 cm⁻¹ (asymmetric), ~1160 cm⁻¹ (symmetric)Appearance of strong, characteristic sulfonyl stretching bands confirms the presence of the sulfamate group.
C-N Stretch ~1000-1250 cm⁻¹[8][9]~1000-1250 cm⁻¹C-N stretch is retained.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). To confirm N-H protons, a D₂O exchange experiment can be performed where a drop of D₂O is added to the NMR tube, and the spectrum is re-acquired; the N-H signals should disappear.[8][10]

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent signal.

2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and confirm the elemental formula.[11][12]

  • Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source in positive ion mode. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500). The observed mass of the protonated molecular ion [M+H]⁺ should be compared to the calculated exact mass.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the presence of key functional groups.[13]

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. The presence and absence of characteristic absorption bands (e.g., N-H, S=O) are used to confirm the structural transformation.

4. Elemental Analysis

  • Purpose: To determine the percentage composition of C, H, N, and S.

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dried, pure sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[14] The experimental percentages should match the calculated theoretical values for the proposed structure within a ±0.4% margin.

Visualizations

The following diagrams illustrate the logical workflow for structural validation and the relationship between the analytical data and the confirmed molecular structure.

G cluster_synthesis Synthesis cluster_validation Structural Validation Octylamine Octylamine (Precursor) Reaction Sulfamoylation Reaction Octylamine->Reaction Product Crude Product Reaction->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spec (HRMS) Product->MS FTIR FTIR Product->FTIR EA Elemental Analysis Product->EA Final Validated Octamylamine Sulfamate NMR->Final MS->Final FTIR->Final EA->Final G cluster_structure Hypothesized Structure: this compound cluster_data Confirming Analytical Data Alkyl Octyl Chain (C₈H₁₇) NMR_H ¹H NMR Signals (Alkyl Region) Alkyl->NMR_H NMR_C ¹³C NMR Signals Alkyl->NMR_C MS_EA MS & Elemental Analysis (Correct Mass & Formula) Alkyl->MS_EA Amine Secondary Amine (-NH-) FTIR_NH FTIR: N-H Stretch (~3350 cm⁻¹) Amine->FTIR_NH Amine->MS_EA Sulfonyl Sulfonyl Group (-SO₂-) FTIR_SO FTIR: S=O Stretches (~1350, 1160 cm⁻¹) Sulfonyl->FTIR_SO Sulfonyl->MS_EA Sulf_Amine Terminal Amine (-NH₂) Sulf_Amine->MS_EA

References

A Comparative Analysis of Octylamine and Other Primary Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, biological activities, and experimental considerations of octylamine and related primary amines, including butylamine, hexylamine, and decylamine.

This guide provides a comprehensive comparative study of octylamine and other linear primary amines with varying alkyl chain lengths. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and compound selection. The comparison covers key physicochemical properties, biological activities supported by experimental data from existing literature, and detailed protocols for relevant assays.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of primary amines are significantly influenced by the length of their alkyl chains. As the chain length increases, properties such as boiling point, and hydrophobicity (logP) increase, while water solubility decreases. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[1]

PropertyButylamine (C4)Hexylamine (C6)Octylamine (C8)Decylamine (C10)
Molecular Formula C₄H₁₁NC₆H₁₅NC₈H₁₉NC₁₀H₂₃N
Molecular Weight ( g/mol ) 73.14[2]101.19[3]129.24157.30[4]
Boiling Point (°C) 78[5]131-133175-177217
Water Solubility Miscible[2]Poorly Soluble[3]0.32 g/L5.5 x 10² mg/L[4]
logP (octanol-water) 0.92.03.04.0 (estimated)

Biological Activity and Toxicity

The biological activity of primary amines, including their therapeutic potential and toxicity, is closely linked to their physicochemical properties. The increasing lipophilicity with longer alkyl chains can enhance membrane permeability and interaction with biological targets, but it can also lead to increased cytotoxicity.

Cytotoxicity
Enzyme Inhibition: Monoamine Oxidase (MAO)

Aliphatic amines are known substrates and inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters.[3] Longer-chain primary amines, such as hexylamine and octylamine, are good substrates for MAO-B.[3] The inhibitory potential of these amines is also expected to increase with chain length due to enhanced binding affinity in the enzyme's active site. This makes them interesting candidates for the development of MAO inhibitors for neurological disorders.

Receptor Binding: Nicotinic Acetylcholine Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to amine-based small molecules.[9] The binding affinity of ligands to nAChRs is influenced by the structure of the amine. While specific comparative binding data for this series of primary amines is scarce, the general principle suggests that the alkyl chain length would modulate the binding affinity and selectivity for different nAChR subtypes.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of primary amines on a selected cell line (e.g., HepG2).

Materials:

  • Target cells (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Primary amines (Butylamine, Hexylamine, Octylamine, Decylamine)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the primary amines in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the amines. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.[10]

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of primary amines against MAO-A or MAO-B.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Primary amines (test inhibitors)

  • Kynuramine (substrate)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme and different concentrations of the primary amine inhibitors in the phosphate buffer. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate kynuramine to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Receptor Binding Assay (e.g., for nAChR)

This protocol outlines a competitive binding assay to determine the affinity of primary amines for a specific receptor, using a radiolabeled ligand.

Materials:

  • Receptor source (e.g., cell membranes expressing nAChRs)

  • Radiolabeled ligand (e.g., [³H]-epibatidine)

  • Primary amines (unlabeled competitors)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled primary amine competitor.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value of the competitor and calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Primary Amine Serial Dilution Treatment Treat Cells with Primary Amines Compound_Dilution->Treatment Seeding->Treatment Incubation Incubate (24-48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Experimental workflow for determining the cytotoxicity (IC50) of primary amines using the MTT assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Primary Amine (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A (PKA) Second_Messenger->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins

A representative G-Protein Coupled Receptor (GPCR) signaling pathway that can be activated by amine ligands.

References

Performance Analysis of Catalysts in Amine Synthesis and C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

While "Octamylamine sulfamate" is not documented in scientific literature as a catalyst, this guide provides a comprehensive comparison of catalyst performance in two closely related and highly relevant areas for professionals in drug development and chemical synthesis: the catalytic synthesis of primary amines from alcohols and the nickel-catalyzed amination of aryl sulfamates. These processes are fundamental in the synthesis of a wide range of pharmaceuticals and other functional molecules.

Part 1: Catalytic Amination of Alcohols for Primary Amine Synthesis

The direct synthesis of primary amines from alcohols and ammonia is a key industrial process. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. This section compares the performance of various heterogeneous catalysts in the amination of long-chain alcohols.

Performance Data of Heterogeneous Catalysts in Alcohol Amination

The following table summarizes the performance of different metal-based catalysts in the synthesis of primary amines from alcohols and ammonia. Key performance indicators include alcohol conversion, and selectivity and yield of the primary amine.

Catalyst SystemAlcohol SubstrateTemp. (°C)H₂ PressureNH₃ PressureTime (h)Conversion (%)Primary Amine Yield (%)Selectivity (%)
Ru/CDodecanol1500.2 MPa0.4 MPa24>9583.8~88
Ni/SiO₂1-Methoxy-2-propanol190Molar ratioMolar ratio-70-82.9
Ni-Al₂O₃/SiO₂Benzyl Alcohol160-Equimolar544-85
Ni/SiO₂-AEPhenol160--289.4-86.0 (Cyclohexylamine)

Note: Direct comparison is challenging due to variations in substrates and reaction conditions in the cited literature. The data illustrates general performance trends.

Experimental Protocol: Reductive Amination of Dodecanol using Ru/C Catalyst

This protocol is based on studies of noble metal catalysts for the reductive amination of alcohols.[1][2]

Materials:

  • Dodecanol

  • Ammonia (NH₃)

  • Hydrogen (H₂)

  • Ru/C catalyst (5 wt%)

  • Solvent (e.g., dioxane)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with dodecanol, the Ru/C catalyst, and the solvent.

  • The reactor is sealed and purged several times with nitrogen to remove air.

  • The reactor is then pressurized with ammonia to the desired pressure (e.g., 0.4 MPa).

  • Subsequently, the reactor is pressurized with hydrogen to the desired pressure (e.g., 0.2 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 150°C) and stirred for the specified duration (e.g., 24 hours).

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is separated from the reaction mixture by filtration.

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of dodecanol and the yield and selectivity of dodecylamine.

Reaction Pathway: Catalytic Amination of Alcohols

The catalytic amination of an alcohol to a primary amine via the hydrogen-borrowing mechanism proceeds through several key steps.

G cluster_0 cluster_1 cluster_2 A R-CH₂-OH (Alcohol) B [M]-H₂ (Dehydrogenation) A->B C R-CHO (Aldehyde) B->C D + NH₃ (Condensation) C->D E R-CH=NH (Imine) D->E F + [M]-H₂ (Hydrogenation) E->F G R-CH₂-NH₂ (Primary Amine) F->G G A Ni(0)Lₙ B Oxidative Addition A->B Ar-OSO₂NR₂ C Ar-Ni(II)(OSO₂NR₂)Lₙ B->C D Ligand Exchange (Amine Coordination) C->D + HNR'₂ E [Ar-Ni(II)(HNR'₂)Lₙ]⁺ D->E F Deprotonation E->F - H⁺ G Ar-Ni(II)(NR'₂)Lₙ F->G H Reductive Elimination G->H H->A I Ar-NR'₂ (Product) H->I

References

Comparative Guide to the Cytotoxicity of Octamylamine Sulfamate and Other Alkylamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of long-chain alkylamines, with a focus on octylamine, which is likely synonymous with the inquired compound "octamylamine." As no direct experimental data for "octamylamine sulfamate" is publicly available, this guide draws comparisons from existing data on octylamine and other structurally related primary alkylamines. The information presented herein is intended to support researchers in understanding the potential toxicity of this class of compounds and in designing relevant cytotoxicity assays.

Executive Summary

Long-chain alkylamines are a class of compounds characterized by a hydrocarbon chain of eight or more carbon atoms attached to an amino group. These compounds and their derivatives are utilized in various industrial and pharmaceutical applications. However, their amphiphilic nature raises concerns about their potential cytotoxicity. This guide summarizes the available, albeit limited, public data on the cytotoxicity of octylamine and compares it with other primary alkylamines of varying chain lengths.

Comparative Cytotoxicity of Primary Alkylamines

To provide a comparative context, the following table summarizes hypothetical IC50 values for a series of primary alkylamines against a generic cancer cell line, based on general trends observed for surfactants and other long-chain amines. It is crucial to note that these are illustrative values and actual IC50 values will vary significantly based on the specific cell line, assay method, and experimental conditions.

CompoundCarbon Chain LengthHypothetical IC50 (µM) on a Cancer Cell Line
Octylamine C8 >100
DodecylamineC1250 - 100
HexadecylamineC1610 - 50
OctadecylamineC185 - 20

Note: The sulfamate counter-ion is generally considered to have low toxicity. However, the overall cytotoxicity of an amine salt can be influenced by its dissociation and the resulting bioavailability of the free amine.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxicity of this compound or other alkylamines, several standard in vitro assays can be employed. The choice of assay depends on the specific cellular mechanism of interest. Below are detailed methodologies for three commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully collect a portion of the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Only viable cells can take up and accumulate Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Staining: After the treatment period, replace the medium with a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and potential mechanisms of cytotoxicity, the following diagrams are provided.

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubate Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nr Neutral Red Assay treatment->nr absorbance Measure Absorbance mtt->absorbance ldh->absorbance nr->absorbance calculation Calculate % Viability / Cytotoxicity absorbance->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Alkylamine_Cytotoxicity_Pathway Potential Signaling Pathway for Alkylamine-Induced Cytotoxicity cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria alkylamine Long-Chain Alkylamine membrane_disruption Membrane Disruption alkylamine->membrane_disruption mito_dysfunction Mitochondrial Dysfunction alkylamine->mito_dysfunction ros Increased ROS membrane_disruption->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis mito_dysfunction->ros mito_dysfunction->caspase_activation

Caption: Alkylamine-induced cytotoxicity pathway.

Conclusion

The available evidence suggests that octylamine, and by extension this compound, as a long-chain alkylamine, has the potential to exhibit cytotoxicity. The degree of this effect is likely dependent on the cell type and concentration. For a definitive assessment, empirical testing using standardized cytotoxicity assays such as MTT, LDH, and Neutral Red is essential. The provided protocols and diagrams offer a framework for researchers to conduct these evaluations and to better understand the potential mechanisms of action. Further research is warranted to establish a precise cytotoxic profile for this compound and to enable direct comparisons with other alkylamine compounds.

A Comparative Guide to Octylamine Synthesis: Efficacy and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like octylamine is paramount. This guide provides an objective comparison of common methods for synthesizing octylamine, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The synthesis of octylamine, a primary amine with a wide range of applications in pharmaceuticals, corrosion inhibitors, and as a chemical intermediate, can be approached through several established chemical transformations. The efficacy of these methods, however, varies significantly in terms of yield, reaction conditions, and substrate scope. This guide focuses on three prominent methods: Reductive Amination, the Gabriel Synthesis, and the Hofmann Degradation.

Comparison of Octylamine Synthesis Methods

Synthesis MethodStarting Material(s)Key ReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Reductive Amination 1-Octanol or OctanalNH₃, H₂, Catalyst (e.g., Ni-Fe/Al₂O₃, Ru/HBEA) or NaBH₄90-96% (from 1-octanol); High (from octanal)HighHigh yields, direct conversion, catalytic optionsRequires high pressure and/or temperature for catalytic routes
Gabriel Synthesis 1-BromooctanePotassium Phthalimide, Hydrazine80-95% (Typical for primary alkyl halides)HighAvoids over-alkylation, good for primary aminesStoichiometric use of reagents, multi-step process
Hofmann Degradation NonanamideBromine, Sodium Hydroxide75% (Typical for similar amides)GoodGood for converting amides to amines with one less carbonUse of hazardous bromine, potential for side reactions

Experimental Protocols

Reductive Amination of 1-Octanol

Catalytic Approach:

This method involves the direct amination of 1-octanol with ammonia and hydrogen over a heterogeneous catalyst.

  • Reaction: CH₃(CH₂)₇OH + NH₃ + H₂ → CH₃(CH₂)₇NH₂ + H₂O

  • Catalyst: A variety of catalysts can be employed, with nickel-based catalysts being common. For example, a Ni-Fe/Al₂O₃ catalyst has been shown to be effective.

  • Procedure:

    • The catalyst (e.g., 5 wt% Ni-Fe/Al₂O₃) is placed in a fixed-bed reactor.

    • A mixture of 1-octanol, ammonia (in excess), and hydrogen is passed over the catalyst at elevated temperature (e.g., 180-220°C) and pressure (e.g., 10-30 bar).

    • The reaction mixture is cooled, and the product is condensed.

    • Octylamine is purified from the reaction mixture by distillation.

  • Yield: Yields can be very high, often exceeding 90%, with high selectivity for the primary amine depending on the catalyst and reaction conditions.

Reductive Amination of Octanal

Using Sodium Borohydride:

This two-step, one-pot synthesis involves the formation of an imine from octanal and ammonia, followed by its reduction with sodium borohydride.[1][2]

  • Reaction:

    • CH₃(CH₂)₆CHO + NH₃ ⇌ CH₃(CH₂)₆CH=NH + H₂O

    • CH₃(CH₂)₆CH=NH + NaBH₄ → CH₃(CH₂)₇NH₂

  • Procedure:

    • Octanal (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol.

    • An excess of ammonia (e.g., in the form of ammonium hydroxide or ammonia in ethanol) is added to the solution, and the mixture is stirred to form the imine.

    • Sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-25°C).

    • The reaction is stirred until the imine is consumed (monitored by TLC or GC).

    • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is dried and concentrated, and the octylamine is purified by distillation.

  • Yield: While a specific yield for octylamine is not cited in the immediate search results, this method is generally known to provide good to excellent yields for the synthesis of primary amines from aldehydes.[1][3][4]

Gabriel Synthesis of Octylamine

This method provides a classic and reliable route to primary amines, avoiding the common problem of over-alkylation.[5]

  • Reaction:

    • Potassium Phthalimide + CH₃(CH₂)₇Br → N-Octylphthalimide + KBr

    • N-Octylphthalimide + N₂H₄ → Phthalhydrazide + CH₃(CH₂)₇NH₂

  • Procedure:

    • Step 1: N-Alkylation. Potassium phthalimide (1 equivalent) and 1-bromooctane (1 equivalent) are heated in a polar aprotic solvent such as DMF at an elevated temperature (e.g., 80-100°C) until the starting materials are consumed. The reaction mixture is then cooled and poured into water to precipitate the N-octylphthalimide, which is collected by filtration.

    • Step 2: Hydrazinolysis. The N-octylphthalimide is suspended in ethanol, and hydrazine hydrate (an excess, e.g., 2 equivalents) is added. The mixture is heated to reflux until the deprotection is complete. The reaction mixture is then acidified with HCl, and the precipitated phthalhydrazide is removed by filtration. The filtrate is made basic with a strong base (e.g., NaOH), and the liberated octylamine is extracted with an organic solvent. The product is then purified by distillation.

  • Yield: The Gabriel synthesis is known for its high efficiency in producing primary amines from primary alkyl halides, with typical yields ranging from 80% to 95%.

Hofmann Degradation of Nonanamide

This reaction is a useful method for the preparation of primary amines having one less carbon atom than the starting amide.

  • Reaction: CH₃(CH₂)₇CONH₂ + Br₂ + 4NaOH → CH₃(CH₂)₇NH₂ + Na₂CO₃ + 2NaBr + 2H₂O

  • Procedure:

    • A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added slowly to this solution to form a sodium hypobromite solution.

    • Nonanamide is added to the cold hypobromite solution and stirred.

    • The reaction mixture is then slowly warmed and subsequently heated to a higher temperature (e.g., 70-80°C) to complete the rearrangement.

    • The resulting octylamine is isolated from the reaction mixture, typically by steam distillation.

    • The distilled amine is then collected, dried, and further purified.

  • Yield: The Hofmann degradation of a similar amide, glutaramide, to produce trimethylenediamine has been reported with a yield of 75%. A similar yield can be expected for the degradation of nonanamide.

Visualizing the Synthesis Pathways

To better understand the workflow of these synthesis methods, the following diagrams illustrate the key steps involved.

Reductive_Amination_Workflow cluster_catalytic Catalytic Reductive Amination cluster_borohydride Borohydride Reductive Amination 1_Octanol 1-Octanol Reactor Catalytic Reactor 1_Octanol->Reactor Ammonia_H2 NH₃, H₂ Ammonia_H2->Reactor Octylamine_H2O Octylamine + H₂O Reactor->Octylamine_H2O Purification1 Purification (Distillation) Octylamine_H2O->Purification1 Final_Product1 Pure Octylamine Purification1->Final_Product1 Octanal Octanal Imine_Formation Imine Formation Octanal->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Imine Octylimine Imine_Formation->Imine Reduction Reduction Imine->Reduction NaBH4 NaBH₄ NaBH4->Reduction Crude_Octylamine Crude Octylamine Reduction->Crude_Octylamine Purification2 Purification (Extraction & Distillation) Crude_Octylamine->Purification2 Final_Product2 Pure Octylamine Purification2->Final_Product2

Caption: Workflow for Reductive Amination of 1-Octanol and Octanal.

Gabriel_Hofmann_Workflow cluster_gabriel Gabriel Synthesis cluster_hofmann Hofmann Degradation 1_Bromooctane 1-Bromooctane Alkylation N-Alkylation 1_Bromooctane->Alkylation K_Phthalimide Potassium Phthalimide K_Phthalimide->Alkylation N_Octylphthalimide N-Octylphthalimide Alkylation->N_Octylphthalimide Hydrazinolysis Hydrazinolysis N_Octylphthalimide->Hydrazinolysis Hydrazine Hydrazine Hydrazine->Hydrazinolysis Crude_Product1 Crude Octylamine Hydrazinolysis->Crude_Product1 Purification1 Purification Crude_Product1->Purification1 Final_Product1 Pure Octylamine Purification1->Final_Product1 Nonanamide Nonanamide Rearrangement Hofmann Rearrangement Nonanamide->Rearrangement Br2_NaOH Br₂, NaOH Br2_NaOH->Rearrangement Crude_Product2 Crude Octylamine Rearrangement->Crude_Product2 Purification2 Purification (Steam Distillation) Crude_Product2->Purification2 Final_Product2 Pure Octylamine Purification2->Final_Product2

Caption: Workflows for Gabriel Synthesis and Hofmann Degradation.

References

Comparative Guide to the Validation of Analytical Methods for Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methodologies for the validation of Octamylamine sulfamate, tailored for researchers, scientists, and professionals in drug development. Due to the limited publicly available data specific to this compound, this document presents a comparative analysis of established techniques for similar primary amines. The experimental data and protocols are representative of what can be expected during the validation of an analytical method for this compound.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[1][2] This ensures that the method is accurate, precise, and reliable for the quantitative determination of the active pharmaceutical ingredient (API) and its impurities.

Overview of Potential Analytical Methods

Octamylamine, a primary aliphatic amine, lacks a significant chromophore, making direct analysis by UV-Vis spectrophotometry challenging. Therefore, the most common approaches involve derivatization to introduce a chromophoric or fluorophoric tag, or the use of more universal detection techniques. The primary analytical techniques considered in this guide are:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection (FLD) after Pre-column Derivatization: This is a widely used and robust technique for the analysis of amines.[3][4][5][6][7]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A suitable method for volatile amines, though it may also require derivatization to improve peak shape and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for impurity profiling and low-level quantification.[8]

Comparative Performance Data

The following tables summarize the expected performance characteristics for the validation of different analytical methods for the determination of Octamylamine.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV/FLD (with Derivatization)GC-FIDLC-MS/MS
Specificity High (demonstrated by peak purity and resolution from impurities)Moderate to High (potential for co-elution with structurally similar compounds)Very High (based on parent and product ion transitions)
Linearity (r²) > 0.999[6]> 0.995> 0.995[8]
Range 1 - 150% of the nominal concentration1 - 150% of the nominal concentration0.1 - 200% of the nominal concentration
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%[4]
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) 0.05% of nominal concentration0.1% of nominal concentration< 0.01% of nominal concentration[8]
Limit of Quantitation (LOQ) 0.15% of nominal concentration0.3% of nominal concentration0.03% of nominal concentration[8]
Robustness Generally robust to small variations in mobile phase composition, pH, and column temperature.Sensitive to variations in carrier gas flow rate, oven temperature ramp, and inlet temperature.Robust, but sensitive to matrix effects.

Experimental Protocols

This protocol describes a representative HPLC method using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) as the derivatizing agent, which reacts with primary amines to form a highly fluorescent derivative.[3][5]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence: Excitation 265 nm, Emission 315 nm

    • UV: 265 nm

Derivatization Procedure:

  • Prepare a 1 mg/mL solution of this compound in a diluent (e.g., 50:50 Acetonitrile:Water).

  • To 100 µL of the sample solution, add 200 µL of borate buffer (pH 9.0).

  • Add 200 µL of 5 mg/mL FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Quench the reaction by adding 100 µL of 0.1 M glycine solution.

  • Inject 10 µL of the resulting solution into the HPLC system.

This protocol outlines a general approach for the analysis of Octamylamine by GC-FID.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split ratio 20:1)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: FID at 300 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • Directly inject the solution into the GC system. (Note: Derivatization may be required to improve peak shape).

This protocol provides a highly sensitive and selective method for the analysis of Octamylamine.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (A specific parent ion to product ion transition would be determined experimentally for Octamylamine)

  • Source Parameters: Optimized for the specific instrument and compound.

Sample Preparation:

  • Prepare a 10 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Further dilute as necessary to fall within the linear range of the instrument.

  • Inject 5 µL of the solution into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for the HPLC-UV/FLD method.

G cluster_validation Analytical Method Validation Workflow start Define Analytical Method and Requirements specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end_node Method Validation Report robustness->end_node

Caption: General workflow for analytical method validation.

G cluster_hplc HPLC-UV/FLD Experimental Workflow sample_prep Sample Preparation (1 mg/mL this compound) derivatization Derivatization with FMOC-Cl sample_prep->derivatization hplc_injection Inject into HPLC System derivatization->hplc_injection data_acquisition Data Acquisition (Fluorescence & UV) hplc_injection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis reporting Report Results data_analysis->reporting

Caption: Workflow for HPLC analysis with derivatization.

References

A Comparative Analysis of Octylamine-Based Surfactants for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of octylamine-based surfactants with other common surfactant types, offering insights into their performance characteristics and applications in drug delivery, nanotechnology, and material science. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal surfactant for their specific needs.

Introduction to Octylamine-Based Surfactants

Octylamine, a primary aliphatic amine (C8H19N), is a versatile chemical intermediate characterized by its amphipathic nature, possessing a hydrophobic eight-carbon chain and a hydrophilic amino group.[1] This structure allows it to be a precursor in the synthesis of a variety of surfactants, including cationic, non-ionic, and amphoteric surfactants.[1] These surfactants are utilized in a wide range of industrial applications, from detergents and emulsifiers to corrosion inhibitors and as components in the synthesis of advanced materials and pharmaceuticals.[1]

Comparative Performance Data

The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which is quantified by the critical micelle concentration (CMC). Lower CMC values indicate a more efficient surfactant. The following tables summarize the CMC and surface tension at CMC (γCMC) for various surfactants, providing a basis for comparison.

Table 1: Comparison of Cationic Surfactants

SurfactantChemical FormulaChain LengthCMC (mM)γCMC (mN/m)
Octylamine Hydrochloride C8H17NH3ClC8~100~35-40
Dodecyltrimethylammonium Bromide (DTAB)C12H25N(CH3)3BrC1215-1635-38
Cetyltrimethylammonium Bromide (CTAB)C16H33N(CH3)3BrC160.9-1.033-36
Benzalkonium ChlorideC6H5CH2N(CH3)2RCl (R=C8H17 to C18H37)C8-C180.5-530-35

Note: Data is compiled from various sources and may vary depending on experimental conditions such as temperature and solvent.

Table 2: Comparison of Octylamine-Based Surfactants with Other Surfactant Classes

Surfactant TypeExampleChain LengthCMC (mM)γCMC (mN/m)Key Characteristics
Cationic Octylamine Hydrochloride C8~100~35-40Positively charged head group; good for surface modification and antimicrobial applications.
AnionicSodium Dodecyl Sulfate (SDS)C128.2~40Negatively charged head group; excellent cleaning and foaming properties.
Non-ionicTriton X-100-0.2-0.9~30No charge on the head group; good for emulsification and less irritating to biological membranes.
AmphotericCocamidopropyl BetaineC12~0.6~35Charge is pH-dependent; mild with good foaming and conditioning properties.

Note: Data is compiled from various sources and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of an Octylamine-Based Gemini Surfactant

Objective: To synthesize a dimeric (gemini) cationic surfactant using an octylamine derivative. Gemini surfactants are known for their superior surface activity and lower CMC values compared to their monomeric counterparts.

Materials:

  • Octanoic acid

  • Thionyl chloride

  • N,N-dimethylethylenediamine

  • 1,3-dibromopropane

  • Dry toluene

  • Dry acetone

  • Diethyl ether

Procedure:

  • Synthesis of Octanoyl Chloride: In a round-bottom flask, react octanoic acid with an excess of thionyl chloride under reflux for 4 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Synthesis of N-octanoyl-N',N'-dimethylethylenediamine: Dissolve N,N-dimethylethylenediamine in dry toluene. Slowly add the synthesized octanoyl chloride to the solution at 0°C with constant stirring. Let the reaction mixture warm to room temperature and stir for 24 hours. Filter the resulting salt and wash the filtrate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the product.

  • Synthesis of the Gemini Surfactant: Dissolve the N-octanoyl-N',N'-dimethylethylenediamine in dry acetone. Add 1,3-dibromopropane in a 2:1 molar ratio to the solution. Reflux the mixture for 48 hours. Cool the reaction mixture and collect the precipitated product by filtration. Wash the product with cold diethyl ether and dry under vacuum.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the CMC and surface tension of a surfactant solution.

Materials:

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • High-purity surfactant

  • Deionized water

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer at a constant temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot. The surface tension at the CMC (γCMC) is the value of the surface tension at this intersection point.

Visualizations

The following diagrams illustrate key processes where octylamine-based surfactants are relevant.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cationic_Liposome Cationic Liposome (with Octylamine derivative) Cell_Membrane Cell Membrane Cationic_Liposome->Cell_Membrane Binding Clathrin_Coated_Pit Clathrin-Coated Pit Cell_Membrane->Clathrin_Coated_Pit Internalization via Clathrin-Mediated Endocytosis Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Cargo_Release Cargo Release (e.g., siRNA, DNA) Late_Endosome->Cargo_Release Endosomal Escape (Proton Sponge Effect) G Start Start Materials: TEOS, CTAB, NaOH Synthesis Sol-Gel Synthesis (Stöber Method) Start->Synthesis MSN Mesoporous Silica Nanoparticles (MSN) Synthesis->MSN Calcination Template Removal (Calcination or Extraction) MSN->Calcination Bare_MSN Bare MSN Calcination->Bare_MSN Functionalization Surface Functionalization with APTES Bare_MSN->Functionalization Amine_MSN Amine-Functionalized MSN Functionalization->Amine_MSN Drug_Loading Drug Loading (e.g., Doxorubicin) Amine_MSN->Drug_Loading Drug_Loaded_MSN Drug-Loaded MSN Drug_Loading->Drug_Loaded_MSN Octylamine_Mod Surface Modification with Octylamine (Optional - for enhanced endosomal escape) Drug_Loaded_MSN->Octylamine_Mod Final_Product Final Drug Delivery Vehicle Octylamine_Mod->Final_Product

References

A Comparative Purity Analysis of Commercial Octylamine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octylamine, a primary alkylamine, is a versatile reagent and building block in numerous scientific applications, including the synthesis of pharmaceuticals, the formation of functionalized nanoparticles, and as a corrosion inhibitor. The purity of commercial octylamine is a critical factor that can significantly impact experimental outcomes, reaction yields, and the overall quality of synthesized materials. This guide provides a comparative assessment of analytical methodologies to determine the purity of commercial octylamine, offering detailed experimental protocols and a framework for evaluating different suppliers.

Purity Landscape of Commercial Octylamine

The purity of octylamine from commercial suppliers typically ranges from 98% to over 99.5%. The primary impurities are often related to the manufacturing process and can include unreacted starting materials, byproducts of side reactions, and degradation products. Common impurities include:

  • Di-n-octylamine: Formed from the reaction of octylamine with an octyl halide or alcohol.

  • Tri-n-octylamine: A further reaction product leading to a tertiary amine.

  • Octanol: Unreacted starting material from the synthesis of octylamine.

  • Other long-chain amines and alcohols: Depending on the purity of the starting materials.

The presence of these impurities can interfere with desired chemical transformations, alter the physicochemical properties of synthesized materials, and introduce variability in experimental results. Therefore, a thorough analytical assessment of octylamine purity is paramount for reproducible and reliable research.

Comparative Analysis of Octylamine Purity

While direct head-to-head comparisons of all commercial octylamine sources are beyond the scope of this guide, the following table provides a representative comparison based on commonly available grades and typical analytical data. Researchers are encouraged to request certificates of analysis (CoA) from suppliers and perform their own purity verification using the methods outlined below.

Supplier (Illustrative)GradeStated Purity (%)Primary Analytical MethodPotential Impurities Noted in CoA
Supplier AReagent≥ 99.0Gas Chromatography (GC)Di-n-octylamine < 0.5%
Supplier BSynthesis≥ 98.0GCHigher boiling point impurities
Supplier CHigh Purity≥ 99.5GC-MS, TitrationWater < 0.1%, Di-n-octylamine < 0.2%

Experimental Protocols for Purity Assessment

Accurate determination of octylamine purity and impurity profiling can be achieved through several analytical techniques. The following are detailed protocols for three common and effective methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This method allows for the quantification of octylamine and the identification and quantification of volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Temperature: 250°C.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 30-400 amu.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of octylamine in dichloromethane.

    • Perform serial dilutions to prepare calibration standards ranging from 1 ppm to 100 ppm.

    • For analysis of a commercial sample, accurately weigh approximately 10 mg of the octylamine sample and dissolve it in 10 mL of dichloromethane.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

For non-volatile impurities or for enhanced sensitivity, HPLC with derivatization is a suitable method. Octylamine, lacking a strong chromophore, requires derivatization to be detected by UV or fluorescence detectors. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary amines.

Experimental Protocol:

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • Start with 50% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation: 265 nm.

    • Emission: 315 nm.

  • Derivatization Procedure:

    • To 100 µL of a 10 ppm octylamine solution in acetonitrile, add 100 µL of 0.1 M borate buffer (pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of 0.1 M glycine solution.

    • Inject 20 µL of the resulting solution into the HPLC.

Non-Aqueous Titration for Total Basicity (Purity Assay)

This titrimetric method determines the total amount of basic substances in the sample, providing an overall purity value. It is a simple and cost-effective method for assaying the main component.

Experimental Protocol:

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Crystal violet indicator.

  • Procedure:

    • Accurately weigh approximately 0.2 g of the octylamine sample into a clean, dry 250 mL conical flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator. The solution will turn violet.

    • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint.

    • Record the volume of perchloric acid used.

  • Calculation:

    • Purity (%) = (V × N × MW) / (W × 10)

      • V = Volume of perchloric acid in mL

      • N = Normality of perchloric acid

      • MW = Molecular weight of octylamine (129.25 g/mol )

      • W = Weight of the sample in grams

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided.

experimental_workflow Experimental Workflow for Octylamine Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting sample Commercial Octylamine Sample prep Sample Preparation (Dilution/Weighing) sample->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis (with Derivatization) prep->hplc titration Non-Aqueous Titration prep->titration data_analysis Data Interpretation (Purity Calculation, Impurity ID) gcms->data_analysis hplc->data_analysis titration->data_analysis report Purity Assessment Report data_analysis->report

Workflow for assessing octylamine purity.

logical_relationship Decision Logic for Method Selection start Start: Assess Purity of Commercial Octylamine goal Goal of Analysis? start->goal id_impurities Use GC-MS goal->id_impurities Identify & Quantify Specific Impurities total_purity Use Non-Aqueous Titration goal->total_purity Determine Overall Purity (Assay) sensitive_quant Use HPLC with Fluorescence Detection goal->sensitive_quant High Sensitivity Quantification end_report Comprehensive Purity Profile id_impurities->end_report total_purity->end_report sensitive_quant->end_report

Logic for selecting an analytical method.

Conclusion

The purity of commercial octylamine is a critical parameter that necessitates careful evaluation by researchers. This guide provides a framework for this assessment by outlining common impurities, presenting a representative comparison of commercial grades, and offering detailed protocols for three robust analytical methods: GC-MS, HPLC with derivatization, and non-aqueous titration. By employing these methods, scientists and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes. It is always recommended to obtain a certificate of analysis from the supplier and to independently verify the purity of critical reagents.

A Comparative Analysis of the Biological Efficacy of Octamylamine Sulfamate and Its Precursors, Octylamine and Sulfamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological and toxicological properties of n-octylamine and sulfamic acid, the precursors to octamylamine sulfamate. While "this compound" exists as a chemical entity, primarily documented for industrial applications as a surfactant, there is a notable absence of publicly available experimental data regarding its specific biological efficacy in a pharmaceutical or medical context. This document, therefore, focuses on the established profiles of its constituent parts to offer a foundational understanding.

Introduction to this compound and its Precursors

This compound is the product of an acid-base reaction between n-octylamine and sulfamic acid.

  • n-Octylamine is an eight-carbon primary aliphatic amine.[1] It is a versatile chemical intermediate used in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1] Its long alkyl chain imparts hydrophobic properties.

  • Sulfamic acid is a moderately strong acid.[2] It is used in the synthesis of a variety of therapeutic agents, including antibiotics, anti-cancer drugs, and HIV reverse transcriptase inhibitors.[3]

The combination of these two precursors results in an ammonium salt. The biological properties of this salt are not well-documented in scientific literature, necessitating an evaluation of its individual components.

Comparative Toxicological Data

The following table summarizes the available toxicological data for n-octylamine and sulfamic acid. No specific toxicological data for this compound has been found in the reviewed literature.

Parametern-OctylamineSulfamic Acid
Acute Oral Toxicity (LD50) < 200 mg/kg (Rat)[4][5]3160 mg/kg (Rat)[2]
Acute Dermal Toxicity (LD50) 200 - 2000 mg/kg (Rabbit)[4][5]No data available
Acute Inhalation Toxicity (LC50) 1.6 mg/L (Rat, 4h)[4][5]No data available
Skin Corrosion/Irritation Causes severe burns[4][6]Causes skin irritation[7][8]
Eye Damage/Irritation Corrosive to eyes[4]Causes serious eye irritation[7][8]
Respiratory Irritation May cause respiratory irritation[9]Can irritate the nose and throat[10]

Known Biological Activities and Applications of Precursors

While a direct comparison with this compound is not possible due to the lack of data, the individual biological activities of its precursors provide insight into their potential effects.

n-Octylamine
  • Antimicrobial Potential: Amines, in general, can exhibit antimicrobial properties.[11] The lipophilic nature of the octyl chain in octylamine may facilitate interaction with and disruption of bacterial cell membranes.

  • Cytotoxicity: Studies on liposomes anchored with octylamine-graft-poly (aspartic) have shown cytotoxicity towards tumor cells.[12]

  • Neurological Effects: Administration to humans has been reported to cause headache, a fall in blood pressure, rapid pulse, and histamine release, leading to urticaria and itching.[13]

  • Use in Drug Delivery: Octylamine is used as an intermediate in the synthesis of lipids for lipid nanoparticles, a common drug delivery system.[14]

Sulfamic Acid
  • Role in Medicinal Chemistry: Sulfamates, derived from sulfamic acid, are a class of compounds with a range of biological activities. They are known to act as inhibitors of carbonic anhydrases, which are metalloenzymes.[15]

  • Therapeutic Applications of Derivatives: Sulfamic acid is a precursor in the synthesis of various therapeutic agents, including antibiotics and anti-cancer drugs.[3]

  • Safety Profile: While corrosive, sulfamic acid is considered to have a lower toxicity profile than other strong acids like hydrochloric acid.[3] However, it can cause severe skin and eye irritation and is harmful if inhaled.[8][10]

Experimental Protocols

To evaluate the biological efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be conducted.

Synthesis of this compound

Objective: To synthesize this compound for biological testing.

Methodology:

  • Dissolve n-octylamine in a suitable anhydrous solvent, such as methanol.

  • Slowly add an equimolar amount of crystalline sulfamic acid to the octylamine solution while stirring.

  • Continue stirring the mixture at room temperature for several hours.

  • The formation of the this compound salt will likely result in a precipitate.

  • Isolate the product by filtration and wash with a small amount of the cold solvent.

  • Dry the product under vacuum to remove any residual solvent.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound and its precursors on various cell lines.

Methodology:

  • Cell Culture: Culture relevant human cell lines (e.g., a cancer cell line like HeLa and a normal cell line like HEK293) in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, n-octylamine, and sulfamic acid for 24, 48, and 72 hours.

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of this compound and its precursors.

Methodology:

  • Microorganisms: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis of this compound

Synthesis Octylamine n-Octylamine (Precursor 1) Reaction Acid-Base Reaction (in Anhydrous Solvent) Octylamine->Reaction SulfamicAcid Sulfamic Acid (Precursor 2) SulfamicAcid->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound

Hypothetical Biological Evaluation Workflow

BioEfficacyWorkflow cluster_precursors Precursors cluster_testing Biological Efficacy Testing Octylamine n-Octylamine Synthesis Chemical Synthesis Octylamine->Synthesis SulfamicAcid Sulfamic Acid SulfamicAcid->Synthesis Product This compound Synthesis->Product Cytotoxicity In Vitro Cytotoxicity Assays Product->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Product->Antimicrobial InVivo In Vivo Toxicity & Efficacy Models Cytotoxicity->InVivo Antimicrobial->InVivo Data Comparative Data Analysis InVivo->Data

Caption: Proposed workflow for evaluating biological efficacy.

Conclusion

The available scientific literature does not provide experimental data on the biological efficacy of this compound. This guide offers a comparative analysis based on the known properties of its precursors, n-octylamine and sulfamic acid. While n-octylamine exhibits some cytotoxic and potential antimicrobial activity, and sulfamic acid serves as a precursor to various therapeutic agents, the biological profile of their resulting salt remains uncharacterized. The provided experimental protocols and workflows offer a roadmap for future research to elucidate the biological efficacy of this compound and determine its potential for applications in drug development. Researchers are encouraged to conduct these or similar studies to fill the current knowledge gap.

References

Octylamine: A Comparative Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Octylamine, a primary alkylamine, has garnered significant interest across various scientific disciplines for its versatile chemical properties. Its applications range from serving as a corrosion inhibitor for metals to facilitating the synthesis of advanced nanomaterials and enhancing the efficiency of next-generation solar cells. This guide provides an objective comparison of octylamine's performance against other common alternatives in these key applications, supported by data from peer-reviewed studies. Detailed experimental protocols for key techniques are also provided to enable researchers to replicate and build upon these findings.

Corrosion Inhibition

Octylamine is an effective corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from the ability of the amine group to adsorb onto the metal surface, forming a protective barrier that slows down the corrosion process.

Comparative Performance of Amine-Based Corrosion Inhibitors

The effectiveness of an amine as a corrosion inhibitor is influenced by factors such as its molecular weight, structure, and the nature of the corrosive environment. The following table summarizes the inhibition efficiency of octylamine in comparison to other aliphatic amines for mild steel in a 3 wt% NaCl solution.

InhibitorConcentration (wt%)Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Octylamine 0.1250.0495.0
2-Ethylhexyl amine0.1250.0396.2
Butylamine0.1250.0692.5
Ethylamine0.1250.1186.3
Isopropylamine0.1250.0890.0
Triethanolamine0.1700.1592.9
Octylamine 0.1700.2588.2
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment

This protocol outlines the fundamental steps for evaluating the corrosion inhibition efficiency of octylamine using the weight loss method.

1. Material Preparation:

  • Cut mild steel coupons of a standard dimension (e.g., 5 cm x 2 cm x 0.2 cm).

  • Mechanically polish the coupons with successively finer grades of emery paper.

  • Degrease the coupons with a suitable solvent (e.g., acetone) and dry them.

  • Accurately weigh each coupon to four decimal places.

2. Test Solution Preparation:

  • Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).

  • Prepare separate solutions of the corrosive medium containing different concentrations of the inhibitor (e.g., octylamine).

3. Immersion Test:

  • Immerse the pre-weighed coupons in the test solutions. Ensure each coupon is fully submerged.

  • Maintain the solutions at a constant temperature for a specified duration (e.g., 24 hours).

4. Post-Immersion Analysis:

  • After the immersion period, remove the coupons from the solutions.

  • Carefully clean the coupons to remove any corrosion products, typically using a solution containing inhibited acid.

  • Rinse the coupons with distilled water, dry them, and re-weigh them accurately.

5. Calculation of Corrosion Rate and Inhibition Efficiency:

  • Calculate the weight loss for each coupon.

  • The corrosion rate (CR) in mm/year can be calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • The inhibition efficiency (IE) is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Nanoparticle Synthesis

Octylamine serves as a versatile reagent in the synthesis of nanoparticles, often acting as both a reducing agent and a capping agent.[1] As a capping agent, it controls the growth and prevents the agglomeration of nanoparticles, thereby influencing their size, shape, and stability.

Comparison of Capping Agents in Silver Nanoparticle Synthesis

The choice of capping agent is crucial in determining the final properties of the synthesized nanoparticles. While direct comparative studies are limited, the performance of octylamine can be contextualized by comparing the outcomes of syntheses using different capping agents under similar conditions.

Capping AgentTypical Particle SizeKey Features
Octylamine ~14 nm[1]Acts as both a reducing and capping agent, simplifying the synthesis process.[1] Produces well-separated nanoparticles.[1]
Oleylamine6-7 nmAlso acts as a reducing and capping agent. Can produce smaller, uniform nanoparticles.
Polyvinylpyrrolidone (PVP)Varies (e.g., 8-13 nm)A common polymer stabilizer that provides excellent colloidal stability.
Trisodium CitrateVaries (e.g., 10-50 nm)A widely used reducing and capping agent in aqueous synthesis, known for producing stable nanoparticles.
Experimental Protocol: Synthesis of Octylamine-Capped Silver Nanoparticles

This protocol describes a one-pot method for synthesizing silver nanoparticles using octylamine.[1]

1. Materials:

  • Silver nitrate (AgNO₃)

  • Octylamine

  • Toluene or Benzene (solvent)

  • Methanol (for precipitation)

2. Synthesis Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 1 mM of AgNO₃, 25 mL of toluene, and 0.2 mL of octylamine.[1]

  • Heat the mixture to 100°C with constant stirring.[1]

  • The formation of silver nanoparticles is indicated by a color change from colorless to light yellow.[1]

  • Continue heating for a desired duration to control particle growth.

  • After cooling, add methanol to the solution to precipitate the octylamine-capped silver nanoparticles.[1]

  • Collect the nanoparticles by centrifugation and wash them to remove excess reagents.

3. Characterization:

  • UV-Visible Spectroscopy: To confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance peak.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[1]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of octylamine on the surface of the nanoparticles.

Perovskite Solar Cells

In the field of photovoltaics, octylamine derivatives, particularly octylammonium iodide (OAI), are used as passivating agents to improve the performance and stability of perovskite solar cells (PSCs). These agents passivate defects at the surface and grain boundaries of the perovskite film, which are detrimental to device efficiency.

Comparative Performance of Alkylamine Passivating Agents in Perovskite Solar Cells

The length of the alkyl chain in the ammonium salt used for passivation can significantly impact the performance of the PSC.

Passivating AgentPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
Control (No Passivation)20.26%1.06 V24.0 mA/cm²79.2%
Octylammonium Bromide (OABr) 21.40%1.10 V24.1 mA/cm²80.5%
Octylammonium Iodide (OAI) 20.85%1.08 V24.3 mA/cm²79.5%
n-Butylammonium Iodide11.3%---
n-Propylammonium Iodide10.2%---
Experimental Protocol: Fabrication and Passivation of Perovskite Solar Cells

This protocol outlines the general steps for fabricating a perovskite solar cell and applying an octylammonium iodide passivation layer.

1. Substrate Preparation:

  • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with UV-ozone to improve the wettability.

2. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate using a method like spray pyrolysis or spin coating, followed by annealing at a high temperature.

3. Perovskite Layer Deposition:

  • Prepare a precursor solution of the perovskite material (e.g., a mixture of lead iodide, formamidinium iodide, and methylammonium bromide in a solvent like DMF/DMSO).

  • Deposit the perovskite precursor solution onto the ETL-coated substrate via spin coating.

  • Induce crystallization by dropping an anti-solvent (e.g., chlorobenzene) during the spin coating process, followed by thermal annealing.

4. Surface Passivation:

  • Prepare a dilute solution of octylammonium iodide (OAI) in a suitable solvent like isopropanol.

  • Spin-coat the OAI solution onto the cooled perovskite film.

  • Anneal the film at a moderate temperature (e.g., 100°C) to promote the formation of the passivation layer.

5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:

  • Spin-coat a solution of a hole-transporting material (e.g., Spiro-OMeTAD) onto the passivated perovskite layer.

  • Finally, deposit a metal back contact (e.g., gold or silver) by thermal evaporation.

6. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated sunlight (AM 1.5G) to determine the PCE, Voc, Jsc, and FF.

Visualizing Octylamine's Role: Signaling Pathways and Workflows

To better illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Corrosion_Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Mild Steel Surface cluster_process Inhibition Mechanism H+ H+ Fe Fe H+->Fe Attacks surface Cl- Cl- Cl-->Fe Accelerates corrosion Octylamine R-NH2 Adsorption Adsorption of Octylamine Octylamine->Adsorption Adsorbs onto surface Fe->Adsorption Protective_Layer Formation of Protective Layer Adsorption->Protective_Layer Corrosion_Reduction Reduced Corrosion Protective_Layer->Corrosion_Reduction Blocks corrosive species

Caption: Corrosion inhibition mechanism of Octylamine on a metal surface.

Nanoparticle_Synthesis_Workflow Start Start: Prepare Precursors Mix Mix AgNO3, Octylamine, and Toluene Start->Mix Heat Heat to 100°C with Stirring Mix->Heat Nucleation Nucleation of Silver Nanoparticles Heat->Nucleation Growth Controlled Growth (Capped by Octylamine) Nucleation->Growth Cool Cool to Room Temperature Growth->Cool Precipitate Add Methanol to Precipitate Nanoparticles Cool->Precipitate Separate Separate by Centrifugation Precipitate->Separate End End: Characterize Nanoparticles Separate->End

Caption: Workflow for the synthesis of Octylamine-capped silver nanoparticles.

Perovskite_Passivation cluster_perovskite Perovskite Film Perovskite_Bulk Perovskite Crystal (e.g., MAPbI3) Surface_Defect Surface Defect (e.g., halide vacancy) Passivation Passivation of Surface Defect Surface_Defect->Passivation Improved_Performance Improved Device Performance (Higher PCE, Voc) Surface_Defect->Improved_Performance Reduces (before passivation) OAI Octylammonium Iodide (OAI) OAI->Passivation Interacts with Passivation->Improved_Performance Leads to

Caption: Role of Octylammonium Iodide (OAI) in passivating perovskite surface defects.

References

Spectroscopic Analysis for Confirming Octamylamine Sulfamate Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of the identity and purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For amine-containing compounds like Octamylamine, which are often formulated as salts to improve their physicochemical properties, comprehensive spectroscopic analysis is indispensable. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the identity confirmation of Octamylamine sulfamate. It further compares its expected spectral characteristics with those of other primary alkylamine salts, offering a practical framework for analysis.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, FT-IR, and Mass Spectrometry for this compound and two alternative primary alkylamine salts, Cyclohexylamine hydrochloride and 2-Aminoheptane hydrochloride. These alternatives are chosen to represent a cyclic and a branched alkylamine, respectively, providing a basis for structural comparison.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)

CompoundHα (proton on carbon bonded to N)H on Nitrogen (NH₃⁺)Other Characteristic Alkyl Protons
This compound ~3.0 - 3.2 (triplet)~7.5 - 8.5 (broad singlet)0.8-0.9 (triplet, CH₃), 1.2-1.7 (multiplets, CH₂)
Cyclohexylamine hydrochloride~3.1 - 3.3 (multiplet)~8.0 - 9.0 (broad singlet)1.1-2.1 (multiplets, cyclohexane ring protons)
2-Aminoheptane hydrochloride~3.2 - 3.4 (multiplet)~7.8 - 8.8 (broad singlet)~1.3 (doublet, CH₃ on C2), 0.8-0.9 (triplet, terminal CH₃), 1.2-1.6 (multiplets, CH₂)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broadness of the NH₃⁺ signal is due to quadrupolar relaxation and exchange with trace amounts of water.

Table 2: Comparative FT-IR Characteristic Absorption Bands (cm⁻¹)

Functional Group VibrationOctamylamine (Free Base)This compound Cyclohexylamine hydrochloride2-Aminoheptane hydrochloride
N-H Stretch (Amine)3300-3500 (two bands)---
N-H⁺ Stretch (Ammonium)-3200-2800 (broad)3200-2800 (broad)3200-2800 (broad)
N-H⁺ Bend (Asymmetric)-~1625-1560~1625-1560~1625-1560
N-H⁺ Bend (Symmetric)-~1550-1500~1550-1500~1550-1500
S=O Stretch (Sulfamate)-~1250 and ~1060--
C-N Stretch~1250–1020Shifted upon salt formationShifted upon salt formationShifted upon salt formation

Note: The formation of the ammonium salt results in the disappearance of the characteristic primary amine N-H stretches and the appearance of broad and strong ammonium N-H⁺ stretching and bending vibrations.[1]

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation of the Free Amine

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
Octamylamine 129.2430 (CH₂=NH₂⁺) - characteristic α-cleavage of primary amines. Other fragments from the alkyl chain.
Cyclohexylamine99.1756 (loss of C₃H₇), 43 (C₃H₇⁺), 30 (CH₂=NH₂⁺) - ring fragmentation and α-cleavage.
2-Aminoheptane115.2244 (CH(CH₃)=NH₂⁺) and 100 (M-CH₃) from α-cleavage.

Note: Mass spectrometry is typically performed on the free base, as the salt form is not volatile. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, which is consistent for these primary amines.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H NMR Spectroscopy
  • Objective: To determine the proton environment of the molecule, confirming the presence of the octyl chain, the ammonium group, and the absence of significant impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the NH₃⁺ protons, which would exchange with deuterium in D₂O and disappear from the spectrum.[3]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • The spectral width should cover the range of 0-10 ppm.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling patterns (multiplicities) to assign protons to the molecular structure. A downfield shift of the α-protons and the presence of a broad NH₃⁺ signal are indicative of salt formation.

FT-IR Spectroscopy
  • Objective: To identify the functional groups present in the molecule, particularly the ammonium and sulfamate groups, and to confirm the absence of the free amine.

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H⁺ stretches (broad, ~3200-2800 cm⁻¹), N-H⁺ bends (~1625-1500 cm⁻¹), and S=O stretches of the sulfamate group (~1250 and ~1060 cm⁻¹).[1]

    • Confirm the absence of the two sharp N-H stretching bands around 3300-3500 cm⁻¹, which would indicate the presence of the free primary amine.[4][5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the free amine and to analyze its fragmentation pattern to confirm the carbon skeleton.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The salt will typically dissociate in the solution, and the free amine will be volatilized.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction, or with direct infusion into an electrospray ionization (ESI) source.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is introduced into the ion source where it is bombarded with electrons (typically 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight of the free amine (Octamylamine, MW = 129.24 g/mol ).

    • Analyze the fragmentation pattern. Look for the characteristic base peak at m/z = 30, resulting from the α-cleavage of the primary amine.[6]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound identity.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (of free amine) Sample->MS NMR_Data Confirm Proton Environment - Octyl Chain Signals - Downfield α-H Shift - Broad NH₃⁺ Signal NMR->NMR_Data FTIR_Data Identify Functional Groups - Broad N-H⁺ Stretch - N-H⁺ Bending - S=O Stretches - Absence of Free Amine N-H FTIR->FTIR_Data MS_Data Confirm Molecular Weight & Structure - Molecular Ion Peak (m/z=129) - α-Cleavage Fragment (m/z=30) MS->MS_Data Confirmation Identity Confirmed NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

References

A Comparative Guide to the Corrosion Inhibition Efficiency of Amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition efficiency of various amine derivatives, supported by experimental data. The information is intended to assist researchers in selecting suitable inhibitors for their specific applications. The guide details the experimental methodologies used for evaluation and presents a comparative analysis of the performance of different amine structures.

Mechanism of Corrosion Inhibition by Amine Derivatives

Amine derivatives primarily function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] The lone pair of electrons on the nitrogen atom of the amine group facilitates this adsorption process through coordination with the vacant d-orbitals of the metal.[1] This interaction can be classified as either physisorption, involving electrostatic forces, or chemisorption, which involves the formation of a coordinate covalent bond. The effectiveness of an amine inhibitor is influenced by its molecular structure, including the electron density on the nitrogen atom, the presence of other heteroatoms (such as oxygen, sulfur, and phosphorus), the size of the molecule, and the presence of aromatic rings or other functional groups.[2]

A logical workflow for the corrosion inhibition process by amine derivatives is illustrated below.

CorrosionInhibitionWorkflow cluster_environment Corrosive Environment cluster_inhibition_process Inhibition Process cluster_outcome Outcome Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Amine on Metal Surface Metal->Adsorption Corrosive_Medium Aggressive Medium (e.g., HCl) Corrosive_Medium->Metal Corrosive Attack Amine Amine Derivative Inhibitor Amine->Adsorption Introduction of Inhibitor Protective_Film Formation of a Protective Film Adsorption->Protective_Film Surface Coverage Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Barrier Effect

Caption: Workflow of corrosion inhibition by amine derivatives.

Comparative Performance of Amine Derivatives

The corrosion inhibition efficiency of amine derivatives is significantly influenced by their chemical structure. The following tables summarize quantitative data from various studies, comparing the performance of different aliphatic and aromatic amine derivatives on steel in acidic media.

Aromatic Amine Derivatives
InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-[(phenylamino)methyl]phenol1 M HCl0.5 mM2585.3
2-{[(4-hydroxyphenyl)amino]methyl}phenol1 M HCl0.5 mM2588.1
2-[(2-hydroxybenzyl)amino]benzonitrile1 M HCl0.5 mM2592.56
2-{[(3-chlorophenyl)amino]methyl}phenol1 M HCl0.5 mM2590.23
2,4-dimethyl aniline15% HCl95 mM3077.3[2]
2-ethyl aniline15% HCl95 mM3078.3[2]
3-(1,3-oxazol-5-yl)aniline (3-OYA)1 M HCl0.5 mMNot Specified93.5[3][4]
Aliphatic Amine Derivatives
InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Ethylamine (EA)0.1 M HClOptimum20-50Lower than DEA and EDA[5]
Diethylamine (DEA)0.1 M HClOptimum20-50Higher than EA, lower than EDA[5]
Ethylenediamine (EDA)0.1 M HClOptimum20-50Highest among the three[5]
Armohib 28 (commercial aliphatic amine)Acidic SolutionIncreasingNot SpecifiedIncreases with concentration[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the corrosion inhibition efficiency of amine derivatives.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of silicon carbide papers of increasing grit size (e.g., 600, 800, 1200), washed with distilled water and acetone, and then dried.

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the amine derivative inhibitor for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, washed with distilled water to remove any loose corrosion products, cleaned with a suitable solution (e.g., a solution containing HCl and hexamine), rinsed with distilled water and acetone, and then dried.

  • Final Weighing: The final weight of each coupon is measured.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution and Wᵢ is the weight loss in the inhibited solution.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization measurements are used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and to understand the kinetic behavior of the anodic and cathodic reactions.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is plotted. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to the corrosion potential (Ecorr).

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as follows: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.

The logical flow of a potentiodynamic polarization experiment is depicted in the diagram below.

PDP_Workflow start Start setup Three-Electrode Cell Setup (WE, RE, CE) start->setup stabilize Stabilize OCP in Test Solution setup->stabilize scan Scan Potential (e.g., -250mV to +250mV vs OCP) stabilize->scan acquire Acquire Current Response scan->acquire plot Plot Tafel Curve (log I vs. E) acquire->plot analyze Determine Ecorr and Icorr plot->analyze calculate Calculate Inhibition Efficiency analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the properties of the protective film.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • Stabilization: The working electrode is stabilized at its OCP in the test solution.

  • Frequency Scan: A small amplitude AC signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance response of the system is measured at each frequency.

  • Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). The data is often fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the interface.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.

References

A Comparative Guide to the Biocompatibility of Octylamine-Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of biomaterials is a critical factor in determining their success in biomedical applications. The choice of surface chemistry dictates the material's interaction with biological systems, influencing everything from protein adsorption and cellular adhesion to inflammatory responses and overall biocompatibility. This guide provides a comparative evaluation of octylamine-modified surfaces against two commonly used alternatives: polyethylene glycol (PEG) and zwitterionic coatings. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Overview of Surface Modifications

Octylamine-Modified Surfaces: These surfaces are characterized by the presence of primary amine (-NH2) groups. The introduction of octylamine creates a positively charged surface at physiological pH. This charge can be leveraged for electrostatic interactions with negatively charged molecules, cells, or tissues.

Polyethylene Glycol (PEG)-Modified Surfaces: PEGylation involves the grafting of polyethylene glycol chains onto a surface. PEG is a hydrophilic, flexible, and uncharged polymer that creates a steric barrier, effectively preventing protein adsorption and cellular adhesion. This "stealth" property is highly valued in drug delivery and for improving the biocompatibility of implants.

Zwitterionic-Modified Surfaces: Zwitterionic materials possess an equal number of positive and negative charges within the same molecule, resulting in a net neutral charge. These surfaces are super-hydrophilic and are known for their exceptional resistance to protein fouling and bacterial adhesion, often outperforming PEG in this regard.

Comparative Biocompatibility Data

The following tables summarize quantitative data from studies evaluating the biocompatibility of surfaces with amine, PEG, and zwitterionic modifications. It is important to note that direct comparative studies including octylamine are limited; therefore, data from surfaces with general amine functionalization are included.

Table 1: Cytotoxicity Data

Surface ModificationCell TypeAssayResults (Cell Viability %)Reference
OleylamineHaCaTMTT~33% (at 100 µM, 2h)[1]
OleylamineCRL-1490MTT~8% (at 100 µM, 2h)[1]
Comparison Data Not Available for Direct Octylamine vs. PEG vs. Zwitterionic

Note: Oleylamine is a long-chain primary amine similar to octylamine. The data suggests potential cytotoxicity for amine-modified surfaces, which can be cell-type and concentration-dependent.

Table 2: Hemocompatibility - Protein Adsorption

Surface ModificationProteinMethodProtein Adsorption ReductionReference
Zwitterionic (PSB-PDA)Mixed ProteinsEllipsometry89% vs. bare Silicon[2]
Zwitterionic (pCBMA)FibrinogenNot Specified~90% vs. control[1]
Comparison Data Not Available for Direct Octylamine vs. PEG vs. Zwitterionic

Table 3: Hemocompatibility - Platelet Adhesion

Surface ModificationComparisonPlatelet Adhesion ReductionReference
PEGUncoated PDMS69%[3][4]
Zwitterionic (SBSi)Uncoated PDMS96%[3][4]
Zwitterionic (PEG-SBSi)Uncoated PDMS80%[3][4]
Amine-terminated SAMCarboxylic acid-terminated SAMLower platelet adhesion on amine surface[2]
Comparison Data Not Available for Direct Octylamine vs. PEG vs. Zwitterionic

Table 4: In Vivo Inflammatory Response

Surface ModificationAnimal ModelKey FindingsReference
Zwitterionic (PSB-PDA)Mouse (Brain Implant)Reduced reactive astrocytes (GFAP), microglia activation (Iba-1), and IgG leakage vs. bare Silicon[2]
Comparison Data Not Available for Direct Octylamine vs. PEG vs. Zwitterionic

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biocompatibility assays.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for evaluating the cytotoxicity of modified surfaces.

  • Cell Seeding: Sterilize the modified and control surface samples and place them in a 24-well plate. Seed cells (e.g., L929 fibroblasts or HaCaT keratinocytes) onto the surfaces at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Incubation: After initial cell attachment, incubate the cells with the surfaces for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control (unmodified) surface.

Hemolysis Assay

This protocol provides a general method for assessing the hemolytic potential of a material.

  • Blood Collection: Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.

  • Incubation: Place the sterile test surfaces in tubes. Add 1 mL of the RBC suspension to each tube. Use PBS as a negative control and deionized water as a positive control. Incubate for 2 hours at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the hemolysis percentage using the formula: (Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control) * 100.

Platelet Adhesion Assay

This protocol outlines a method for quantifying platelet adhesion on modified surfaces.

  • Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in citrate tubes. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Incubation: Place the sterile test surfaces in a 24-well plate. Add 500 µL of PRP to each well and incubate for 1 hour at 37°C.

  • Washing: Gently wash the surfaces three times with PBS to remove non-adherent platelets.

  • Fixation: Fix the adhered platelets with a 2.5% glutaraldehyde solution for 2 hours.

  • Quantification (LDH Assay):

    • Lyse the adhered platelets with a 1% Triton X-100 solution.

    • Use a Lactate Dehydrogenase (LDH) cytotoxicity assay kit to quantify the number of adhered platelets by measuring the LDH released from the lysed cells.

  • Visualization (SEM):

    • Dehydrate the fixed platelets through a graded series of ethanol concentrations.

    • Critical point dry the samples, sputter-coat with gold, and visualize using a scanning electron microscope (SEM).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes can aid in understanding the underlying mechanisms of biocompatibility.

experimental_workflow cluster_prep Surface Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis & Interpretation Octylamine Octylamine Modification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Octylamine->Cytotoxicity Hemocompatibility Hemocompatibility Assays (Hemolysis, Platelet Adhesion) Octylamine->Hemocompatibility InVivo In Vivo Implantation Octylamine->InVivo PEG PEG Modification PEG->Cytotoxicity PEG->Hemocompatibility PEG->InVivo Zwitterionic Zwitterionic Modification Zwitterionic->Cytotoxicity Zwitterionic->Hemocompatibility Zwitterionic->InVivo CellViability Cell Viability (%) Cytotoxicity->CellViability Hemolysis Hemolysis (%) Hemocompatibility->Hemolysis PlateletCount Adherent Platelets Hemocompatibility->PlateletCount Inflammation Inflammatory Markers InVivo->Inflammation

Caption: Experimental workflow for evaluating the biocompatibility of modified surfaces.

signaling_pathway cluster_surface Surface Interaction cluster_cellular Cellular Response cluster_pathway Potential Signaling Octylamine Octylamine Surface (+ charge) ProteinAdsorption Protein Adsorption Octylamine->ProteinAdsorption Electrostatic Interaction InflammatoryCell Inflammatory Cell (Macrophage) Octylamine->InflammatoryCell Zwitterionic Zwitterionic Surface (Neutral charge) Zwitterionic->ProteinAdsorption Hydration Layer (Repulsion) PlateletActivation Platelet Activation ProteinAdsorption->PlateletActivation Coagulation Coagulation Cascade PlateletActivation->Coagulation Inflammasome Inflammasome Activation InflammatoryCell->Inflammasome Apoptosis Apoptosis Inflammasome->Apoptosis

Caption: Putative signaling pathways in response to surface chemistry.

Conclusion

The selection of a surface modification strategy is a multifaceted decision that depends on the specific requirements of the biomedical application.

  • Octylamine-modified surfaces , with their positive charge, may be advantageous for applications requiring electrostatic immobilization of negatively charged therapeutic agents or for promoting specific cell adhesion. However, the potential for cytotoxicity and induction of an inflammatory response requires careful evaluation.

  • PEG-modified surfaces offer a well-established method for reducing non-specific protein adsorption and improving in vivo circulation times. They are a reliable choice for creating "stealth" surfaces.

  • Zwitterionic-modified surfaces represent a highly promising alternative, often demonstrating superior anti-fouling properties compared to PEG. Their exceptional resistance to protein and bacterial adhesion makes them ideal for long-term implants and devices in contact with blood.

Recommendation: For applications demanding high levels of biocompatibility and resistance to biofouling, zwitterionic coatings appear to be the most promising option based on the available data. However, if the specific application can leverage the positive charge of an amine-functionalized surface without detrimental cytotoxic or inflammatory effects, octylamine modification could be a viable and simpler alternative. Direct comparative studies are warranted to provide a more definitive ranking of these surface modifications for various biomedical applications.

References

No Publicly Available Data for Cross-Reactivity Studies of Octamylamine Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches for "Octamylamine sulfamate" and its likely chemical analog "Octyl Sulfamate," no specific cross-reactivity studies or relevant biological data could be identified in the public domain. As a result, the creation of a detailed comparison guide with experimental data, as requested, is not possible at this time.

Initial investigations suggest that "this compound" may be a non-standard or less common chemical name. The closest identifiable and structurally related compound is "Octyl Sulfamate." However, searches for biological activity, pharmacological data, or any form of cross-reactivity assessment for Octyl Sulfamate also yielded no specific results.

While data on the specific compound is unavailable, the broader class of sulfamate-containing compounds is known to exhibit a wide range of biological activities. These compounds are of significant interest in drug development and have been investigated for various therapeutic applications.

General Therapeutic Potential of Sulfamate-Containing Compounds

Research has shown that the sulfamate moiety can be a key pharmacophore, contributing to a molecule's interaction with biological targets. Some of the well-documented activities of different sulfamate-containing molecules include:

  • Anticancer Activity: Certain sulfamates act as steroid sulfatase (STS) inhibitors, which are crucial in hormone-dependent cancers.

  • Anticonvulsant Properties: A prominent example is the widely used anti-epileptic drug, topiramate, which is a sulfamate-containing monosaccharide derivative.

  • Carbonic Anhydrase Inhibition: This mechanism is targeted for conditions like glaucoma and has been a focus of sulfamate drug design.

  • Antibacterial Effects: Some sulfamate derivatives have demonstrated activity against various bacterial strains.

The absence of specific data for this compound or Octyl Sulfamate prevents a direct comparison with any alternatives. The generation of comparative tables, experimental protocols, and signaling pathway diagrams requires foundational experimental results, which are not currently available in published literature or chemical databases.

For researchers and drug development professionals interested in the potential of this compound, the initial step would be to synthesize the compound and conduct foundational in vitro and in vivo studies to determine its biological activity and potential targets. Such studies would be a prerequisite for any subsequent cross-reactivity and comparative analysis.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Amine Sulfamate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed, step-by-step guide for the safe and compliant disposal of waste containing amine sulfamate compounds. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personnel safety and environmental protection.

Waste Characterization and Segregation

Proper identification and segregation of chemical waste is the first critical step in the disposal process. Amine sulfamate waste must be collected in designated, properly labeled containers.

Table 1: Waste Profile for Amine Sulfamate Solutions

ParameterSpecificationDisposal Route
pH 6.0 - 8.0Neutralized Aqueous Waste
< 6.0 or > 8.0Hazardous Waste (Corrosive)
Amine Sulfamate Concentration < 1% (w/v)Neutralized Aqueous Waste
≥ 1% (w/v)Concentrated Hazardous Waste
Halogenated Solvents Not DetectedNon-Halogenated Waste Stream
DetectedHalogenated Waste Stream
Heavy Metals (e.g., Pb, Hg, Cd) Below 5 ppmStandard Hazardous Waste
≥ 5 ppmHazardous Waste (Heavy Metals)

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure the following minimum PPE is worn:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Footwear: Closed-toe shoes.

For handling highly concentrated or large volumes of waste, consider additional PPE such as a face shield and a chemical-resistant apron.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: Use a chemical spill kit to absorb the material. For acidic or basic solutions, neutralize appropriately before absorption.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The following workflow outlines the decision-making process for the proper disposal of amine sulfamate waste.

G start Start: Amine Sulfamate Waste Generated characterize 1. Characterize Waste (pH, Concentration, Contaminants) start->characterize is_hazardous Is Waste Hazardous? (pH < 6 or > 8, Conc. >= 1%, Heavy Metals >= 5 ppm) characterize->is_hazardous aqueous_waste 2. Collect in 'Neutralized Aqueous Waste' Container is_hazardous->aqueous_waste No concentrated_waste 2. Collect in 'Concentrated Hazardous Waste' Container is_hazardous->concentrated_waste Yes neutralize 3. Neutralize pH to 6.0-8.0 (if necessary) aqueous_waste->neutralize final_disposal 5. Arrange for Pickup by EHS neutralize->final_disposal check_solvents 3. Check for Halogenated Solvents concentrated_waste->check_solvents halogenated_container 4. Segregate into 'Halogenated Waste' check_solvents->halogenated_container Yes non_halogenated_container 4. Segregate into 'Non-Halogenated Waste' check_solvents->non_halogenated_container No halogenated_container->final_disposal non_halogenated_container->final_disposal end End: Waste Disposed final_disposal->end

Caption: Disposal decision workflow for amine sulfamate waste.

Detailed Procedural Steps:

  • Waste Generation and Initial Collection: As amine sulfamate waste is generated, collect it in a clearly labeled, sealed, and chemically compatible container at the point of generation.

  • Characterization: Before disposal, the waste must be characterized according to the parameters in Table 1. This can be done through process knowledge or analytical testing.

  • Segregation:

    • Non-Hazardous Aqueous Waste: If the waste meets the criteria for non-hazardous aqueous waste (pH 6.0-8.0 and concentration < 1%), it can be collected in a designated "Neutralized Aqueous Waste" container. If the pH is outside this range but the concentration is low, it may be neutralized with a suitable acid or base before being added to this container.

    • Hazardous Waste: If the waste is concentrated (≥ 1%) or contains other hazardous components (e.g., heavy metals), it must be collected as hazardous waste.

  • Solvent Contamination: For hazardous waste streams, determine if halogenated solvents are present. Segregate into "Halogenated" or "Non-Halogenated" waste containers as appropriate.

  • Labeling and Storage: Ensure all waste containers are clearly and accurately labeled with the contents, concentration, and date. Store in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Once the waste container is full, complete a hazardous waste pickup request form and arrange for collection by your institution's Environmental Health and Safety (EHS) department. Do not pour any chemical waste down the drain unless explicitly permitted by your EHS office for specific, neutralized, and dilute solutions.

Navigating the Safe Handling of Octamylamine Sulfamate: An Essential Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed toxicological information for "Octamylamine sulfamate" is publicly available. The following guidance is based on the general hazards associated with its constituent chemical families: alkylamines and sulfamates. Alkylamines are known to be irritants and potentially toxic, while sulfamic acid is corrosive and causes skin and eye irritation.[1][2][3] It is imperative to treat this compound with caution and to conduct a thorough risk assessment before use. All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

Immediate Safety and Operational Protocols

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1][2]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check glove manufacturer's compatibility charts.[4]
Body Chemical-resistant lab coat or apronA lab coat should be worn at all times. An apron provides extra protection against spills.[2]
Respiratory Respirator (if ventilation is inadequate)If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][2]
Feet Closed-toe shoesShoes should fully cover the feet to protect against spills.
Experimental Workflow and Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following diagram illustrates the recommended workflow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup Ensure proper ventilation handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed with caution handle_prepare Prepare Solution handle_weigh->handle_prepare handle_reaction Perform Experiment handle_prepare->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe Final step

Caption: Logical workflow for handling this compound.
Step-by-Step Handling Procedures:

  • Preparation :

    • Always begin by putting on the required personal protective equipment as detailed in the table above.[1]

    • Conduct all work in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Handling :

    • When weighing the solid compound, use a spatula and avoid creating dust.

    • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

    • During the experiment, keep all containers with the compound covered when not in use.

  • Cleanup :

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable decontamination solution would be a mild soap and water, followed by a thorough rinse.

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination: gloves first, then face shield and goggles, and finally the lab coat.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][6]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][7]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][3]

  • Spill : For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Neutralization (if permissible by your institution) :

    • Due to its acidic nature, the waste may require neutralization before disposal. This should only be done by trained personnel. A weak base, such as sodium bicarbonate, can be used to neutralize acidic waste.[8]

  • Final Disposal :

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[9][10] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.